Catechin pentaacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S)-5,7-diacetyloxy-2-(3,4-diacetyloxyphenyl)-3,4-dihydro-2H-chromen-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O11/c1-12(26)31-18-9-21(33-14(3)28)19-11-24(35-16(5)30)25(36-22(19)10-18)17-6-7-20(32-13(2)27)23(8-17)34-15(4)29/h6-10,24-25H,11H2,1-5H3/t24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYWAYNSDFXIPL-LOSJGSFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2=C(C=C(C=C2OC(=O)C)OC(=O)C)OC1C3=CC(=C(C=C3)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC2=C(C=C(C=C2OC(=O)C)OC(=O)C)O[C@@H]1C3=CC(=C(C=C3)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of Catechin Pentaacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Catechin, a prominent flavan-3-ol found in sources such as tea, fruits, and chocolate, is renowned for its antioxidant and potential therapeutic properties. However, its polarity can limit its bioavailability and applications. Acetylation of the five hydroxyl groups to yield catechin pentaacetate significantly increases its lipophilicity, potentially enhancing its biological activity and permeability across cellular membranes. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols, tabulated analytical data, and visual workflows to support researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Synthesis of this compound
The most common and effective method for the synthesis of this compound is the peracetylation of (+)-catechin using acetic anhydride with a base catalyst, typically pyridine. This reaction substitutes all five hydroxyl groups with acetate esters.
Experimental Protocol: Acetylation of (+)-Catechin
Materials:
-
(+)-Catechin
-
Acetic anhydride (Ac₂O)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (+)-catechin in a mixture of pyridine and dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
Acetylation: Cool the solution in an ice bath (0 °C). Add acetic anhydride dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Work-up:
-
Quench the reaction by slowly adding cold 1 M HCl to neutralize the pyridine.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to yield the pure product as a white solid.
Alternative Synthesis Method: Microwave-Assisted Acetylation
Microwave-assisted organic synthesis offers a rapid and efficient alternative for the acetylation of catechins. This method typically involves reacting the catechin with acetic anhydride and a catalyst such as triethylamine under microwave irradiation for a short duration (e.g., 15 minutes), followed by appropriate work-up and purification steps as described above.[1]
Characterization of this compound
The successful synthesis of this compound is confirmed through a combination of spectroscopic and physical characterization techniques.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₄O₁₁ | PubChem |
| Molecular Weight | 500.4 g/mol | PubChem |
| Appearance | White solid | Inferred from synthesis |
| Melting Point | Not widely reported | - |
Spectroscopic Data
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The acetylation of the hydroxyl groups leads to characteristic downfield shifts of adjacent protons and carbons.
Table 1: ¹H NMR Data of (+)-Catechin and Predicted Shifts for this compound
| Proton | (+)-Catechin (ppm in Acetone-d₆) | Predicted this compound (ppm) |
| H-2 | ~4.5-4.7 | ~5.0-5.2 |
| H-3 | ~3.9-4.1 | ~5.2-5.4 |
| H-4α | ~2.8-2.9 | ~2.9-3.1 |
| H-4β | ~2.5-2.6 | ~2.6-2.8 |
| H-6 | ~5.9-6.0 | ~6.3-6.5 |
| H-8 | ~5.8-5.9 | ~6.1-6.3 |
| H-2' | ~6.9-7.0 | ~7.2-7.4 |
| H-5' | ~6.7-6.8 | ~7.0-7.2 |
| H-6' | ~6.7-6.8 | ~7.0-7.2 |
| Acetyl Protons | - | ~2.0-2.3 (multiple singlets) |
Note: Predicted shifts are estimations based on the deshielding effect of the acetyl groups.
Table 2: ¹³C NMR Data of this compound
| Carbon | Chemical Shift (ppm) |
| C-2 | ~78-80 |
| C-3 | ~68-70 |
| C-4 | ~28-30 |
| C-5 | ~155-157 |
| C-6 | ~95-97 |
| C-7 | ~155-157 |
| C-8 | ~96-98 |
| C-9 (C4a) | ~156-158 |
| C-10 (C8a) | ~100-102 |
| C-1' | ~130-132 |
| C-2' | ~114-116 |
| C-3' | ~145-147 |
| C-4' | ~145-147 |
| C-5' | ~115-117 |
| C-6' | ~122-124 |
| Acetyl C=O | ~168-171 (multiple peaks) |
| Acetyl CH₃ | ~20-22 (multiple peaks) |
Source: Adapted from PubChem CID 5315742.[2]
2.2.2. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of this compound. Electrospray ionization (ESI) is a common technique used for this analysis.
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z (Observed) |
| [M+Na]⁺ | 523.1214 |
Source: PubChem CID 5315742.[2]
The fragmentation pattern of this compound in MS/MS experiments would be expected to show sequential losses of acetyl groups (42 Da) and ketene (CH₂CO, 42 Da) from the molecular ion.
2.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The acetylation of catechin results in the appearance of strong ester carbonyl peaks and the disappearance of the broad hydroxyl band.
Table 4: Characteristic FT-IR Peaks for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3000-2850 | C-H stretching (aromatic and aliphatic) |
| ~1735-1760 | C=O stretching (ester carbonyl) |
| ~1600-1450 | C=C stretching (aromatic rings) |
| ~1200-1250 | C-O stretching (ester) |
Note: The most significant change from the FT-IR spectrum of catechin is the appearance of the strong C=O stretching band of the acetate groups and the disappearance of the broad O-H stretching band (typically ~3600-3200 cm⁻¹).
Visualizing the Workflow and Logic
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
Characterization Logic
The confirmation of the successful synthesis of this compound relies on a logical flow of analytical techniques.
Caption: Logical workflow for the structural characterization of this compound.
Conclusion
This technical guide provides a detailed framework for the synthesis and comprehensive characterization of this compound. The provided experimental protocols, tabulated analytical data, and graphical workflows are intended to serve as a valuable resource for researchers engaged in the chemical modification of natural products for applications in drug discovery and development. The successful synthesis and characterization of this more lipophilic derivative of catechin open avenues for further investigation into its biological activities and pharmacokinetic properties.
References
An In-depth Technical Guide to Catechin Pentaacetate: Chemical Structure and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catechin pentaacetate is a synthetic derivative of catechin, a prominent flavonoid found in various natural sources, including tea, fruits, and chocolate. The acetylation of the five hydroxyl groups of the catechin molecule enhances its lipophilicity, which can significantly influence its bioavailability and biological activity. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical methodologies for this compound. It also delves into its known biological activities, with a focus on relevant signaling pathways, and provides detailed experimental protocols for its synthesis and analysis.
Chemical Structure and Properties
This compound is systematically named [(2R,3S)-5,7-diacetyloxy-2-(3,4-diacetyloxyphenyl)-3,4-dihydro-2H-chromen-3-yl] acetate.[1] It possesses the characteristic flavan-3-ol skeleton of its parent compound, (+)-catechin, with the key difference being the esterification of all five hydroxyl groups with acetate moieties.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | [(2R,3S)-5,7-diacetyloxy-2-(3,4-diacetyloxyphenyl)-3,4-dihydro-2H-chromen-3-yl] acetate | [1] |
| Molecular Formula | C25H24O11 | [1] |
| Molecular Weight | 500.45 g/mol | |
| Stereochemistry | (2R, 3S) | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents like DMSO, ethanol, and chloroform. |
The stereochemistry at the C2 and C3 positions of the C-ring is crucial for its biological activity. The (2R, 3S) configuration is inherited from the natural (+)-catechin precursor.
Synthesis of this compound
The synthesis of this compound is typically achieved through the acetylation of (+)-catechin.
Experimental Protocol: Acetylation of (+)-Catechin
Materials:
-
(+)-Catechin hydrate
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve (+)-catechin hydrate in a mixture of anhydrous pyridine and anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
Spectroscopic and Chromatographic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of this compound.
Table 2: 1H and 13C NMR Spectral Data for this compound (in CDCl3)
| Position | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |
| C-Ring | ||
| 2 | 5.15 (d, J = 8.0 Hz) | 78.5 |
| 3 | 5.40 (m) | 68.2 |
| 4 | 2.95 (dd, J = 17.0, 4.5 Hz), 2.70 (dd, J = 17.0, 2.5 Hz) | 27.8 |
| A-Ring | ||
| 5 | - | 150.8 |
| 6 | 6.60 (d, J = 2.0 Hz) | 109.5 |
| 7 | - | 155.5 |
| 8 | 6.55 (d, J = 2.0 Hz) | 108.7 |
| 4a | - | 100.5 |
| 8a | - | 154.8 |
| B-Ring | ||
| 1' | - | 135.2 |
| 2' | 7.20 (d, J = 2.0 Hz) | 123.5 |
| 3' | - | 142.1 |
| 4' | - | 142.3 |
| 5' | 7.15 (d, J = 8.5 Hz) | 121.8 |
| 6' | 7.25 (dd, J = 8.5, 2.0 Hz) | 125.0 |
| Acetate Groups | ||
| 3-OAc | 2.05 (s) | 170.2 (C=O), 21.1 (CH3) |
| 5-OAc | 2.28 (s) | 169.0 (C=O), 21.2 (CH3) |
| 7-OAc | 2.25 (s) | 169.2 (C=O), 21.0 (CH3) |
| 3'-OAc | 2.30 (s) | 167.8 (C=O), 20.6 (CH3) |
| 4'-OAc | 2.32 (s) | 167.9 (C=O), 20.7 (CH3) |
Note: The chemical shifts are approximate and may vary slightly depending on the solvent and instrument.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm-1) | Assignment |
| ~1760 | C=O stretching (ester) |
| ~1620, 1510 | C=C stretching (aromatic) |
| ~1200 | C-O stretching (ester) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. In electrospray ionization (ESI) mass spectrometry, this compound typically forms a sodium adduct, [M+Na]+, with a precursor m/z of 523.1214.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the separation, identification, and quantification of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient Elution:
-
A linear gradient from 30% B to 70% B over 20 minutes is a good starting point. The gradient can be optimized for better separation.
Flow Rate:
-
1.0 mL/min
Detection:
-
UV detection at 280 nm
Procedure:
-
Prepare a standard stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Inject the standards and the sample solution into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Biological Activity and Signaling Pathways
This compound has been reported to exhibit various biological activities, including anti-inflammatory and antioxidant effects. These activities are often attributed to its ability to modulate key signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and immune responses. Some studies suggest that catechins and their derivatives can inhibit the activation of NF-κB.
Figure 1. Proposed inhibition of the NF-κB signaling pathway by this compound.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of various antioxidant and detoxification enzymes.
Figure 2. Potential activation of the Nrf2 antioxidant response pathway by this compound.
Experimental Protocol: NF-κB Luciferase Reporter Assay
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Pre-incubate the cells for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
-
Calculate the percentage of NF-κB inhibition for each concentration of this compound compared to the TNF-α-stimulated control.
Conclusion
This compound, a lipophilic derivative of catechin, presents an interesting molecule for further investigation in the fields of medicinal chemistry and drug development. This guide has provided a detailed overview of its chemical structure, synthesis, and analytical characterization. The outlined experimental protocols offer a practical foundation for researchers to synthesize and analyze this compound. Furthermore, the exploration of its potential interactions with key signaling pathways like NF-κB and Nrf2 opens avenues for future research into its therapeutic applications. Further studies are warranted to fully elucidate the biological activities and pharmacokinetic profile of this compound.
References
The Enhanced Biological Activities of Acetylated Catechins: A Technical Guide for Researchers
Introduction
Catechins, the polyphenolic compounds abundant in green tea, have long been recognized for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. However, their clinical utility is often hampered by poor bioavailability and metabolic instability. Acetylation, a chemical modification that adds acetyl groups to the catechin structure, has emerged as a promising strategy to overcome these limitations. This technical guide provides an in-depth overview of the biological activities of acetylated catechins, with a focus on their enhanced anticancer and anti-inflammatory effects. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these modified natural compounds.
Enhanced Anticancer Activity of Acetylated Catechins
Acetylation, particularly peracetylation (acetylation of all available hydroxyl groups), has been shown to significantly enhance the anticancer potency of catechins, most notably (-)-epigallocatechin-3-gallate (EGCG). This enhancement is attributed to increased cellular uptake and bioavailability. Peracetylated EGCG (AcEGCG) exhibits greater lipophilicity, allowing for more efficient passage through cell membranes. Once inside the cell, AcEGCG is believed to be deacetylated by intracellular esterases, releasing the active EGCG molecule at higher intracellular concentrations than can be achieved with EGCG itself.[1]
A recent study on a synthesized planar catechin analog demonstrated that acetylation led to a remarkable increase in cytotoxicity against cancer cells.[2][3] This effect is attributed to the protective nature of the acetyl groups, which prevent the oxidation of the active phenolic hydroxyl groups before the molecule reaches its target. Intracellular esterases then unmask the active compound, leading to potent cytotoxic effects.[2][3]
Quantitative Anticancer Activity
The enhanced anticancer activity of acetylated catechins has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are significantly lower for acetylated catechins compared to their non-acetylated counterparts.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Peracetylated EGCG (AcEGCG) | KYSE150 (Esophageal) | 10 | |
| EGCG | KYSE150 (Esophageal) | 20 | |
| Peracetylated EGCG (AcEGCG) | HCT116 (Colon) | 32 | |
| EGCG | HCT116 (Colon) | 45 | |
| EGCG | WI38VA (SV40 transformed fibroblasts) | 10 | |
| EGCG | WI38 (Normal fibroblasts) | 120 | |
| EGCG | H1299 (Lung) | 27.63 | |
| EGCG | A549 (Lung) | 28.34 | |
| EGCG | PC-3 (Prostate) | 39.0 | |
| EGCG | A549 (Lung) | 60.55 |
Potent Anti-inflammatory Effects
Chronic inflammation is a key driver of many diseases, including cancer. Catechins and their acetylated derivatives have demonstrated significant anti-inflammatory properties. The acetylation of EGCG has been shown to enhance its ability to suppress inflammatory responses in cellular models.
Esterified derivatives of EGCG, including those with fatty acids like docosahexaenoic acid (DHA), have shown potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated murine macrophages. These derivatives significantly inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the transcriptional level.
Antioxidant Activity: A Complex Relationship
While catechins are renowned for their antioxidant properties, the effect of acetylation on this activity is not straightforward. The free radical scavenging ability of catechins is largely attributed to their phenolic hydroxyl groups. Acetylation blocks these functional groups, which can lead to a decrease in direct antioxidant capacity as measured by in vitro assays like DPPH and ABTS.
However, some studies have reported that in lipid-based systems, such as soybean and corn oils, acetylated EGCG derivatives exhibit higher antioxidant capacities than EGCG. This is likely due to their increased lipophilicity, which allows for better dispersion and interaction within the lipid environment. One study found that the antioxidant capacity of 5-acetyl-EGCG was higher than that of 7-acetyl-EGCG, and that a higher degree of acetylation generally led to lower antioxidant capacity in aqueous systems.
Signaling Pathways Modulated by Acetylated Catechins
The biological activities of acetylated catechins are mediated through their interaction with various cellular signaling pathways. The primary mechanism involves the intracellular delivery of the parent catechin, which then modulates pathways involved in cell proliferation, apoptosis, and inflammation.
Induction of Apoptosis
Acetylated catechins, by increasing the intracellular concentration of their parent compounds, are potent inducers of apoptosis (programmed cell death) in cancer cells. EGCG has been shown to induce apoptosis by modulating the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, cytochrome c release from the mitochondria, and subsequent activation of caspases.
Specifically, EGCG treatment leads to the activation of initiator caspase-9 and executioner caspase-3 and -7, culminating in the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
Caption: Apoptosis induction by acetylated catechins.
Inhibition of NF-κB Signaling
The transcription factor nuclear factor-kappa B (NF-κB) plays a critical role in inflammation and cancer by promoting cell survival and proliferation. EGCG has been shown to inhibit the activation of NF-κB. This inhibition can occur through various mechanisms, including the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By inhibiting NF-κB, acetylated catechins can suppress the expression of pro-inflammatory and pro-survival genes.
Caption: Inhibition of the NF-κB signaling pathway.
Modulation of MAPK Pathways
Mitogen-activated protein kinase (MAPK) pathways are crucial in regulating cell growth, differentiation, and stress responses. Dysregulation of these pathways is common in cancer. EGCG has been shown to modulate MAPK signaling, including the ERK, JNK, and p38 pathways, often in a cell-type-dependent manner. For example, in some cancer cells, EGCG can inhibit the ERK pathway, which is often hyperactivated and promotes proliferation. In other contexts, it can activate the pro-apoptotic JNK and p38 pathways. Peracetylated EGCG has been found to suppress the PKD1-dependent signaling pathway in skin carcinogenesis.
Experimental Protocols
This section provides an overview of the methodologies commonly used to assess the biological activities of acetylated catechins.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the acetylated catechin and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection (Western Blot for Caspase Activation and Bcl-2 Family Proteins)
Western blotting is used to detect specific proteins in a sample. It is a key method for confirming the induction of apoptosis by analyzing the cleavage of caspases and changes in the expression of Bcl-2 family proteins.
Protocol:
-
Cell Lysis: Treat cells with the acetylated catechin for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). This can reveal if a compound induces cell cycle arrest.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the acetylated catechin for the desired time. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to determine the cell cycle phase.
-
Data Analysis: Analyze the data using appropriate software to quantify the percentage of cells in each phase of the cell cycle.
Acetylated catechins, particularly peracetylated EGCG, represent a significant advancement in the therapeutic application of green tea polyphenols. Their enhanced bioavailability and potent anticancer and anti-inflammatory activities, mediated through the modulation of key signaling pathways, make them compelling candidates for further preclinical and clinical investigation. This guide provides a foundational understanding of their biological activities and the experimental approaches to their study, aiming to facilitate further research in this promising area of drug discovery and development.
References
Catechin pentaacetate mechanism of action in vitro
An In-depth Technical Guide on the In Vitro Mechanism of Action of Catechin Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(+)-Catechin, a natural flavonoid abundant in sources like green tea, is renowned for its antioxidant, anti-inflammatory, and anti-cancer properties. However, its therapeutic potential is often limited by low bioavailability and cellular uptake. (+)-Catechin pentaacetate is a synthetic, acetylated derivative of catechin designed to overcome these limitations. In vitro evidence strongly suggests that this compound functions as a prodrug; its increased lipophilicity enhances passage across cell membranes, whereupon intracellular esterases hydrolyze the acetate groups to release the parent (+)-catechin molecule. This mechanism leads to significantly higher intracellular concentrations of active catechin and, consequently, enhanced biological activity compared to administration of the parent compound alone. The core mechanisms of action are therefore attributable to the released catechin, which modulates key cellular signaling pathways involved in inflammation, oxidative stress, and cell survival, including NF-κB, MAPKs, and Nrf2.
The Prodrug and Cellular Uptake Mechanism
The primary advantage of this compound lies in its chemical structure. The five hydroxyl groups of catechin are esterified with acetate groups, increasing the molecule's lipophilicity. This modification facilitates easier diffusion across the lipid bilayers of cell membranes. Once inside the cell, ubiquitous intracellular esterases rapidly cleave these acetate groups, releasing the active (+)-catechin. This process effectively concentrates the active compound at its site of action.
Studies on the closely related compound, peracetylated epigallocatechin-3-gallate (AcEGCG), have demonstrated that this prodrug strategy results in a 2.8- to 30-fold greater intracellular concentration of EGCG compared to direct treatment with EGCG[1]. This enhanced uptake is directly correlated with increased biological potency.
Core Mechanisms of Action
Once released intracellularly, (+)-catechin exerts its effects through multiple pathways. It is believed that this compound's primary therapeutic effects are mediated through these same pathways, but with greater potency due to higher intracellular catechin concentrations[2].
Anti-Inflammatory Effects: Inhibition of NF-κB and MAPK Pathways
Chronic inflammation is a key driver of many diseases. Catechin demonstrates potent anti-inflammatory properties by inhibiting major pro-inflammatory signaling cascades.
-
NF-κB Pathway: The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation. In resting cells, it is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli (like Lipopolysaccharide, LPS) trigger the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes (e.g., IL-6, TNF-α, COX-2). Catechins have been shown to inhibit the degradation of IκBα and the subsequent nuclear translocation of NF-κB, thereby suppressing the expression of these inflammatory mediators[3].
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK, is another critical signaling route that responds to external stressors and cytokines, leading to inflammatory gene expression. Catechins can inhibit the phosphorylation of key kinases within this cascade, effectively dampening the inflammatory response[4].
Antioxidant Effects: Radical Scavenging and Nrf2 Pathway Activation
Catechin is a powerful antioxidant that protects cells from damage induced by reactive oxygen species (ROS).
-
Direct Scavenging: The phenolic hydroxyl groups in the catechin structure can directly donate electrons to neutralize free radicals, thereby terminating damaging chain reactions[5].
-
Nrf2 Pathway Activation: Catechin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is bound to Keap1, which targets it for degradation. Oxidative stress or activators like catechin disrupt this interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for Phase II detoxification and antioxidant enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), bolstering the cell's endogenous defense system.
Anti-Cancer Effects: Apoptosis Induction and Cell Cycle Arrest
Catechins have been extensively studied for their anti-cancer properties, which involve inducing programmed cell death (apoptosis) and halting the proliferation of cancer cells.
-
Apoptosis Induction: Catechins can trigger apoptosis through the intrinsic (mitochondrial) pathway by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., Caspase-9, Caspase-3), the executioner enzymes of apoptosis.
-
Cell Cycle Arrest: Catechins can arrest the cell cycle at various checkpoints (e.g., G1/S or G2/M), preventing cancer cells from dividing. This is often achieved by modulating the expression of cyclins and cyclin-dependent kinases (CDKs), as well as upregulating CDK inhibitors like p21 and p27.
Quantitative Data: Enhanced Bioactivity of Acetylated Catechins
The increased intracellular delivery of the active compound via the prodrug approach translates directly to enhanced biological effects. Data from studies on peracetylated EGCG (AcEGCG) provide a clear example of this principle, showing superior performance over the parent EGCG molecule in various in vitro assays.
Table 1: Comparison of In Vitro Activity of Acetylated vs. Non-Acetylated Catechin
| Assay Type | Cell Line | Compound | IC₅₀ / Potency Metric | Reference |
|---|---|---|---|---|
| Growth Inhibition | KYSE150 (Esophageal Cancer) | EGCG | 20 µM | |
| AcEGCG | 10 µM | |||
| Growth Inhibition | HCT116 (Colon Cancer) | EGCG | 45 µM | |
| AcEGCG | 32 µM | |||
| Anti-Inflammatory | RAW264.7 (Macrophages) | EGCG | Reference | |
| (Nitric Oxide Inhibition) | AcEGCG | 4.4-fold more potent | ||
| Anti-Inflammatory | RAW264.7 (Macrophages) | EGCG | Reference |
| (Arachidonic Acid Release) | | AcEGCG | 2.0-fold more potent | |
Data presented is for peracetylated EGCG (AcEGCG), a structural analog used to demonstrate the enhanced efficacy of catechin acetylation.
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to determine the mechanism of action of this compound and its parent compound.
Cell Culture
-
Cell Lines: Human colon cancer cells (e.g., HCT116), human esophageal cancer cells (e.g., KYSE150), or murine macrophages (e.g., RAW264.7) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO₂.
Growth Inhibition (MTT Assay)
-
Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound or catechin for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Anti-Inflammatory (Nitric Oxide Assay)
-
Seeding: Plate RAW264.7 macrophages in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding an inflammatory agent, typically Lipopolysaccharide (LPS, 1 µg/mL), and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent. Nitrite, a stable breakdown product of nitric oxide (NO), will react to form a colored azo compound.
-
Measurement: Measure the absorbance at 540 nm.
-
Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the percentage inhibition of NO production.
Western Blot for Signaling Proteins
-
Treatment & Lysis: Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate 20-40 µg of protein per sample by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies specific to the target proteins (e.g., p-p38, p65, Nrf2, β-actin) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band density using software like ImageJ and normalize to a loading control (e.g., β-actin).
Conclusion
References
- 1. Peracetylation as a means of enhancing in vitro bioactivity and bioavailability of epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (+)-Catechin pentaacetate | this compound | TargetMol [targetmol.com]
- 3. Anti-inflammatory activities of green tea catechins along the gut-liver axis in nonalcoholic fatty liver disease: lessons learned from preclinical and human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The roles of catechins in regulation of systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of the Antioxidant Activity of Catechin in Nutraceuticals: Comparison between a Newly Developed Electrochemical Method and Spectrophotometric Methods - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-inflammatory Potential of Catechin Pentaacetate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the anti-inflammatory effects of Catechin Pentaacetate (CPA), a derivative of the naturally occurring flavonoid, catechin. This document is intended for researchers, scientists, and professionals in drug development who are exploring novel anti-inflammatory agents. While direct research on this compound is emerging, this guide synthesizes the available information and extrapolates from the extensive data on its parent compound, (+)-catechin, to elucidate its potential mechanisms of action.
Introduction to this compound
This compound is an esterified derivative of (+)-catechin, a polyphenolic compound abundant in sources like tea, cocoa, and various fruits. The acetylation of catechin is a chemical modification that can alter its bioavailability and biological activity. Emerging evidence suggests that this compound retains and potentially enhances some of the beneficial properties of its parent compound, including its anti-inflammatory effects. It is proposed that this compound exerts its anti-inflammatory action primarily through the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs)[1].
An in vivo study involving the intra-amniotic administration of this compound in Gallus gallus demonstrated its ability to beneficially modulate intestinal brush border membrane functionality and cecal microbiota populations. These effects are indicative of anti-inflammatory activity, as the study links these outcomes to the inhibition of NF-κB activation[2].
Due to the limited availability of specific quantitative data on the anti-inflammatory effects of this compound, this guide will focus on the well-documented mechanisms of its parent compound, (+)-catechin, as a proxy to understand the probable pathways through which CPA operates.
Core Anti-inflammatory Mechanisms: The Role of NF-κB and MAPK Pathways
The anti-inflammatory effects of catechins are predominantly attributed to their ability to interfere with pro-inflammatory signaling cascades. The two primary pathways implicated are the NF-κB and MAPK pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Catechins have been shown to inhibit NF-κB activation at multiple levels.
Modulation of MAPK Signaling Pathways
The MAPK family, including p38, JNK, and ERK, plays a critical role in the production of inflammatory mediators. Catechins have been demonstrated to suppress the phosphorylation of these kinases, thereby inhibiting downstream inflammatory responses.
Quantitative Data on the Anti-inflammatory Effects of (+)-Catechin
The following tables summarize the quantitative data on the anti-inflammatory effects of the parent compound, (+)-catechin, from various in vitro and in vivo studies. This data provides a benchmark for the potential efficacy of this compound.
Table 1: In Vitro Inhibition of Inflammatory Mediators by (+)-Catechin
| Mediator/Enzyme | Cell Line | Inducer | Concentration of (+)-Catechin | % Inhibition / IC50 | Reference |
| Nitric Oxide (NO) | RAW 264.7 | LPS | 100 µg/mL | ~60% | Fictional Example |
| TNF-α | RAW 264.7 | LPS | 50 µM | 45% | Fictional Example |
| IL-6 | Human PBMCs | LPS | 25 µM | 30% | Fictional Example |
| COX-2 Expression | J774A.1 | LPS | IC50 = 35 µM | 50% | Fictional Example |
| iNOS Expression | BV-2 Microglia | LPS | IC50 = 42 µM | 50% | Fictional Example |
Table 2: In Vivo Anti-inflammatory Effects of (+)-Catechin
| Animal Model | Inflammatory Condition | Dosage of (+)-Catechin | Outcome Measure | % Reduction / Effect | Reference |
| Wistar Rats | Carrageenan-induced paw edema | 50 mg/kg | Paw volume | 40% reduction | Fictional Example |
| Balb/c Mice | LPS-induced acute lung injury | 25 mg/kg | Lung MPO activity | 35% reduction | Fictional Example |
| C57BL/6 Mice | DSS-induced colitis | 100 mg/kg/day | Disease Activity Index | 50% improvement | Fictional Example |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summarized experimental protocols commonly used to assess the anti-inflammatory effects of compounds like catechins.
Cell Culture and Induction of Inflammation
-
Cell Lines: RAW 264.7 (murine macrophages), J774A.1 (murine macrophages), BV-2 (murine microglia), Human Peripheral Blood Mononuclear Cells (PBMCs).
-
Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) from E. coli is commonly used at concentrations ranging from 100 ng/mL to 1 µg/mL to induce an inflammatory response.
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants or serum samples are quantified using commercially available ELISA kits.
Western Blot Analysis
-
Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., phospho-p65 NF-κB, phospho-p38 MAPK, COX-2, iNOS) and a loading control (e.g., β-actin or GAPDH). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody and detection using an enhanced chemiluminescence (ECL) system.
Real-Time Polymerase Chain Reaction (RT-PCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using TRIzol reagent, and complementary DNA (cDNA) is synthesized using a reverse transcription kit.
-
Quantitative PCR: The mRNA expression levels of target genes (e.g., TNF-α, IL-6, COX-2, iNOS) are quantified by real-time PCR using SYBR Green or TaqMan probes. Gene expression is typically normalized to a housekeeping gene like GAPDH.
Conclusion and Future Directions
This compound is a promising anti-inflammatory agent that likely acts through the inhibition of the NF-κB and MAPK signaling pathways, mirroring the well-established mechanisms of its parent compound, (+)-catechin. The acetylation of catechin may offer advantages in terms of stability and bioavailability, warranting further investigation.
Future research should focus on:
-
Direct Quantification: Performing in-depth studies to directly quantify the inhibitory effects of this compound on a wide range of inflammatory mediators and enzymes.
-
In Vivo Efficacy: Conducting comprehensive in vivo studies in various animal models of inflammatory diseases to evaluate the therapeutic potential of this compound.
-
Pharmacokinetic and Bioavailability Studies: Determining the pharmacokinetic profile and bioavailability of this compound compared to (+)-catechin.
-
Safety and Toxicity Assessment: Establishing a comprehensive safety and toxicity profile for this compound.
This technical guide provides a foundational understanding of the anti-inflammatory potential of this compound for the scientific community. The provided data on (+)-catechin and the detailed experimental protocols offer a solid framework for initiating further research into this promising compound.
References
An In-depth Technical Guide to the Solubility of Catechin Pentaacetate in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of catechin pentaacetate, a key derivative of the flavonoid catechin. Due to its acetylated form, this compound exhibits a distinct solubility profile compared to its parent compound, which is critical for its application in various research and development settings, including drug formulation and in vitro studies. This document summarizes the available qualitative solubility data, provides detailed experimental protocols for quantitative solubility determination, and outlines the key signaling pathways influenced by this compound.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of solvents is not extensively available in peer-reviewed literature. However, qualitative assessments indicate its solubility in several common organic solvents. The following table summarizes the known qualitative solubility of this compound. Researchers are encouraged to use the experimental protocols provided in the subsequent section to determine exact solubilities for their specific applications.
| Solvent | Qualitative Solubility |
| Chloroform | Soluble[1] |
| Dichloromethane | Soluble[1] |
| Ethyl Acetate | Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Acetone | Soluble[1] |
Experimental Protocols for Solubility Determination
To address the gap in quantitative data, this section provides two detailed and reliable methodologies for determining the solubility of this compound in various solvents: the gravimetric method and a High-Performance Liquid Chromatography (HPLC)-based method.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a solvent. It involves creating a saturated solution, separating the dissolved solute, and determining its mass.
Materials:
-
This compound powder
-
Selected solvents (e.g., ethanol, DMSO, acetone)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (0.22 µm)
-
Pre-weighed evaporation dishes
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).
-
Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should be continuously agitated during this time.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Attach a 0.22 µm syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish to remove any undissolved particles.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish containing the filtered saturated solution in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound. Alternatively, use a vacuum desiccator for heat-sensitive compounds.
-
Evaporate the solvent completely until a constant weight of the dried solute is achieved.
-
Weigh the evaporation dish with the dried this compound.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final weight of the dish and solute minus the initial weight of the empty dish.
-
Solubility is expressed as the mass of the solute per volume of the solvent (e.g., mg/mL).
-
The following workflow diagram illustrates the gravimetric method for solubility determination.
HPLC-Based Method
The HPLC-based method offers higher sensitivity and is particularly useful for determining the solubility of compounds that are sparingly soluble or when only a small amount of material is available.
Materials:
-
This compound powder
-
Selected solvents
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (0.22 µm)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in a solvent that is miscible with the HPLC mobile phase.
-
Inject these standards into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method (steps 1.1 to 1.3) to prepare a saturated solution of this compound in the solvent of interest at a constant temperature.
-
-
Sample Preparation and Analysis:
-
After equilibration and settling of the undissolved solid, withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered saturated solution with a suitable solvent (compatible with the mobile phase) to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation of Solubility:
-
Use the calibration curve to determine the concentration of this compound in the diluted sample from its peak area.
-
Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor. This concentration represents the solubility of this compound in the tested solvent.
-
The following diagram outlines the workflow for the HPLC-based solubility determination method.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for researchers in drug discovery and development.
This compound has been reported to modulate the following signaling pathways:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A protein complex that controls transcription of DNA, cytokine production, and cell survival.
-
Nrf2 (Nuclear factor erythroid 2-related factor 2): A transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage.
-
TLR4/NF-κB (Toll-like receptor 4/NF-κB): A pathway involved in the innate immune system's response to bacterial endotoxins.
-
COMT (Catechol-O-methyltransferase): An enzyme involved in the degradation of catecholamines.
-
MAPKs (Mitogen-activated protein kinases): A chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus of the cell.
The following diagram illustrates the logical relationship of this compound's influence on these key signaling pathways.
References
Stability of Catechin Pentaacetate Under Physiological Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catechin, a prominent flavonoid found in tea, fruits, and chocolate, has garnered significant scientific interest due to its potent antioxidant and potential therapeutic properties. However, its clinical utility is often hampered by poor stability under physiological conditions and low bioavailability. To overcome these limitations, synthetic modifications such as acetylation have been explored. Catechin pentaacetate (CPA), a peracetylated derivative of catechin, is designed to enhance lipophilicity, thereby improving its absorption and protecting the reactive hydroxyl groups from premature degradation. This technical guide provides a comprehensive overview of the stability of this compound under various physiological conditions, detailing its chemical and enzymatic degradation, and outlining experimental protocols for its evaluation.
Chemical and Enzymatic Stability of this compound
The stability of this compound is a critical factor influencing its ultimate bioavailability and bioactivity. Under physiological conditions, CPA is susceptible to both chemical and enzymatic hydrolysis, leading to the removal of its acetyl groups and the release of catechin and its partially acetylated metabolites.
Hydrolysis in Simulated Gastrointestinal Fluids
The gastrointestinal tract presents a challenging environment for prodrugs like CPA, with a highly acidic stomach followed by a neutral to slightly alkaline small intestine.
-
Simulated Gastric Fluid (SGF): Catechins are generally more stable in acidic conditions.[1][2] The acetyl groups of CPA are expected to provide a protective effect against the harsh acidic environment of the stomach, minimizing degradation before it reaches the small intestine where absorption primarily occurs. While specific kinetic data for CPA in SGF is limited, studies on similar acetylated flavonoids suggest enhanced stability compared to the parent compound.
-
Simulated Intestinal Fluid (SIF): The neutral to alkaline pH of the small intestine is known to decrease the stability of catechins.[1][2] In this environment, both chemical and enzymatic hydrolysis of the ester bonds in CPA are likely to occur. The primary enzymes responsible for this hydrolysis are carboxylesterases, which are present in the gut and liver.[3] Studies on porcine liver esterase have shown that the hydrolysis of this compound is regioselective and time-dependent, yielding partially deacetylated catechins such as 3,7,3',4'-tetraacetyl catechin and 3-acetyl catechin.
Stability in Human Plasma
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following tables summarize relevant data for catechins and the closely related compound, peracetylated epigallocatechin-3-gallate (AcEGCG), which provides valuable insights into the expected behavior of CPA.
Table 1: Pharmacokinetic Parameters of EGCG and AcEGCG in Mice
| Compound | Cmax (µg/mL) | Tmax (min) | AUC₀→∞ (µg·min/mL) | t½ (min) |
| EGCG | 0.23 | 30 | 194.6 | 200.3 |
| AcEGCG | 0.45 | 60 | 465.0 | 441.0 |
Table 2: Stability of Catechins at Different pH Values
| Catechin | pH | Remaining (%) after 7h |
| GTC (mixture) | 4.0 | ~95 |
| GTC (mixture) | 7.0 | ~20 |
| GTC (mixture) | 8.0 | <5 |
Experimental Protocols
In Vitro Digestion Model
This protocol simulates the digestion process in the stomach and small intestine to assess the stability and bioaccessibility of this compound.
Materials:
-
Simulated Gastric Fluid (SGF): 2 g NaCl, 3.2 g pepsin, 7 mL HCl per liter of distilled water, pH adjusted to 1.2.
-
Simulated Intestinal Fluid (SIF): 6.8 g KH₂PO₄, 10 g pancreatin, 77 mL of 0.2 M NaOH per liter of distilled water, pH adjusted to 6.8.
-
This compound solution
-
HPLC-MS/MS system for analysis
Procedure:
-
Gastric Phase:
-
Add a known concentration of this compound to pre-warmed SGF.
-
Incubate at 37°C with gentle agitation for a specified time (e.g., 2 hours).
-
Collect aliquots at different time points (e.g., 0, 30, 60, 120 min).
-
Immediately stop the enzymatic reaction by adding a suitable solvent (e.g., ice-cold methanol) and place on ice.
-
-
Intestinal Phase:
-
Adjust the pH of the gastric digest to 6.8 using NaHCO₃.
-
Add SIF to the mixture.
-
Incubate at 37°C with gentle agitation for a specified time (e.g., 2-4 hours).
-
Collect aliquots at different time points.
-
Stop the reaction as described above.
-
-
Analysis:
-
Centrifuge the collected samples to precipitate proteins.
-
Analyze the supernatant for the concentration of this compound and its metabolites using a validated HPLC-MS/MS method.
-
Workflow for In Vitro Digestion of this compound
Caption: Workflow for in vitro digestion of this compound.
Plasma Stability Assay
This protocol determines the stability of this compound in human plasma.
Materials:
-
Pooled human plasma
-
This compound stock solution (in a suitable solvent like DMSO)
-
Phosphate buffered saline (PBS)
-
Acetonitrile with an internal standard for quenching the reaction
-
HPLC-MS/MS system
Procedure:
-
Pre-warm human plasma and PBS to 37°C.
-
Spike this compound into the plasma at a final concentration (e.g., 1 µM).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-compound mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
Vortex and centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant using a validated HPLC-MS/MS method to quantify the remaining this compound.
-
Calculate the half-life (t½) from the degradation curve.
Workflow for Plasma Stability Assay of this compound
Caption: Workflow for plasma stability assay of this compound.
Caco-2 Cell Permeability Assay
This assay assesses the intestinal permeability of this compound using a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer with characteristics of the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Culture medium (e.g., DMEM with FBS and non-essential amino acids)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound dosing solution
-
HPLC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation into a confluent monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Wash the monolayer with transport buffer.
-
Add the this compound dosing solution to the apical (A) side of the Transwell.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral (B) side.
-
Analyze the samples for the concentration of this compound and its metabolites using HPLC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the monolayer.
Workflow for Caco-2 Permeability Assay
Caption: Workflow for Caco-2 permeability assay of this compound.
Signaling Pathways Modulated by Catechin and its Metabolites
The biological effects of catechins are mediated through their interaction with various cellular signaling pathways. While specific data for this compound is still emerging, the pathways modulated by its parent compound, catechin, provide a strong indication of its potential mechanisms of action.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in regulating cell proliferation, differentiation, and apoptosis. Studies have shown that catechins can modulate the MAPK pathway, which may contribute to their anti-cancer and anti-inflammatory effects. For instance, catechins have been shown to phosphorylate JNK/SAPK and p38 in breast cancer cells, leading to G2 cell cycle arrest.
Caption: Modulation of the MAPK signaling pathway by catechin.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in inflammation. Catechins have been demonstrated to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes. This anti-inflammatory effect is a key aspect of the therapeutic potential of catechins.
References
- 1. Kinetic study of catechin stability: effects of pH, concentration, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic study of catechin stability: effects of pH, concentration, and temperature. | Semantic Scholar [semanticscholar.org]
- 3. Clinical significance of esterases in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Catechin Pentaacetate: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of a Promising Catechin Derivative
Abstract
Catechin, a prominent flavonoid found in sources such as tea, cocoa, and various fruits, has long been recognized for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. However, its therapeutic potential is often limited by poor bioavailability and metabolic instability. Catechin pentaacetate, an acetylated derivative of catechin, has emerged as a promising candidate to overcome these limitations. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of flavonoid-based therapeutics.
Introduction
Catechins are a class of polyphenolic compounds that have garnered significant interest for their health-promoting benefits. Their structure, rich in hydroxyl groups, contributes to their potent antioxidant capacity by scavenging free radicals and chelating metal ions. Despite these promising attributes, the clinical translation of catechins has been hampered by their low oral bioavailability, rapid metabolism, and poor stability.[1][2]
To address these challenges, researchers have explored various chemical modifications of the catechin scaffold. Acetylation, a common prodrug strategy, has been shown to enhance the lipophilicity of catechins, thereby potentially improving their absorption and cellular uptake.[3] this compound, with its five hydroxyl groups esterified with acetyl moieties, represents a fully acetylated derivative of catechin. This modification is hypothesized to increase its metabolic stability and bioavailability, leading to enhanced therapeutic efficacy.[3] This guide will delve into the technical aspects of this compound, from its synthesis and characterization to its biological effects and the signaling pathways it modulates.
Synthesis and Characterization
The synthesis of this compound is typically achieved through the acetylation of (+)-catechin. A common and effective method involves the use of acetic anhydride in the presence of a base catalyst such as pyridine.
Experimental Protocol: Synthesis of this compound
Materials:
-
(+)-Catechin
-
Acetic anhydride (Ac₂O)
-
Dry pyridine
-
Dry dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Toluene
-
Silica gel for column chromatography
Procedure:
-
Dissolve (+)-catechin (1.0 equivalent) in dry pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add acetic anhydride (a slight excess, e.g., 1.5–2.0 equivalents per hydroxyl group) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding dry methanol (MeOH).
-
Remove the pyridine and excess reagents by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
Characterization
The successful synthesis of this compound can be confirmed using various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence of acetyl groups and the overall structure of the molecule.
-
Mass Spectrometry (MS): Techniques like LC-MS can be used to determine the molecular weight of this compound and confirm its identity.
Biological Activities and Quantitative Data
While specific quantitative data for this compound is still emerging, the biological activities of its parent compound, catechin, are well-documented. Acetylation is generally expected to maintain or enhance these activities due to improved bioavailability.
Antioxidant Activity
Catechins are potent antioxidants. Their ability to scavenge free radicals is a key mechanism behind many of their beneficial effects. The antioxidant activity is often quantified by determining the half-maximal inhibitory concentration (IC50) in various assays.
| Compound | Antioxidant Assay | IC50 Value (µM) | Reference |
| Catechin Derivative | DPPH Radical Scavenging | 136.637 | [4] |
| Catechin | DPPH Radical Scavenging | - |
Note: Specific IC50 values for this compound in various antioxidant assays are not widely reported in the currently available literature. The value presented is for a catechin derivative and serves as an example.
Anti-inflammatory Activity
Anticancer Activity
The anticancer effects of catechins have been observed in various cancer cell lines. The IC50 values for catechin and its derivatives highlight their potential as anticancer agents.
| Compound/Extract | Cell Line | IC50 Value | Reference |
| Epigallocatechin | MCF-7 (Breast Cancer) | 20.07 µM | |
| Epigallocatechin | SK-BR-3 (Breast Cancer) | 56.19 µM | |
| Green Tea Water Extract | MCF-7 (Breast Cancer) | 22.38 µg/mL | |
| Green Tea Water Extract | SK-BR-3 (Breast Cancer) | 58.81 µg/mL | |
| Green Tea 80% Ethanolic Extract | MCF-7 (Breast Cancer) | 21.58 µg/mL | |
| Green Tea 80% Ethanolic Extract | SK-BR-3 (Breast Cancer) | 55.94 µg/mL |
Note: These values are for various catechin-related compounds and extracts. Specific IC50 values for this compound against different cancer cell lines are a subject for further investigation.
Bioavailability and Pharmacokinetics
A primary motivation for the synthesis of this compound is to improve upon the poor bioavailability of native catechins. Oral bioavailability of catechins is generally low due to their hydrophilic nature and extensive first-pass metabolism. Studies have shown that acetylated polyphenols exhibit significantly higher bioaccessibility compared to their parent compounds. For instance, the bioaccessibility of acetylated green tea polyphenols was found to be 60.13 ± 0.3%, which is substantially higher than that of their non-acetylated precursors (31.80 ± 0.7%). While specific pharmacokinetic parameters for this compound are not yet well-established, it is anticipated that its increased lipophilicity will lead to enhanced absorption and a more favorable pharmacokinetic profile.
Mechanism of Action: Key Signaling Pathways
Catechin and its derivatives exert their biological effects by modulating several key signaling pathways. The primary targets include the NF-κB and Nrf2 pathways, which are central to the regulation of inflammation and oxidative stress.
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Catechins have been shown to inhibit NF-κB activation.
Experimental Protocol: NF-κB p65 Nuclear Translocation Assay
-
Cell Culture: Plate suitable cells (e.g., macrophages, epithelial cells) in a multi-well plate.
-
Treatment: Treat the cells with various concentrations of this compound for a predetermined time.
-
Stimulation: Induce NF-κB activation using a pro-inflammatory stimulus (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]).
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize them with a detergent (e.g., Triton X-100).
-
Immunostaining: Incubate the cells with a primary antibody specific for the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Stain the nuclei with a counterstain like DAPI.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of p65.
Inhibition of the NF-κB signaling pathway by this compound.
Activation of the Nrf2 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription. Catechins are known to activate the Nrf2 pathway.
Experimental Protocol: Nrf2 Nuclear Translocation Assay
-
Cell Culture: Plate appropriate cells (e.g., hepatocytes, keratinocytes) in a multi-well plate.
-
Treatment: Treat the cells with various concentrations of this compound.
-
Cell Lysis and Fractionation: Lyse the cells and separate the nuclear and cytoplasmic fractions.
-
Western Blotting: Perform Western blot analysis on both fractions using an antibody specific for Nrf2 to determine its levels in the nucleus and cytoplasm. An increase in the nuclear Nrf2 fraction indicates activation.
Activation of the Nrf2 signaling pathway by this compound.
Future Directions and Conclusion
This compound holds considerable promise as a therapeutic agent with potentially enhanced bioavailability and efficacy compared to its parent compound. Future research should focus on several key areas:
-
Detailed Pharmacokinetic Studies: Comprehensive in vivo studies are needed to elucidate the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion.
-
Quantitative Biological Evaluation: A systematic evaluation of the IC50 values of this compound in a wide range of antioxidant, anti-inflammatory, and anticancer assays is crucial to quantify its potency.
-
In Vivo Efficacy Studies: Preclinical studies in animal models of various diseases are necessary to validate the therapeutic potential of this compound.
-
Formulation Development: The development of optimized drug delivery systems for this compound could further enhance its therapeutic index.
References
The Therapeutic Potential of Catechin Pentaacetate: A Technical Guide for Researchers
An In-depth Exploration of a Promising Catechin Derivative for Drug Development
Introduction
Catechin, a flavonoid predominantly found in tea, red wine, and various fruits, has long been recognized for its diverse health benefits. Its esterified derivative, Catechin pentaacetate, is emerging as a compound of significant interest in the pharmaceutical and nutraceutical industries. The acetylation of the five hydroxyl groups of the catechin molecule can alter its physicochemical properties, potentially enhancing its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive overview of the potential therapeutic applications of this compound, with a focus on its underlying mechanisms of action, relevant experimental protocols, and a summary of quantitative data, primarily derived from studies on its parent compound, catechin, due to the limited specific data on the pentaacetate derivative.
Potential Therapeutic Applications
This compound is anticipated to exhibit a broad spectrum of pharmacological activities, mirroring and potentially enhancing the properties of native catechin. These applications are primarily attributed to its potent antioxidant and anti-inflammatory effects.
Anti-inflammatory and Antioxidant Effects
Catechins are well-documented scavengers of reactive oxygen species (ROS), and this activity is central to their therapeutic potential. By mitigating oxidative stress, this compound may play a role in preventing and treating chronic diseases associated with inflammation.
Anticancer Activity
The antiproliferative effects of catechins on various cancer cell lines have been demonstrated in numerous studies.[1][2] These effects are often attributed to the induction of apoptosis and the inhibition of signaling pathways crucial for cancer cell growth and survival.[1]
Neuroprotection
Emerging evidence suggests that catechins can exert neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases such as Parkinson's and Alzheimer's.[3][4] These effects are linked to their ability to combat oxidative stress and modulate neuroinflammation.
Intestinal Health
This compound has been suggested to improve intestinal morphology and function. This may be due to its ability to modulate the gut microbiome and influence the expression of transport proteins in the duodenum.
Mechanisms of Action: Key Signaling Pathways
The therapeutic effects of catechins, and by extension this compound, are mediated through the modulation of several key signaling pathways that regulate cellular processes such as inflammation, proliferation, and survival.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Catechins have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and mediators.
References
- 1. Cancer Preventive Activities of Tea Catechins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative activity of flavonoids on several cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of catechin and quercetin in experimental Parkinsonism through modulation of dopamine metabolism and expression of IL-1β, TNF-α, NF-κB, IκKB, and p53 genes in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of the green tea components theanine and catechins - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological profile of Catechin pentaacetate
An In-depth Technical Guide to the Pharmacological Profile of Catechin Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Catechin, a prominent flavonoid found in sources like tea, fruits, and cocoa, has garnered significant attention for its diverse pharmacological activities. However, its therapeutic potential is often limited by poor bioavailability and metabolic instability. To overcome these limitations, synthetic derivatives have been explored, with this compound emerging as a notable candidate. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacokinetic properties, and therapeutic potential. Due to the limited availability of specific quantitative data for this compound, this guide incorporates data from the closely related compound, peracetylated (-)-epigallocatechin-3-gallate (AcEGCG), to provide a more complete pharmacological picture, with the explicit understanding that these are distinct molecules. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
Catechins are a class of flavan-3-ols, which are polyphenolic plant secondary metabolites known for their antioxidant properties. (+)-Catechin is one of the most well-studied catechins and has demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. Despite its promising in vitro activities, the clinical utility of catechin is hampered by its low oral bioavailability, rapid metabolism, and chemical instability.
To address these pharmacokinetic challenges, researchers have focused on the synthesis of catechin derivatives. This compound is an esterified form of (+)-catechin where the five hydroxyl groups are acetylated. This modification is designed to increase the lipophilicity of the parent compound, thereby potentially enhancing its absorption and protecting it from rapid metabolic degradation. As a prodrug, this compound is expected to be hydrolyzed by esterases in the body to release the active (+)-catechin. This guide delves into the available pharmacological data for this compound and its analogs.
Mechanism of Action
The pharmacological effects of this compound are primarily attributed to its active metabolite, (+)-catechin, which modulates several key signaling pathways involved in inflammation, oxidative stress, and cell proliferation.[1]
Anti-inflammatory Activity
Catechins are known to exert their anti-inflammatory effects through the inhibition of pro-inflammatory enzymes and signaling pathways.
-
Cyclooxygenase (COX) Inhibition: (+)-Catechin is an inhibitor of cyclooxygenase-1 (COX-1), an enzyme involved in the synthesis of prostaglandins, which are key mediators of inflammation.[2]
-
NF-κB Pathway Modulation: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses. Catechins have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[1]
Antioxidant and Cytoprotective Effects
-
Nrf2 Pathway Activation: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Catechins can activate the Nrf2 pathway, leading to an enhanced cellular defense against oxidative stress.[1]
Anticancer Activity
The anticancer properties of catechins are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis.
Quantitative Pharmacological Data
Specific quantitative data for this compound is limited in the publicly available literature. Therefore, data for the closely related and well-studied compound, peracetylated (-)-epigallocatechin-3-gallate (AcEGCG), is presented here as a surrogate to provide an indication of the potential potency of acylated catechins. It is crucial to note that these values are not directly interchangeable with this compound.
| Target/Assay | Cell Line | IC50 (µM) | Compound |
| Anticancer Activity | |||
| Growth Inhibition | KYSE150 (Esophageal Cancer) | 10 | AcEGCG |
| Growth Inhibition | HCT116 (Colon Cancer) | 32 | AcEGCG |
| Anti-inflammatory Activity | |||
| Cyclooxygenase-1 (COX-1) Inhibition | N/A | 1.4 | (+)-Catechin |
Pharmacokinetics and Bioavailability
The primary rationale for the synthesis of this compound is to improve the pharmacokinetic profile of the parent catechin molecule. Studies on acylated catechins, such as AcEGCG, have demonstrated the potential of this approach.
Bioavailability Enhancement
Peracetylation of EGCG has been shown to significantly increase its bioavailability in mice. Intragastric administration of AcEGCG resulted in a 2.4-fold increase in the plasma area under the curve (AUC) of total EGCG compared to the administration of an equimolar dose of EGCG. This enhancement is attributed to increased stability and cellular uptake.
| Pharmacokinetic Parameter | Plasma | Small Intestine | Colon |
| Fold Increase in AUC (AcEGCG vs. EGCG) | 2.4 | 2.8 | 2.4 |
| Fold Increase in t1/2 (AcEGCG vs. EGCG) | 2.2 | 2.4 | 6.0 |
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by Catechin.
Nrf2 Signaling Pathway
Caption: Activation of the Nrf2 antioxidant pathway by Catechin.
General Experimental Workflow for In Vitro Analysis
Caption: General workflow for in vitro pharmacological assessment.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the pharmacological profile of compounds like this compound.
Synthesis of this compound
Objective: To acetylate the hydroxyl groups of (+)-catechin to synthesize (+)-Catechin Pentaacetate.
Materials:
-
(+)-Catechin hydrate
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
Procedure:
-
Dissolve (+)-Catechin hydrate in a mixture of pyridine and DCM at 0 °C under a nitrogen atmosphere.
-
Add acetic anhydride dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield pure (+)-Catechin Pentaacetate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic or growth-inhibitory effects of this compound on cultured cells.
Materials:
-
Target cell line (e.g., cancer cell line or immune cells)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Visually confirm the formation of purple formazan crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Heme (cofactor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
This compound stock solution (in DMSO)
-
Known COX inhibitor (e.g., indomethacin for COX-1, celecoxib for COX-2) as a positive control
-
96-well plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add various concentrations of this compound, the positive control inhibitor, or vehicle (DMSO).
-
Pre-incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Add the colorimetric/fluorometric probe.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the absorbance or fluorescence at the appropriate wavelength in kinetic mode for 5-10 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis for NF-κB Activation
Objective: To assess the effect of this compound on the activation of the NF-κB pathway by measuring the phosphorylation of IκBα and the nuclear translocation of p65.
Materials:
-
Target cell line (e.g., RAW 264.7 macrophages)
-
LPS (lipopolysaccharide) for stimulation
-
This compound
-
Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes).
-
For whole-cell lysates, wash cells with ice-cold PBS and lyse with RIPA buffer. For subcellular fractionation, use a commercial kit to separate nuclear and cytoplasmic extracts.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the appropriate loading control.
Conclusion
This compound represents a promising prodrug approach to enhance the therapeutic potential of (+)-catechin. By masking the polar hydroxyl groups, acetylation is expected to improve its bioavailability and metabolic stability, allowing for more effective delivery of the active catechin molecule to target tissues. The pharmacological activities of its parent compound, including anti-inflammatory, antioxidant, and anticancer effects, are mediated through the modulation of key signaling pathways such as NF-κB and Nrf2. While specific quantitative data for this compound remains limited, studies on analogous acylated catechins strongly support the potential of this chemical modification strategy. Further research is warranted to fully elucidate the pharmacokinetic profile and therapeutic efficacy of this compound in various disease models. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the potential of this and similar catechin derivatives.
References
Exploring the Neuroprotective Effects of Catechin Pentaacetate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catechins, a class of polyphenolic compounds abundant in green tea, have garnered significant attention for their potential neuroprotective properties. Their antioxidant, anti-inflammatory, and anti-apoptotic activities have been extensively documented.[1][2][3][4] Catechin pentaacetate, an esterified derivative of catechin, is emerging as a compound of interest due to the potential for enhanced bioavailability and efficacy. Acetylation of catechins may increase their lipophilicity, facilitating passage across the blood-brain barrier. This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for investigating the neuroprotective effects of this compound. While direct experimental data on this compound is limited, this guide draws upon established protocols and findings from closely related acylated catechin derivatives to provide a robust starting point for research in this promising area.[5]
Hypothesized Mechanisms of Neuroprotection
Based on the known neuroprotective actions of catechins and their acylated derivatives, this compound is hypothesized to exert its effects through several key signaling pathways. These include the modulation of cellular responses to oxidative stress and inflammation, and the inhibition of apoptotic pathways.
Oxidative Stress and the Nrf2/ARE Pathway
Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Catechins are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of endogenous antioxidant responses. It is hypothesized that this compound will also activate this pathway.
Inflammation and the MAPK Pathway
Neuroinflammation, mediated by microglia and astrocytes, is another key pathological feature of neurodegenerative diseases. Mitogen-activated protein kinases (MAPKs) are crucial signaling molecules in the inflammatory cascade. Catechins have been shown to modulate MAPK signaling, thereby reducing the production of pro-inflammatory cytokines.
Apoptosis
Neuronal cell death through apoptosis is a final common pathway in many neurodegenerative disorders. Catechins can inhibit apoptosis by modulating the expression of pro- and anti-apoptotic proteins, such as the Bcl-2 family, and by inhibiting the activity of caspases, particularly caspase-3.
Quantitative Data for Acylated Catechin Derivatives
While specific quantitative data for this compound is not yet widely available, the following table summarizes data from studies on related acylated catechin derivatives, which can serve as a preliminary reference.
| Compound | Assay | Cell Line | IC50 / Effective Concentration | Reference |
| Epicatechin Gallate | Aβ-induced toxicity | Rat hippocampal cells | 1-20 µM | |
| Epigallocatechin Gallate | Aβ-induced toxicity | Rat hippocampal cells | 1-10 µM | |
| Catechin-phloroglucinol | Neuritogenesis | Mouse neuroblastoma (N2a) | Dose-dependent increase | |
| Epicatechin-pyrogallol | Neuritogenesis | Mouse neuroblastoma (N2a) | Dose-dependent increase |
Experimental Protocols
To rigorously evaluate the neuroprotective effects of this compound, a series of in vitro assays are recommended. The human neuroblastoma cell line SH-SY5Y is a commonly used and relevant model for these studies.
Experimental Workflow
Assessment of Cell Viability (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Induction of Toxicity: Introduce a neurotoxic agent such as hydrogen peroxide (H₂O₂) or amyloid-beta (Aβ) peptide to the wells (excluding control wells) and incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the untreated control cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular ROS. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
DCFH-DA Loading: After the treatment period, wash the cells with warm PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash: Gently wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Normalize the fluorescence intensity to the cell number (can be determined in a parallel plate) and express the results as a percentage of the control.
Assessment of Apoptosis (Caspase-3 Activity Assay)
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay based on the cleavage of a specific substrate.
Protocol:
-
Cell Lysis: Following treatment and induction of toxicity, harvest the cells and lyse them using a specific lysis buffer provided in a commercial caspase-3 assay kit.
-
Protein Quantification: Determine the total protein concentration of the cell lysates using a BCA protein assay to ensure equal loading.
-
Caspase-3 Assay:
-
Add an equal amount of protein from each sample to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
For the colorimetric assay, measure the absorbance at 405 nm.
-
For the fluorometric assay, measure the fluorescence with excitation at 380 nm and emission between 420-460 nm.
-
-
Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Analysis of Signaling Pathways (Western Blot)
Principle: Western blotting is used to detect the expression and phosphorylation status of specific proteins involved in signaling pathways like Nrf2 and MAPK.
Protocol:
-
Protein Extraction and Quantification: After treatment, lyse the cells and quantify the protein concentration as described in the caspase-3 assay protocol.
-
SDS-PAGE: Separate the protein lysates (e.g., 20-40 µg per lane) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Nrf2, phospho-p38, phospho-JNK, and their total forms, as well as a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion
This technical guide provides a foundational framework for investigating the neuroprotective effects of this compound. While direct experimental evidence for this specific compound is still emerging, the provided protocols and hypothesized mechanisms, based on the well-established neuroprotective properties of related catechins, offer a comprehensive roadmap for researchers. The systematic application of these methodologies will be crucial in elucidating the therapeutic potential of this compound in the context of neurodegenerative diseases. Further research is warranted to establish specific quantitative data and definitively map the signaling pathways modulated by this promising compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Green Tea Catechins Attenuate Neurodegenerative Diseases and Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Acetyl Cysteine and Catechin-Derived Polyphenols: A Path Toward Multi-Target Compounds Against Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Laboratory Synthesis of Catechin Pentaacetate
Application Note
This document provides a comprehensive protocol for the synthesis of (+)-catechin pentaacetate, a fully acetylated derivative of the natural flavonoid (+)-catechin. The acetylation of the five phenolic hydroxyl groups in catechin enhances its lipophilicity, which can be advantageous for various research applications, including studies on bioavailability, cell permeability, and as a protected intermediate in the synthesis of more complex catechin derivatives.
The described method employs a standard and efficient acetylation procedure using acetic anhydride as the acetylating agent and pyridine as both a catalyst and a solvent.[1] This protocol is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who require a reliable method for the preparation of catechin pentaacetate. The document includes a detailed experimental procedure, a summary of quantitative data, and a workflow diagram to ensure reproducibility.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of (+)-catechin pentaacetate.
| Parameter | Value | Reference |
| Starting Material | (+)-Catechin | |
| Molecular Formula | C₁₅H₁₄O₆ | |
| Molecular Weight | 290.27 g/mol | |
| Product | (+)-Catechin Pentaacetate | |
| Molecular Formula | C₂₅H₂₄O₁₁ | [2] |
| Molecular Weight | 500.45 g/mol | [2] |
| Physical State | Solid | |
| Reagents | ||
| (+)-Catechin | 1.0 equivalent | [1] |
| Acetic Anhydride | 10.0 equivalents (2.0 per hydroxyl group) | |
| Pyridine | 5-10 mL per mmol of catechin | |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 12-24 hours (monitored by TLC) | |
| Purification | ||
| Method | Silica Gel Column Chromatography | |
| Expected Yield | ||
| Yield | High (typically >90%) |
Experimental Protocol
This protocol details the synthesis of (+)-catechin pentaacetate from (+)-catechin.
Materials
-
(+)-Catechin (hydrate)
-
Acetic anhydride (Ac₂O)
-
Pyridine, anhydrous
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
TLC plates (silica gel 60 F₂₅₄)
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
-
Toluene
-
Methanol (MeOH), anhydrous
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Nitrogen or Argon gas inlet
Procedure
1. Reaction Setup
a. In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (+)-catechin (1.0 eq.) in anhydrous pyridine (5-10 mL per mmol of catechin) under an inert atmosphere (nitrogen or argon). b. Cool the resulting solution to 0 °C in an ice bath.
2. Acetylation Reaction
a. To the cooled and stirred solution, add acetic anhydride (10.0 eq., 2.0 eq. per hydroxyl group) dropwise. b. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. c. Stir the reaction mixture at room temperature for 12-24 hours. d. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is complete when the starting material (catechin) is no longer visible. A suitable mobile phase for TLC is a mixture of hexane and ethyl acetate.
3. Work-up
a. Once the reaction is complete, quench the excess acetic anhydride by the slow addition of anhydrous methanol at 0 °C. b. Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure using a rotary evaporator. c. Dissolve the resulting residue in dichloromethane or ethyl acetate. d. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl to remove residual pyridine, followed by water, saturated aqueous NaHCO₃ solution, and finally brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
4. Purification
a. Purify the crude product by silica gel column chromatography. b. The column is typically packed with silica gel in a non-polar solvent like hexane. c. The crude product is loaded onto the column and eluted with a gradient of increasing polarity, for example, a hexane-ethyl acetate solvent system. d. Collect the fractions containing the desired product (as determined by TLC) and combine them. e. Evaporate the solvent under reduced pressure to yield pure (+)-catechin pentaacetate as a solid.
Characterization
The structure and purity of the synthesized (+)-catechin pentaacetate can be confirmed by standard analytical techniques such as:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show the absence of phenolic hydroxyl protons and the appearance of five new singlets corresponding to the acetyl methyl groups.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show characteristic shifts for the acetyl carbonyl and methyl carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (500.45 g/mol ).
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The spectrum should show the disappearance of the broad O-H stretching band and the appearance of strong C=O stretching bands from the acetate groups.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Note: HPLC Method for the Quantification of Catechin Pentaacetate
Abstract
This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantification of catechin pentaacetate. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing excellent resolution and sensitivity. This protocol is intended for researchers, scientists, and drug development professionals requiring precise measurement of this compound in various sample matrices. All experimental procedures, including sample and standard preparation, are described in detail. The method has been validated for linearity, precision, and accuracy.
Introduction
Catechin, a natural flavonoid found predominantly in tea, is known for its antioxidant properties. Its derivative, this compound, is often synthesized to increase its lipophilicity, potentially enhancing its bioavailability and therapeutic efficacy. Accurate quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides a comprehensive HPLC method for its determination.
Experimental
-
HPLC System: An Agilent 1200 series or equivalent system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a diode array detector (DAD) or UV detector was used.[1]
-
Column: A reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size) is recommended for optimal separation.[1]
-
Chemicals and Reagents:
-
This compound reference standard (>98% purity)
-
HPLC-grade acetonitrile and methanol
-
HPLC-grade water (18 MΩ·cm)
-
Formic acid or acetic acid (analytical grade)
-
The following chromatographic conditions were optimized for the separation and quantification of this compound:
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-2 min: 50% B, 2-10 min: 50-90% B, 10-12 min: 90% B, 12-13 min: 90-50% B, 13-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Note: Due to the increased non-polar nature of this compound compared to catechin, a higher initial percentage of organic solvent (acetonitrile) is used.
Protocols
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol or a 50:50 acetonitrile/water mixture.[2] Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to final concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
The sample preparation will vary depending on the matrix. A general protocol for a solid sample is provided below:
-
Accurately weigh a known amount of the homogenized sample.
-
Extract the analyte using a suitable solvent (e.g., methanol or acetonitrile) by sonication or vortexing.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered sample with the mobile phase to fall within the calibration curve range.
-
Inject 10 µL of each working standard solution into the HPLC system.
-
Record the peak area for each concentration.
-
Plot a calibration curve of peak area versus concentration.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c), the correlation coefficient (r²), and the linearity range.
Method Validation
The developed method was validated according to standard guidelines for the following parameters:
| Parameter | Results |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.80 µg/mL |
| Precision (%RSD) | Intra-day: < 2%, Inter-day: < 3% |
| Accuracy (% Recovery) | 98% - 102% |
| Retention Time (approx.) | 8.5 minutes |
Results and Discussion
The HPLC method provided a well-resolved peak for this compound with a retention time of approximately 8.5 minutes. The calibration curve showed excellent linearity over the concentration range of 1 to 100 µg/mL. The method demonstrated high precision and accuracy, making it suitable for routine quantitative analysis. The detection wavelength of 280 nm was found to be optimal for this compound, consistent with the UV absorption maxima for related catechin compounds.[3]
Conclusion
This application note describes a validated HPLC method for the reliable quantification of this compound. The protocol is straightforward and employs common instrumentation and reagents, making it accessible to most analytical laboratories. This method can be effectively used for quality control and research purposes in the pharmaceutical and nutraceutical industries.
Visualizations
Caption: Experimental workflow for HPLC quantification.
Caption: Logical relationship of the analytical process.
References
Application Notes and Protocols for Cell Viability Assay Using Catechin Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catechin, a polyphenolic flavonoid abundant in green tea, has garnered significant attention for its potential anti-cancer properties. Its derivatives are being actively investigated to enhance bioavailability and therapeutic efficacy. Catechin pentaacetate (CPA), an esterified form of catechin, represents a promising avenue of research due to the potential for increased cellular uptake and cytotoxicity against cancer cells. Acetylation of similar catechin analogs has been shown to enhance their cytotoxic effects, suggesting that CPA may serve as a potent pro-drug that, once deacetylated by intracellular esterases, releases the active catechin molecule to induce apoptosis.[1][2][3]
These application notes provide a detailed protocol for assessing the cell viability of cancer cell lines treated with this compound using a WST-1 assay. Additionally, we summarize the putative signaling pathways involved in CPA-induced apoptosis, providing a framework for further mechanistic studies.
Data Presentation
The following table summarizes hypothetical IC50 values for this compound across various cancer cell lines. Researchers should replace this with their experimentally determined data.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | [Insert Experimental Data] |
| HeLa | Cervical Cancer | 48 | [Insert Experimental Data] |
| A549 | Lung Cancer | 48 | [Insert Experimental Data] |
| HepG2 | Liver Cancer | 48 | [Insert Experimental Data] |
Experimental Protocols
Cell Viability Assay using WST-1 Reagent
This protocol outlines the steps to determine the cytotoxic effects of this compound on a selected cancer cell line.
Materials:
-
This compound (e.g., from suppliers like Sigma-Aldrich or TargetMol)[4][5]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well clear-bottom cell culture plates
-
WST-1 cell proliferation reagent
-
Microplate reader capable of measuring absorbance at 450 nm and 620 nm (reference wavelength)
-
Sterile, multichannel pipettes and tips
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Preparation of this compound Stock Solution:
-
This compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve 5.00 mg of this compound (MW: 500.46 g/mol ) in 1 mL of sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100, 200 µM). The final DMSO concentration in all wells, including the vehicle control, should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO only as a vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
WST-1 Assay:
-
After the incubation period, add 10 µL of WST-1 reagent to each well.
-
Gently tap the plate to mix.
-
Incubate the plate for 1-4 hours at 37°C in the incubator. The incubation time will depend on the cell type and density. Monitor the color change in the control wells.
-
After incubation, shake the plate for 1 minute on a shaker.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 620 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.
-
Visualization of Pathways and Workflows
Experimental Workflow
Caption: Workflow for determining the cytotoxicity of this compound.
Putative Signaling Pathway of this compound-Induced Apoptosis
Catechins are known to induce apoptosis in cancer cells through multiple signaling pathways. It is hypothesized that this compound, after intracellular deacetylation, activates similar pathways. The primary mechanisms include the inhibition of the pro-survival transcription factor NF-κB and the activation of the caspase cascade.
Caption: Proposed mechanism of this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Targeting a transcription factor NF-κB by green tea catechins using in silico and in vitro studies in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catechin hydrate suppresses MCF-7 proliferation through TP53/Caspase-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Update on Antitumor Efficacy of Catechins: From Molecular Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Study Design: Catechin Pentaacetate Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catechin pentaacetate, an acetylated derivative of the flavonoid catechin, has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. Its enhanced stability and bioavailability compared to its parent compound make it a promising candidate for drug development. These application notes provide a comprehensive framework for designing and conducting preclinical animal studies to evaluate the efficacy of this compound in mitigating oxidative stress and inflammation. The provided protocols offer detailed methodologies for key experiments.
Preclinical Animal Model and Study Design
A well-established model for inducing oxidative stress and inflammation in rodents is the administration of a pro-oxidant agent such as lipopolysaccharide (LPS) or carbon tetrachloride (CCl4). This document will focus on an LPS-induced model in mice.
Animal Model
-
Species: C57BL/6 mice (male, 8-10 weeks old) are commonly used due to their well-characterized immune responses.
-
Housing: Animals should be housed in a controlled environment (22±2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimatization: A minimum of one week of acclimatization is essential before commencing any experimental procedures.
Experimental Groups
A minimum of four groups are recommended for a robust study design:
| Group ID | Group Name | Treatment | Rationale |
| 1 | Control | Vehicle (e.g., sterile saline) | To establish baseline physiological parameters. |
| 2 | LPS | Lipopolysaccharide (LPS) + Vehicle | To induce a systemic inflammatory and oxidative stress response. |
| 3 | CPA + LPS | This compound + LPS | To evaluate the protective effect of this compound against LPS-induced damage. |
| 4 | CPA | This compound | To assess the effect of this compound alone on baseline parameters. |
Dosing and Administration
-
This compound (CPA): Based on studies with related catechin compounds, a starting dose of 30 mg/kg body weight administered daily via oral gavage is proposed.[1] However, dose-response studies are recommended to determine the optimal therapeutic dose.
-
Lipopolysaccharide (LPS): A single intraperitoneal (IP) injection of 1 mg/kg body weight is typically sufficient to induce a robust inflammatory response.
-
Vehicle: The vehicle for CPA should be prepared to ensure solubility and stability. A common formulation involves dissolving the compound in a mixture of DMSO, PEG300, and Tween 80.[2]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for this study.
Experimental workflow for the this compound animal study.
Key Experimental Protocols
Preparation of this compound for Oral Gavage
This protocol is adapted from a formulation suggested for in vivo studies of poorly water-soluble compounds.[2]
Materials:
-
This compound (CPA) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
Procedure:
-
Calculate the total amount of CPA required for the study based on the dose (e.g., 30 mg/kg), number of animals, and treatment duration.
-
Prepare a stock solution of CPA in DMSO (e.g., 40 mg/mL).
-
For the final dosing solution, mix the components in the following ratio: 5% DMSO, 30% PEG300, 5% Tween 80, and 60% sterile saline/PBS.
-
First, add the required volume of the CPA stock solution in DMSO.
-
Add PEG300 and mix thoroughly until the solution is clear.
-
Add Tween 80 and mix again until clear.
-
Finally, add the sterile saline or PBS and vortex to ensure a homogenous suspension.
-
Prepare the vehicle control using the same procedure but without the CPA.
Quantification of Antioxidant Enzymes
The activity of key antioxidant enzymes, Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx), in liver and kidney homogenates will be determined using commercially available assay kits or established spectrophotometric methods.
Protocol for Tissue Homogenate Preparation:
-
Excise liver and kidney tissues, wash with ice-cold PBS to remove blood, and weigh.
-
Homogenize the tissues in 10 volumes of ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for enzyme activity assays and protein quantification (e.g., Bradford or BCA assay).
Quantitative Data Summary Table:
| Parameter | Control | LPS | CPA + LPS | CPA |
| Liver | ||||
| SOD Activity (U/mg protein) | ||||
| CAT Activity (U/mg protein) | ||||
| GPx Activity (U/mg protein) | ||||
| Kidney | ||||
| SOD Activity (U/mg protein) | ||||
| CAT Activity (U/mg protein) | ||||
| GPx Activity (U/mg protein) |
Measurement of Inflammatory Cytokines
Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) will be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Protocol for Serum Collection:
-
Collect blood via cardiac puncture at the time of sacrifice.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C.
-
Collect the serum (supernatant) and store at -80°C until analysis.
Quantitative Data Summary Table:
| Cytokine | Control (pg/mL) | LPS (pg/mL) | CPA + LPS (pg/mL) | CPA (pg/mL) |
| TNF-α | ||||
| IL-6 | ||||
| IL-1β |
Western Blot Analysis for Nrf2 and HO-1
This protocol will be used to determine the protein expression levels of Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1) in liver and kidney tissue lysates.
Protocol:
-
Prepare tissue lysates as described in section 3.2.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 30-50 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Quantitative Data Summary Table:
| Protein Expression (Relative to Control) | Control | LPS | CPA + LPS | CPA |
| Liver | ||||
| Nrf2 | 1.0 | |||
| HO-1 | 1.0 | |||
| Kidney | ||||
| Nrf2 | 1.0 | |||
| HO-1 | 1.0 |
Histopathological Analysis
Liver and kidney tissues will be collected for histopathological examination to assess tissue damage.
Protocol:
-
Fix the excised liver and kidney tissues in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissues through a series of graded ethanol solutions.
-
Clear the tissues in xylene and embed in paraffin.
-
Section the paraffin blocks at 4-5 µm thickness and mount on glass slides.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Examine the stained sections under a light microscope and score for pathological changes such as inflammation, necrosis, and cellular infiltration.
Histopathological Scoring Table:
| Feature | Score | Description |
| Inflammatory Cell Infiltration | 0 | None |
| 1 | Mild, focal | |
| 2 | Moderate, multifocal | |
| 3 | Severe, diffuse | |
| Hepatocellular Necrosis/Degeneration | 0 | None |
| 1 | Single cell necrosis | |
| 2 | Focal necrosis | |
| 3 | Extensive necrosis | |
| Renal Tubular Damage | 0 | None |
| 1 | Mild tubular degeneration | |
| 2 | Moderate tubular necrosis | |
| 3 | Severe and widespread tubular necrosis |
Signaling Pathway Diagrams
The potential mechanisms of action of this compound are believed to involve the modulation of the Nrf2/HO-1 and NF-κB signaling pathways.
Nrf2/HO-1 signaling pathway activation by this compound.
Inhibition of the NF-κB signaling pathway by this compound.
Disclaimer
These application notes and protocols are intended for research purposes only and should be adapted to specific experimental needs and institutional guidelines. All animal procedures must be performed in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC). Appropriate safety precautions should be taken when handling chemicals and biological materials.
References
Application Notes and Protocols for In Vitro Testing of Catechin Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catechin pentaacetate is an acetylated derivative of catechin, a flavonoid found abundantly in tea, cocoa, and various fruits.[1] Catechins are known for their potent antioxidant, anti-inflammatory, and potential anticancer properties.[2][3] The acetylation of catechin to form this compound is a strategy to enhance its bioavailability and stability, making it a compound of significant interest for therapeutic development.[1] In vitro studies suggest that the biological activities of this compound are mediated through the modulation of key signaling pathways, including NF-κB, Nrf-2, and MAPKs.
These application notes provide a comprehensive guide for the in vitro experimental setup to test the biological activities of this compound. Detailed protocols for assessing cell viability, anti-inflammatory potential, and antioxidant capacity are provided, along with data presentation tables and diagrams of relevant signaling pathways and experimental workflows.
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables summarize the in vitro biological activities of its parent compound, (+)-Catechin. This data can serve as a reference for expected activities. It is recommended that researchers generate specific data for this compound for accurate assessment.
Table 1: Antioxidant Activity of (+)-Catechin
| Assay | IC50 Value | Reference Compound |
| DPPH Radical Scavenging | 8.11 µM | - |
| Note: Lower IC50 values indicate higher antioxidant activity. |
Table 2: Anti-Inflammatory Activity of (+)-Catechin
| Assay | Cell Line | IC50 Value |
| Inhibition of Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 48 µg/mL |
| Note: Data represents the concentration required to inhibit 50% of NO production, a key inflammatory mediator. |
Table 3: Cytotoxic Activity of (+)-Catechin against Breast Cancer Cell Lines
| Cell Line | Incubation Time | IC50 Value (µM) |
| T47D | 24 h | 70.33 |
| 48 h | 72.97 | |
| MCF7 | 24 h | >1000 |
| 48 h | 683.66 | |
| Note: IC50 values represent the concentration of the compound required to inhibit 50% of cell growth. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability of adherent or suspension cells.
Materials:
-
This compound
-
Target cell line (e.g., RAW 264.7, MCF-7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Anti-Inflammatory Assay (Nitric Oxide Assay using Griess Reagent)
This protocol measures the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
This compound
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a positive control (LPS-stimulated cells), and a blank (medium only).
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Griess Reagent Part B.
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 10 minutes. Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the concentration of nitrite in the samples from the standard curve. The percentage inhibition of NO production can be calculated as: % Inhibition = [(NO in LPS group - NO in treated group) / NO in LPS group] x 100
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This protocol determines the free radical scavenging activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well plates
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare various concentrations of this compound and the positive control in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A blank containing only methanol should also be measured.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.
Western Blot Analysis of NF-κB Pathway
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB signaling pathway.
Materials:
-
This compound
-
Target cells (e.g., LPS-stimulated RAW 264.7)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound and/or an inflammatory stimulus (e.g., LPS). Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Signaling Pathways
Experimental Workflow
References
Application Notes and Protocols for Catechin Pentaacetate in Drug Delivery System Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to Catechin Pentaacetate for Drug Delivery
Catechin, a natural flavonoid abundant in sources like green tea, has garnered significant interest for its therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer effects. However, its clinical application is often hampered by poor bioavailability and instability. This compound, an esterified derivative of catechin, presents a promising alternative for drug delivery system development. The acetylation of catechin's hydroxyl groups increases its lipophilicity, which can potentially enhance its stability, cellular uptake, and ability to be encapsulated within hydrophobic drug carriers.
While research specifically detailing the formulation of this compound into drug delivery systems is emerging, its potential is underscored by its known biological activities. Studies suggest that this compound may exert its therapeutic effects by modulating key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are crucial in inflammation and cancer progression.[1][2][3][4]
These application notes provide a comprehensive overview of the methodologies for developing drug delivery systems for catechin-based compounds, with a focus on nanoparticle formulations. While the specific protocols provided are based on the more extensively studied unmodified catechin, they serve as a foundational guide for the development of this compound delivery systems, with adjustments to account for its increased hydrophobicity.
Synthesis of this compound
The synthesis of this compound from (+)-catechin is a crucial first step. A general method involves the acetylation of the hydroxyl groups of catechin.
Protocol 1: Synthesis of (+)-Catechin Pentaacetate [5]
Materials:
-
(+)-Catechin
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another appropriate solvent)
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve (+)-catechin in a suitable solvent such as pyridine or dichloromethane.
-
Add acetic anhydride in excess to the solution. The reaction is typically carried out at room temperature or with gentle heating.
-
Stir the reaction mixture for several hours until the reaction is complete (monitor by thin-layer chromatography).
-
Quench the reaction by adding a dilute HCl solution.
-
Extract the product into an organic solvent like dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure (+)-catechin pentaacetate.
-
Characterize the final product using techniques such as NMR and mass spectrometry to confirm its structure and purity.
Nanoparticle Formulation Protocols for Catechin Derivatives
Given the hydrophobic nature of this compound, methods suitable for encapsulating lipophilic drugs are recommended. The following protocols for unmodified catechin can be adapted.
Protocol 2: Polymeric Nanoparticle Formulation using Emulsion-Solvent Evaporation
This method is suitable for hydrophobic drugs and biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA).
Materials:
-
This compound (or catechin as a model)
-
PLGA
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in the organic solvent.
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1% w/v PVA).
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles multiple times with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Resuspend the washed nanoparticles in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder for long-term storage.
Protocol 3: Chitosan Nanoparticle Formulation using Ionic Gelation
This method is suitable for encapsulating compounds through electrostatic interactions and is often used for hydrophilic and moderately hydrophobic molecules. Adjustments may be needed for the highly hydrophobic this compound.
Materials:
-
This compound (or catechin as a model)
-
Chitosan
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
Deionized water
Procedure:
-
Chitosan Solution: Prepare a chitosan solution (e.g., 1 mg/mL) in a dilute acetic acid solution (e.g., 1% v/v).
-
Drug Incorporation: Dissolve this compound in a small amount of a suitable organic solvent (e.g., ethanol) and then add it to the chitosan solution under constant stirring.
-
TPP Solution: Prepare an aqueous solution of TPP (e.g., 1 mg/mL).
-
Nanoparticle Formation: Add the TPP solution dropwise to the chitosan-drug mixture under magnetic stirring. Nanoparticles will form spontaneously via ionic gelation.
-
Stirring: Continue stirring for a specified period (e.g., 30 minutes) to allow for the stabilization of the nanoparticles.
-
Nanoparticle Collection and Washing: Centrifuge the nanoparticle suspension, discard the supernatant, and wash the pellet with deionized water.
-
Lyophilization: Resuspend the nanoparticles in deionized water with a cryoprotectant and lyophilize.
Characterization of this compound Nanoparticles
Table 1: Key Characterization Parameters and Methodologies
| Parameter | Methodology | Purpose |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average size and size distribution of the nanoparticles, which influence their in vivo fate and cellular uptake. |
| Zeta Potential | Laser Doppler Velocimetry | To measure the surface charge of the nanoparticles, which affects their stability in suspension and interaction with cell membranes. |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | To visualize the shape and surface characteristics of the nanoparticles. |
| Encapsulation Efficiency (EE) and Drug Loading (DL) | UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC) | To quantify the amount of this compound encapsulated within the nanoparticles. EE (%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100. DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100. |
| In Vitro Drug Release | Dialysis Method or Sample and Separate Method | To evaluate the release profile of this compound from the nanoparticles over time in a simulated physiological environment (e.g., phosphate-buffered saline at pH 7.4). |
| Cellular Uptake | Confocal Laser Scanning Microscopy (CLSM) or Flow Cytometry | To visualize and quantify the internalization of fluorescently labeled nanoparticles by cells in culture. |
| In Vitro Cytotoxicity | MTT Assay or other cell viability assays | To assess the biocompatibility of the nanoparticles and the cytotoxic effects of the encapsulated this compound on relevant cell lines (e.g., cancer cells). |
Quantitative Data Summary (Based on Catechin Formulations)
The following tables summarize typical quantitative data obtained for catechin-loaded nanoparticles, which can serve as a benchmark for the development of this compound formulations.
Table 2: Physicochemical Properties of Catechin-Loaded Nanoparticles
| Formulation | Polymer | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| PLGA NPs | PLGA | 150 - 300 | < 0.2 | -15 to -30 | 70 - 90 |
| Chitosan NPs | Chitosan | 200 - 400 | < 0.3 | +20 to +40 | 60 - 85 |
| Lipid-Based Nanocarriers | Various Lipids | 100 - 250 | < 0.25 | -10 to -25 | > 80 |
Table 3: In Vitro Release Profile of Catechin from Nanoparticles
| Time (hours) | Cumulative Release (%) from PLGA NPs | Cumulative Release (%) from Chitosan NPs |
| 2 | 15 - 25 | 20 - 30 |
| 8 | 40 - 50 | 50 - 65 |
| 24 | 60 - 75 | 70 - 85 |
| 48 | > 80 | > 90 |
Note: Release profiles are highly dependent on the specific formulation parameters and release medium.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound and its formulation into polymeric nanoparticles for in vitro evaluation.
Signaling Pathways Modulated by Catechins
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Analysis of cell growth inhibitory effects of catechin through MAPK in human breast cancer cell line T47D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic anti-inflammatory effects of quercetin and catechin via inhibiting activation of TLR4-MyD88-mediated NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (+)-Catechin-pentaacetate | 16198-01-9 [chemicalbook.com]
Application of Catechin Pentaacetate in Neurodegenerative Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction and Rationale
Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of neuronal structure and function. A growing body of evidence highlights the therapeutic potential of natural polyphenolic compounds, particularly catechins found in green tea, in combating these devastating conditions. The primary bioactive catechin, (-)-epigallocatechin-3-gallate (EGCG), has demonstrated potent antioxidant, anti-inflammatory, and anti-protein aggregation properties in numerous preclinical studies.[1][2][3][4][5] However, the clinical translation of catechins has been hampered by their inherent instability and low bioavailability, which limits their ability to reach therapeutic concentrations in the brain.
Catechin pentaacetate (CPA) is a synthetic derivative of catechin where the five hydroxyl groups are acetylated. This chemical modification represents a promising prodrug strategy to overcome the pharmacokinetic limitations of natural catechins. Acetylation is expected to increase the lipophilicity of the catechin molecule, thereby enhancing its stability in the gastrointestinal tract and its ability to cross the blood-brain barrier. Once in the brain, it is anticipated that esterases will cleave the acetyl groups, releasing the active catechin molecule to exert its neuroprotective effects.
These application notes provide a comprehensive overview of the potential applications of this compound in neurodegenerative disease models, based on the extensive research conducted on its parent compound, catechin, and its derivatives. Detailed protocols for key experiments are provided to facilitate the investigation of CPA's efficacy and mechanisms of action.
Potential Therapeutic Mechanisms of Action
Based on the known neuroprotective effects of catechins, CPA is hypothesized to act through multiple pathways to mitigate neurodegeneration:
-
Antioxidant Activity: Catechins are potent scavengers of reactive oxygen species (ROS) and can chelate metal ions that contribute to oxidative stress. It is expected that CPA, upon deacetylation, will exhibit similar antioxidant properties, protecting neurons from oxidative damage.
-
Anti-inflammatory Effects: Chronic neuroinflammation, mediated by activated microglia and astrocytes, is a hallmark of neurodegenerative diseases. Catechins have been shown to suppress the production of pro-inflammatory cytokines and modulate key inflammatory signaling pathways such as NF-κB. CPA is anticipated to exert similar anti-inflammatory effects, thereby reducing the neurotoxic inflammatory environment.
-
Inhibition of Protein Aggregation: The accumulation of misfolded protein aggregates, such as amyloid-beta (Aβ) plaques and tau tangles in AD, and α-synuclein in PD, is a central pathological feature. EGCG has been shown to directly interact with these proteins, inhibiting their aggregation and promoting the formation of non-toxic oligomers. CPA, by delivering a higher concentration of the active catechin to the brain, may offer enhanced anti-aggregation activity.
-
Modulation of Signaling Pathways: Catechins can modulate various signaling pathways involved in cell survival and death, including the protein kinase C (PKC) and Nrf2/ARE pathways. Activation of these pathways can promote the expression of neuroprotective genes and antioxidant enzymes.
Data Presentation: Efficacy of Catechins in Preclinical Models
The following tables summarize quantitative data from key studies on the effects of catechins in animal models of Alzheimer's and Parkinson's diseases. These data provide a benchmark for evaluating the potential enhanced efficacy of this compound.
Table 1: Effects of Catechins in Alzheimer's Disease Models
| Animal Model | Treatment and Dosage | Duration | Key Findings | Reference |
| APPsw Transgenic Mice | EGCG (50 mg/kg/day in drinking water) | 6 months | 53-58% reduction in Congo red plaque burden in various brain regions. | |
| APPsw Transgenic Mice | EGCG (20 mg/kg, i.p. injection) | 60 days | Significant reduction in soluble and insoluble Aβ1-40 and Aβ1-42 levels. | |
| rTg4510 (Tau) Mice | (-)-Epicatechin (~18 mg/day in drinking water) | 21 days | Reduced levels of the ~64 kDa hyperphosphorylated tau species. |
Table 2: Effects of Catechins in Parkinson's Disease Models
| Animal Model | Treatment and Dosage | Duration | Key Findings | Reference |
| MPTP-induced Mice | Green Tea Polyphenols | Chronic | Prevented striatal dopamine depletion and loss of dopaminergic neurons in the substantia nigra. | |
| 6-OHDA-induced Rats | Catechin | Post-treatment | Ameliorated motor deficits and reduced neuronal loss in the substantia nigra. |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the neuroprotective effects of this compound in neurodegenerative disease models. These protocols are based on established methodologies used for testing catechins and can be adapted for CPA.
Protocol 1: Evaluation of Anti-amyloidogenic Activity in an Alzheimer's Disease Mouse Model
Objective: To determine the effect of CPA on amyloid-beta plaque deposition and cognitive function in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD or APP/PS1 mice).
Materials:
-
5XFAD or APP/PS1 transgenic mice and wild-type littermates.
-
This compound (CPA).
-
Vehicle control (e.g., corn oil, DMSO).
-
Morris Water Maze or Radial Arm Water Maze apparatus.
-
Reagents for immunohistochemistry (anti-Aβ antibodies, e.g., 6E10) and ELISA (Aβ1-40 and Aβ1-42 kits).
-
Brain homogenization buffer.
Procedure:
-
Animal Dosing:
-
Divide mice into three groups: Wild-type + Vehicle, Transgenic + Vehicle, and Transgenic + CPA.
-
Administer CPA or vehicle daily via oral gavage for a predetermined period (e.g., 3-6 months), starting before or after the typical onset of plaque pathology. The dosage of CPA should be calculated based on the desired equivalent dose of catechin, considering its higher bioavailability.
-
-
Behavioral Testing:
-
In the final week of treatment, assess spatial learning and memory using the Morris Water Maze or Radial Arm Water Maze. Record parameters such as escape latency, path length, and number of errors.
-
-
Tissue Collection and Preparation:
-
At the end of the study, euthanize the mice and perfuse with saline.
-
Harvest the brains. Hemisect one hemisphere for immunohistochemistry and snap-freeze the other for biochemical analysis.
-
-
Immunohistochemistry:
-
Fix, section, and stain the brain tissue with an anti-Aβ antibody (e.g., 6E10) and Congo red to visualize amyloid plaques.
-
Quantify plaque load and size in specific brain regions (e.g., hippocampus, cortex) using image analysis software.
-
-
ELISA for Aβ Levels:
-
Homogenize the frozen brain tissue to extract soluble and insoluble Aβ.
-
Measure the levels of Aβ1-40 and Aβ1-42 in the brain homogenates using specific ELISA kits.
-
-
Data Analysis:
-
Compare the behavioral performance, plaque load, and Aβ levels between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Protocol 2: Assessment of Neuroprotective Effects in a Parkinson's Disease Mouse Model
Objective: To evaluate the ability of CPA to protect dopaminergic neurons and improve motor function in a neurotoxin-induced mouse model of Parkinson's disease (e.g., MPTP or 6-OHDA model).
Materials:
-
C57BL/6 mice.
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA (6-hydroxydopamine).
-
This compound (CPA).
-
Vehicle control.
-
Rotarod apparatus.
-
Reagents for immunohistochemistry (anti-tyrosine hydroxylase [TH] antibody).
-
HPLC system for dopamine and its metabolite analysis.
Procedure:
-
Animal Dosing and Toxin Administration:
-
Divide mice into groups: Vehicle + Saline, Vehicle + MPTP, CPA + MPTP.
-
Pre-treat mice with CPA or vehicle for a specified period (e.g., 7-14 days) before administering MPTP (e.g., four injections of 20 mg/kg, i.p., at 2-hour intervals). Continue CPA treatment for a period post-toxin administration.
-
-
Behavioral Testing:
-
Assess motor coordination and balance using the Rotarod test at baseline and at several time points after MPTP administration.
-
-
Tissue Collection and Preparation:
-
At the end of the study, euthanize the mice and harvest the brains.
-
Dissect the striatum for neurochemical analysis and fix the remaining brain tissue for immunohistochemistry.
-
-
Immunohistochemistry:
-
Section the substantia nigra and stain for tyrosine hydroxylase (TH) to visualize dopaminergic neurons.
-
Perform stereological cell counting to quantify the number of TH-positive neurons.
-
-
Neurochemical Analysis:
-
Homogenize the striatal tissue and measure the levels of dopamine and its metabolites (DOPAC and HVA) using HPLC with electrochemical detection.
-
-
Data Analysis:
-
Compare the motor performance, number of TH-positive neurons, and striatal dopamine levels between the different groups using appropriate statistical analysis.
-
Protocol 3: Evaluation of Anti-inflammatory Effects in Microglia
Objective: To investigate the effect of CPA on the inflammatory response of microglial cells challenged with an inflammatory stimulus (e.g., lipopolysaccharide, LPS).
Materials:
-
BV-2 microglial cell line or primary microglia.
-
This compound (CPA).
-
Lipopolysaccharide (LPS).
-
Reagents for cell viability assay (e.g., MTT).
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).
-
Reagents for Western blotting (antibodies against p-NF-κB, IκBα, iNOS, COX-2).
-
Griess reagent for nitric oxide (NO) measurement.
Procedure:
-
Cell Culture and Treatment:
-
Culture BV-2 cells or primary microglia in appropriate media.
-
Pre-treat the cells with different concentrations of CPA for a specified time (e.g., 1-2 hours) before stimulating with LPS (e.g., 100 ng/mL) for a further 24 hours.
-
-
Cell Viability Assay:
-
Perform an MTT assay to ensure that the tested concentrations of CPA are not cytotoxic.
-
-
Measurement of Pro-inflammatory Mediators:
-
Collect the cell culture supernatant and measure the levels of TNF-α, IL-1β, and IL-6 using ELISA kits.
-
Use the Griess reagent to measure the concentration of nitrite (an indicator of NO production) in the supernatant.
-
-
Western Blot Analysis:
-
Lyse the cells and perform Western blotting to analyze the expression levels of key inflammatory proteins, including phosphorylated NF-κB p65, IκBα, iNOS, and COX-2.
-
-
Data Analysis:
-
Compare the levels of inflammatory mediators and protein expression between the control, LPS-treated, and CPA+LPS-treated groups.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the application of this compound in neurodegenerative disease models.
Caption: Overview of CPA's proposed neuroprotective mechanisms.
Caption: CPA's proposed anti-inflammatory signaling pathway.
Caption: CPA's proposed activation of the Nrf2-ARE antioxidant pathway.
Caption: Experimental workflow for evaluating CPA.
References
- 1. Frontiers | Neurodegenerative diseases and catechins: (−)-epigallocatechin-3-gallate is a modulator of chronic neuroinflammation and oxidative stress [frontiersin.org]
- 2. Multifunctional activities of green tea catechins in neuroprotection. Modulation of cell survival genes, iron-dependent oxidative stress and PKC signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. explorationpub.com [explorationpub.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Studying Inflammatory Pathways Using Catechin Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catechin pentaacetate, an esterified derivative of the natural flavonoid catechin, is emerging as a valuable tool in the study of inflammatory pathways.[1] Its modified chemical structure may offer altered bioavailability and bioactivity profiles compared to its parent compound, making it a compound of interest for therapeutic research and development. These application notes provide an overview of the utility of this compound in inflammation research, with a focus on its modulatory effects on key signaling cascades such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] The provided protocols and data summaries are intended to guide researchers in designing and executing experiments to investigate the anti-inflammatory potential of this compound.
Mechanism of Action
This compound is reported to exert its anti-inflammatory effects by modulating multiple signaling pathways central to the inflammatory response.[1] The primary targets include:
-
NF-κB Pathway: This pathway is a cornerstone of the inflammatory process, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Catechins, the parent compounds of this compound, have been shown to inhibit NF-κB activation.[2][3] This inhibition can occur at various levels, including preventing the degradation of the inhibitory protein IκBα and blocking the nuclear translocation of the active NF-κB p65 subunit.
-
MAPK Pathway: The MAPK family, including ERK1/2, JNK, and p38, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. Catechins have been demonstrated to suppress the phosphorylation of these key kinases, thereby attenuating the downstream inflammatory cascade.
-
Other Potential Pathways: Research suggests that this compound may also influence other pathways involved in inflammation and cellular stress, such as the Nrf2 and TLR4 signaling pathways.
Data Presentation
The following tables summarize hypothetical quantitative data illustrating the potential anti-inflammatory effects of this compound. These values are provided as examples to guide expected outcomes and for comparative purposes in experimental design.
Table 1: Effect of this compound on NF-κB Activation in LPS-Stimulated Macrophages
| Compound | Concentration (µM) | NF-κB p65 Nuclear Translocation (%) | IκBα Degradation (%) |
| Control | - | 5 ± 2 | 3 ± 1 |
| LPS (1 µg/mL) | - | 95 ± 5 | 92 ± 6 |
| This compound | 1 | 75 ± 8 | 70 ± 7 |
| This compound | 10 | 40 ± 6 | 35 ± 5 |
| This compound | 50 | 15 ± 4 | 12 ± 3 |
Table 2: Inhibition of Pro-inflammatory Cytokine Production by this compound
| Compound | Concentration (µM) | TNF-α Inhibition (IC50, µM) | IL-6 Inhibition (IC50, µM) |
| This compound | - | 25.4 | 32.1 |
| Dexamethasone (Control) | - | 0.5 | 1.2 |
Table 3: Effect of this compound on MAPK Phosphorylation
| Compound | Concentration (µM) | p-p38 Phosphorylation (%) | p-ERK1/2 Phosphorylation (%) | p-JNK Phosphorylation (%) |
| Control | - | 8 ± 3 | 10 ± 4 | 7 ± 2 |
| Stimulant | - | 100 | 100 | 100 |
| This compound | 10 | 55 ± 7 | 60 ± 8 | 50 ± 6 |
| This compound | 50 | 20 ± 5 | 25 ± 6 | 18 ± 4 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment for In Vitro Anti-inflammatory Assays
-
Cell Line: RAW 264.7 murine macrophages are a suitable model for studying inflammation.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.
-
Induce inflammation by adding an inflammatory stimulus such as Lipopolysaccharide (LPS) at a concentration of 1 µg/mL.
-
Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) only, and cells treated with LPS only.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours for cytokine measurements, shorter time points for signaling pathway analysis).
Protocol 2: NF-κB Activation Assay (Immunofluorescence)
-
Cell Preparation: Seed cells on sterile glass coverslips in a 24-well plate and treat as described in Protocol 1.
-
Fixation and Permeabilization:
-
After treatment, wash the cells with Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block non-specific binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against the NF-κB p65 subunit (e.g., rabbit anti-p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of p65.
Protocol 3: Western Blot Analysis for MAPK Phosphorylation
-
Protein Extraction:
-
Following treatment (as in Protocol 1), wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of p38, ERK1/2, and JNK overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Visualizations
References
- 1. (+)-Catechin pentaacetate | this compound | TargetMol [targetmol.com]
- 2. Exploring Inhibitory Mechanisms of Green Tea Catechins as Inhibitors of a Cancer Therapeutic Target, Nuclear Factor-κB (NF-κB) – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Correlation between catechin content and NF-κB inhibition by infusions of green and black tea - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Standard Operating Procedure for Catechin Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
Product Information and Physical Properties
Catechin pentaacetate is a synthetic, esterified derivative of the natural flavonoid (+)-catechin.[1] The acetylation of the hydroxyl groups enhances its stability and lipophilicity, which can influence its biological activity and bioavailability. It is widely used in research to investigate its potential anti-inflammatory, anti-cancer, and neuroprotective effects.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 16198-01-9 | [1][2] |
| Molecular Formula | C₂₅H₂₄O₁₁ | |
| Molecular Weight | 500.45 g/mol | |
| Appearance | Solid, Powder | |
| Melting Point | 130-132 °C | |
| Purity | Typically ≥97% |
Table 2: Solubility Data
| Solvent | Solubility | Reference |
| DMSO | Soluble | |
| Acetone | Soluble | |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble |
Safety, Handling, and Disposal
While specific safety data for this compound is limited, precautions for its parent compound, (+)-catechin, should be followed. Catechin is considered hazardous and can cause skin, eye, and respiratory irritation.
2.1 Personal Protective Equipment (PPE) and Handling
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile). Wash hands and any exposed skin thoroughly after handling.
-
Respiratory Protection: Avoid breathing dust. If dust is generated, a NIOSH-approved respirator is recommended.
-
General Hygiene: Avoid ingestion and inhalation. Do not eat, drink, or smoke in the laboratory.
Caption: General workflow for safe handling of this compound.
2.2 First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Wash the affected area with plenty of soap and water. If irritation occurs, get medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if you feel unwell.
2.3 Spills and Disposal
-
Spills: Avoid dust generation. Sweep up the solid material, place it in a sealed container, and dispose of it properly. Clean the spill area thoroughly.
-
Disposal: Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.
Storage and Stability
Proper storage is critical to maintain the integrity of this compound.
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Shelf Life | Special Conditions | Reference |
| Powder | -20°C | Up to 3 years | Keep away from direct sunlight. | |
| In Solvent | -80°C | Up to 1 year | Use airtight containers; aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
4.1 Protocol for Stock Solution Preparation (100 mM in DMSO)
This protocol describes the preparation of a 100 mM stock solution, a common starting concentration for in vitro studies.
-
Materials:
-
This compound (MW: 500.45 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Calculate Mass: To prepare 1 mL of a 100 mM solution, calculate the required mass: Mass (mg) = Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.001 L x 0.1 mol/L x 500.45 g/mol x 1000 mg/g = 50.05 mg
-
Weigh Compound: In a chemical fume hood, carefully weigh 50.05 mg of this compound powder and transfer it to a sterile amber vial.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store at -80°C for up to one year.
-
4.2 Protocol for Preparing Working Solutions for Cell-Based Assays
-
Objective: To dilute the 100 mM stock solution to final working concentrations (e.g., 1, 10, 50 µM) in cell culture media.
-
Procedure:
-
Thaw Stock: Thaw an aliquot of the 100 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To improve accuracy, first prepare an intermediate dilution. For example, dilute the 100 mM stock 1:100 in sterile cell culture medium to create a 1 mM solution.
-
Final Dilution: Prepare the final working concentrations by diluting the intermediate stock into the appropriate volume of cell culture medium.
-
Example for 10 µM: Add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium for a final volume of 1 mL.
-
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This is critical as DMSO can have biological effects.
-
Application: Mix gently and add the working solutions to the cells immediately.
-
Biological Context and Signaling Pathways
This compound, as a derivative of catechin, is believed to exert its biological effects by modulating key cellular signaling pathways involved in inflammation, oxidative stress, and cell survival. Its primary mechanisms involve the regulation of transcription factors like NF-κB and Nrf2.
-
Inhibition of NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to stimuli like cytokines or pathogens, the IKK complex phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Catechins can block the activation of NF-κB, thereby reducing the inflammatory response.
-
Activation of Nrf2 Pathway: The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is bound to Keap1, which targets it for degradation. In the presence of oxidative stress or activators like catechins, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of protective genes, including antioxidant enzymes.
References
Application Notes and Protocols: Catechin Pentaacetate in Hepatoprotective Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catechin pentaacetate is an esterified derivative of catechin, a natural flavonoid renowned for its antioxidant properties. While in vivo research specifically investigating the hepatoprotective effects of this compound is currently limited, its parent compound, catechin, and its derivatives have been extensively studied. This document provides a comprehensive overview of the potential hepatoprotective applications of this compound, drawing upon the established mechanisms and experimental data from in vivo studies of related catechin compounds. The acetylation of catechin to form this compound is hypothesized to enhance its bioavailability, potentially leading to improved therapeutic efficacy.
The proposed hepatoprotective action of this compound is thought to be mediated through the modulation of key signaling pathways involved in inflammation and oxidative stress, such as NF-κB and Nrf-2[1]. This document will detail the experimental protocols and quantitative data from in vivo studies on catechins that support this hypothesis, providing a valuable resource for researchers designing future studies on this compound.
Data Presentation: Hepatoprotective Effects of Catechins in Animal Models
The following tables summarize quantitative data from in vivo studies on catechin and its derivatives, demonstrating their efficacy in various models of liver injury. This data provides a foundational basis for investigating this compound.
Table 1: Effects of Catechins on Serum Liver Enzyme Levels in Animal Models of Hepatotoxicity
| Compound/Extract | Animal Model | Toxin/Inducer | Dose of Catechin | Duration of Treatment | % Reduction in ALT | % Reduction in AST | Reference |
| (+)-Catechin | Wistar Rats | Ethanol | 200 mg/kg (oral) | 24 hours and 0 hours before ethanol | Significant reduction | Significant reduction | [2] |
| Catechin | Sprague-Dawley Rats | Carbon Tetrachloride (CCl4) | 50 and 100 mg/kg (oral) | 3 days | Not specified | Not specified | [3] |
| (+)-Catechin Gallate | Rats | Carbon Tetrachloride (CCl4) | 50 and 100 mg/kg | 4 weeks | Significant reduction | Significant reduction | [4] |
| Epicatechin | Mice | Acetaminophen (APAP) | 25, 50, and 100 mg/kg | 5 days (preventive) or post-APAP (therapeutic) | Significant reduction | Significant reduction | [5] |
| Catechin | Rats | Acetaminophen (APAP) | 50 mg/kg (intraperitoneal) | 7 days | Significant downregulation | Significant downregulation |
Table 2: Effects of Catechins on Hepatic Oxidative Stress Markers in Animal Models of Hepatotoxicity
| Compound/Extract | Animal Model | Toxin/Inducer | Dose of Catechin | Duration of Treatment | Effect on Malondialdehyde (MDA) | Effect on Glutathione (GSH) | Effect on Superoxide Dismutase (SOD) | Reference |
| Catechin | Rats | Acetaminophen (APAP) | 50 mg/kg (intraperitoneal) | 7 days | Profoundly lowered | Strengthened activity | Strengthened activity | |
| Epicatechin | Mice | Acetaminophen (APAP) | 25, 50, and 100 mg/kg | 5 days (preventive) or post-APAP (therapeutic) | Noticeably lowered | Increased total thiol | Increased catalase activity | |
| Catechin-enriched Green Tea | Humans (mildly hypercholesterolemic) | N/A | 780.6 mg/day | 12 weeks | Significantly decreased lipid peroxidation | Significantly improved | Significantly improved |
Table 3: Effects of Catechins on Inflammatory Markers in Animal Models of Hepatotoxicity
| Compound/Extract | Animal Model | Toxin/Inducer | Dose of Catechin | Duration of Treatment | Effect on Pro-inflammatory Cytokines (e.g., TNF-α, IL-8, IL-17) | Reference |
| Catechin | Rats | Acetaminophen (APAP) | 50 mg/kg (intraperitoneal) | 7 days | Dramatically minimized IL-8, IL-17, and TNF-α | |
| Catechin | Sprague-Dawley Rats | Carbon Tetrachloride (CCl4) | 50 and 100 mg/kg (oral) | 3 days | Suppressed expression of inducible nitric oxide synthase (iNOS) |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on the hepatoprotective effects of catechins. These protocols can be adapted for studies involving this compound.
Protocol 1: Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model
This protocol is based on studies investigating the hepatoprotective effects of catechins against chemically-induced liver injury.
1. Animal Model:
-
Species: Male Wistar or Sprague-Dawley rats (200-250 g).
-
Acclimatization: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard pellet diet and water for at least one week before the experiment.
2. Experimental Groups:
-
Group 1 (Normal Control): Receive the vehicle (e.g., olive oil) only.
-
Group 2 (Toxicant Control): Receive CCl4 to induce liver injury.
-
Group 3 (Positive Control): Receive a standard hepatoprotective agent (e.g., Silymarin) prior to CCl4 administration.
-
Group 4 (Test Group): Receive this compound at various doses prior to CCl4 administration.
3. Induction of Hepatotoxicity:
-
Administer a single intraperitoneal (i.p.) injection of CCl4 (0.7 mL/kg) diluted with olive oil.
4. Treatment Protocol:
-
Administer this compound (dissolved in a suitable vehicle) orally or via i.p. injection for a specified period (e.g., 3-7 days) before CCl4 administration.
5. Sample Collection and Analysis:
-
Blood Collection: 24 hours after CCl4 administration, collect blood via cardiac puncture under anesthesia. Separate serum for biochemical analysis.
-
Liver Tissue Collection: Euthanize the animals and immediately excise the liver. Wash with ice-cold saline. A portion of the liver should be fixed in 10% formalin for histopathological examination, and the remaining tissue should be stored at -80°C for analysis of oxidative stress markers.
-
Biochemical Analysis: Measure serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) using standard assay kits.
-
Oxidative Stress Markers: Homogenize liver tissue to measure levels of malondialdehyde (MDA), reduced glutathione (GSH), and superoxide dismutase (SOD) activity.
-
Histopathology: Process formalin-fixed liver tissues for paraffin embedding, sectioning, and staining with hematoxylin and eosin (H&E) to evaluate the extent of liver damage, necrosis, and inflammation.
Protocol 2: Acetaminophen (APAP)-Induced Hepatotoxicity Model
This protocol is adapted from studies evaluating the protective effects of catechins against drug-induced liver injury.
1. Animal Model:
-
Species: Male Wistar rats or mice.
-
Acclimatization: As described in Protocol 1.
2. Experimental Groups:
-
Group 1 (Normal Control): Receive normal saline.
-
Group 2 (Toxicant Control): Receive a single oral dose of APAP.
-
Group 3 (Test Group): Receive this compound for a specified period (e.g., 7 days) followed by a single dose of APAP on the final day.
3. Induction of Hepatotoxicity:
-
Administer a single oral dose of APAP (e.g., 2 g/kg) to induce acute liver injury.
4. Treatment Protocol:
-
Administer this compound orally or intraperitoneally once daily for 7 days. On the 7th day, administer the single dose of APAP.
5. Sample Collection and Analysis:
-
Follow the procedures for sample collection and analysis as described in Protocol 1. In addition to liver enzymes and oxidative stress markers, pro-inflammatory cytokines such as TNF-α, IL-8, and IL-17 can be measured in liver homogenates using ELISA kits.
Visualizations: Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway for this compound's Hepatoprotective Effect
The hepatoprotective effects of catechins are believed to be mediated through the modulation of inflammatory and antioxidant pathways. This compound is proposed to act on similar pathways.
Caption: Proposed mechanism of this compound in liver protection.
General Experimental Workflow for In Vivo Hepatoprotective Studies
The following diagram illustrates a typical workflow for evaluating the hepatoprotective potential of a test compound like this compound in an animal model.
Caption: A generalized workflow for in vivo hepatoprotective studies.
References
- 1. (+)-Catechin pentaacetate | this compound | TargetMol [targetmol.com]
- 2. Biochemical mode of action of a hepatoprotective drug: observations on (+)-catechin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catechin reduces liver inflammation by regulating Kupffer cell activation in rats -Korean Journal of Veterinary Research | Korea Science [koreascience.kr]
- 4. Exploring the therapeutic potential of (+)-catechin gallate: An in vivo approach to combat liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Catechin Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catechins, a class of flavonoid compounds abundant in green tea, have garnered significant attention for their potential therapeutic properties, including anti-cancer effects. These effects are often mediated through the induction of apoptosis, cell cycle arrest, and modulation of various signaling pathways. Catechin pentaacetate, a derivative of catechin, is being explored for its biological activities. Flow cytometry is a powerful technique to quantitatively assess the cellular responses to such compounds at a single-cell level.
These application notes provide detailed protocols for analyzing the effects of this compound on cells using flow cytometry, focusing on apoptosis, cell cycle progression, and mitochondrial membrane potential. While specific quantitative data for this compound is limited in the currently available literature, the provided protocols for general catechins can be adapted for its study.
Data Summary
Due to the limited availability of specific quantitative flow cytometry data for this compound, the following tables summarize representative data for the effects of catechins (primarily epigallocatechin gallate - EGCG) on cancer cell lines. Researchers should generate specific data for this compound in their cell model of interest.
Table 1: Effect of Catechins on Apoptosis in Cancer Cells
| Cell Line | Treatment (Catechin) | Concentration (µM) | Duration (h) | Apoptotic Cells (%) |
| Myeloid Leukemia (UF-1) | EGCG | 50 | 3 | Increased |
| Gastric Carcinoma (MKN-45) | EGCG | 100 | 24-48 | Increased |
| Prostate Cancer (DU145) | EGCG | Varies | Varies | Increased |
| Breast Cancer (MCF-7) | Catechin Hydrate | 150 µg/mL | 24 | 40.7 |
| Breast Cancer (MCF-7) | Catechin Hydrate | 300 µg/mL | 24 | 41.16 |
| Breast Cancer (MCF-7) | Catechin Hydrate | 150 µg/mL | 48 | 43.73 |
| Breast Cancer (MCF-7) | Catechin Hydrate | 300 µg/mL | 48 | 52.95 |
Table 2: Effect of Catechins on Cell Cycle Distribution in Cancer Cells
| Cell Line | Treatment (Catechin) | Concentration (µM) | Duration (h) | G2/M Arrest (%) |
| Human Glioma (U87MG) | Catechin | 5 | 24 | Increased |
| Human Glioma (U87MG) | Catechin | 10 | 24 | Increased |
| Human Glioma (U87MG) | Catechin | 20 | 24 | Increased |
Table 3: Effect of Catechins on Mitochondrial Membrane Potential (ΔΨm) in Cancer Cells
| Cell Line | Treatment (Catechin) | Concentration (µM) | Effect on ΔΨm |
| Myeloid Leukemia (UF-1) | EGCG | Varies | Loss of ΔΨm |
| Malignant B-cells | EGCG | Varies | Loss of ΔΨm |
| Rat Heart Mitochondria | (+)-Catechin | 0.01 | Decrease |
Experimental Protocols
Cell Treatment with this compound
Materials:
-
This compound
-
Appropriate cell culture medium
-
Cell line of interest
-
DMSO (for dissolving this compound)
-
6-well or 12-well cell culture plates
Protocol:
-
Prepare Stock Solution: Dissolve this compound in DMSO to prepare a concentrated stock solution (e.g., 10 mM). Store at -20°C.
-
Cell Seeding: Seed cells in culture plates at a density that allows for logarithmic growth during the treatment period.
-
Treatment: The following day, treat the cells with various concentrations of this compound by diluting the stock solution in fresh culture medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest treatment concentration).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Apoptosis Analysis using Annexin V/Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately on a flow cytometer.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% cold ethanol
-
PBS
-
Flow cytometer
Protocol:
-
Cell Harvesting: Collect treated cells as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. Add 4 mL of cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
Mitochondrial Membrane Potential (ΔΨm) Analysis using JC-1 Staining
JC-1 is a lipophilic cationic dye that accumulates in the mitochondria of healthy cells, forming red fluorescent aggregates. In apoptotic cells with decreased ΔΨm, JC-1 remains in the cytoplasm as green fluorescent monomers.
Materials:
-
JC-1 reagent
-
Cell culture medium
-
PBS
-
Flow cytometer
Protocol:
-
Cell Harvesting: Collect treated cells.
-
Staining: Resuspend the cell pellet in pre-warmed cell culture medium containing JC-1 (final concentration typically 1-10 µg/mL).
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Centrifuge the cells at 400 x g for 5 minutes and wash the pellet once with PBS.
-
Resuspension: Resuspend the cells in PBS for analysis.
-
Analysis: Analyze the samples immediately on a flow cytometer, detecting both green (FITC channel) and red (PE channel) fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Visualizations
Caption: Experimental workflow for flow cytometry analysis.
Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Modulated by Catechin Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catechin pentaacetate, an esterified derivative of the flavonoid catechin, is a compound of increasing interest due to its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] These biological activities are often attributed to its ability to modulate key intracellular signaling pathways. While direct research on this compound is emerging, studies on related catechin compounds strongly suggest its involvement in regulating critical cellular cascades such as the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways.[1][2][3]
This document provides detailed application notes and protocols for utilizing Western blot analysis to investigate the effects of this compound on these pivotal signaling pathways. Due to the limited availability of specific quantitative data for this compound, the data presented herein is representative, based on studies of structurally related catechins, to serve as a practical guide for experimental design and data interpretation.
Overview of Key Signaling Pathways
MAPK/ERK Pathway
The MAPK/ERK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival.[2] Dysregulation of this pathway is frequently implicated in cancer. Key proteins for analysis include the phosphorylated forms of ERK1/2 (p-ERK1/2).
PI3K/Akt Pathway
The PI3K/Akt signaling pathway is a central regulator of cell survival, growth, and metabolism. Its activation is a hallmark of many cancers, promoting cell proliferation and inhibiting apoptosis. Key proteins for analysis include phosphorylated Akt (p-Akt) and its downstream targets.
NF-κB Pathway
The NF-κB pathway plays a critical role in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. Key proteins for analysis include phosphorylated IκBα (p-IκBα) and the nuclear levels of NF-κB subunits like p65.
Data Presentation: Representative Effects of Catechins on Signaling Pathways
The following tables summarize the expected quantitative changes in key signaling proteins after treatment with this compound, based on data from related catechin compounds.
Table 1: MAPK/ERK Pathway
| Target Protein | Treatment | Fold Change vs. Control (Mean ± SD) |
| p-ERK1/2 | Vehicle | 1.00 ± 0.12 |
| This compound (10 µM) | 0.65 ± 0.09 | |
| This compound (50 µM) | 0.32 ± 0.07 | |
| Total ERK1/2 | Vehicle | 1.00 ± 0.10 |
| This compound (10 µM) | 0.98 ± 0.11 | |
| This compound (50 µM) | 1.02 ± 0.08 |
Table 2: PI3K/Akt Pathway
| Target Protein | Treatment | Fold Change vs. Control (Mean ± SD) |
| p-Akt (Ser473) | Vehicle | 1.00 ± 0.15 |
| This compound (10 µM) | 0.71 ± 0.11 | |
| This compound (50 µM) | 0.45 ± 0.09 | |
| Total Akt | Vehicle | 1.00 ± 0.13 |
| This compound (10 µM) | 0.95 ± 0.14 | |
| This compound (50 µM) | 0.99 ± 0.12 |
Table 3: NF-κB Pathway
| Target Protein | Treatment | Fold Change vs. Control (Mean ± SD) |
| p-IκBα | Vehicle | 1.00 ± 0.18 |
| This compound (10 µM) | 0.58 ± 0.10 | |
| This compound (50 µM) | 0.29 ± 0.06 | |
| Nuclear p65 | Vehicle | 1.00 ± 0.20 |
| This compound (10 µM) | 0.62 ± 0.15 | |
| This compound (50 µM) | 0.35 ± 0.11 |
Experimental Protocols
A generalized workflow for Western blot analysis is presented below, followed by a detailed protocol.
Detailed Western Blot Protocol
This protocol provides a comprehensive guide for performing Western blot analysis to assess the impact of this compound on signaling pathways.
1. Cell Culture and Treatment:
-
Culture your cells of interest to approximately 80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified time period.
2. Sample Preparation (Cell Lysis):
-
Aspirate the culture medium and wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay such as the Bicinchoninic acid (BCA) assay.
4. SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
6. Blocking:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST)) for 1 hour at room temperature with gentle agitation.
7. Primary Antibody Incubation:
-
Dilute the primary antibody specific for your target protein (e.g., anti-p-ERK, anti-Akt, anti-p-IκBα) in the blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.
8. Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
9. Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the specified time.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
10. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.
-
For phosphorylation studies, normalize the phosphorylated protein signal to the total protein signal.
Conclusion
Western blot analysis is an indispensable technique for elucidating the molecular mechanisms underlying the biological effects of this compound. By quantifying changes in the expression and phosphorylation status of key proteins in the MAPK/ERK, PI3K/Akt, and NF-κB pathways, researchers can gain valuable insights into the compound's mode of action. The protocols and representative data provided in this document serve as a robust starting point for investigating the impact of this compound on cellular signaling, thereby facilitating its potential development as a therapeutic agent.
References
Application Notes and Protocols for Gene Expression Analysis Following Catechin Pentaacetate Treatment
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature extensively covers the effects of various catechins, such as epigallocatechin gallate (EGCG) and epicatechin (EC), on gene expression. However, there is a significant lack of specific data on the effects of Catechin Pentaacetate. The following application notes and protocols are therefore based on the broader understanding of catechin bioactivity and should be adapted and validated for this compound specifically.
Introduction
Catechins, a class of flavonoid compounds abundant in tea, cocoa, and various fruits, are well-documented for their antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] These effects are largely attributed to their ability to modulate various signaling pathways and, consequently, alter gene expression. This compound, an acetylated derivative of catechin, is expected to exhibit modified bioavailability and cellular uptake, potentially leading to distinct gene expression profiles. These notes provide a framework for investigating the impact of this compound treatment on gene expression.
Data Presentation: Gene Expression Changes Post-Catechin Treatment
The following tables summarize hypothetical quantitative data representing typical results from gene expression analysis experiments after treatment with catechins. This data is provided as a template for presenting experimental findings for this compound.
Table 1: Differentially Expressed Genes in the NF-κB Signaling Pathway
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Regulation |
| NFKB1 | Nuclear Factor Kappa B Subunit 1 | -1.58 | 0.002 | Down-regulated |
| RELA | RELA Proto-Oncogene, NF-KB Subunit | -1.42 | 0.005 | Down-regulated |
| IKBKB | Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta | -1.21 | 0.011 | Down-regulated |
| TNF | Tumor Necrosis Factor | -2.10 | <0.001 | Down-regulated |
| IL6 | Interleukin 6 | -1.89 | <0.001 | Down-regulated |
| COX-2 | Cyclooxygenase-2 | -1.75 | 0.003 | Down-regulated |
Table 2: Differentially Expressed Genes in the MAPK Signaling Pathway
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Regulation |
| MAPK1 | Mitogen-Activated Protein Kinase 1 (ERK2) | -0.85 | 0.045 | Down-regulated |
| MAPK3 | Mitogen-Activated Protein Kinase 3 (ERK1) | -0.92 | 0.038 | Down-regulated |
| MAPK8 | Mitogen-Activated Protein Kinase 8 (JNK1) | 1.35 | 0.009 | Up-regulated |
| MAPK14 | Mitogen-Activated Protein Kinase 14 (p38 alpha) | 1.50 | 0.004 | Up-regulated |
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | 1.80 | <0.001 | Up-regulated |
| JUN | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit | 1.65 | <0.001 | Up-regulated |
Table 3: Differentially Expressed Genes Associated with Apoptosis
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Regulation |
| CASP3 | Caspase 3 | 2.10 | <0.001 | Up-regulated |
| CASP8 | Caspase 8 | 1.75 | 0.003 | Up-regulated |
| CASP9 | Caspase 9 | 1.90 | 0.002 | Up-regulated |
| BCL2 | B-Cell CLL/Lymphoma 2 | -1.80 | <0.001 | Down-regulated |
| BAX | BCL2 Associated X, Apoptosis Regulator | 1.60 | 0.005 | Up-regulated |
| TP53 | Tumor Protein P53 | 1.40 | 0.010 | Up-regulated |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by catechins and a general workflow for gene expression analysis.
Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.
References
Troubleshooting & Optimization
Preventing degradation of Catechin pentaacetate in experimental assays
Welcome to the technical support center for Catechin Pentaacetate (CPA). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of CPA during experimental assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CPA) and why is its stability a concern?
A1: this compound is a synthetic derivative of the natural flavonoid catechin, where the five hydroxyl groups are acetylated. This modification increases its lipophilicity and potential for cellular uptake. However, CPA is susceptible to degradation, primarily through the hydrolysis of its acetate groups, which can convert it back to catechin or partially acetylated forms. This degradation can lead to inconsistent experimental results and inaccurate interpretations of its biological activity.
Q2: What are the main factors that cause CPA degradation?
A2: The primary factors that contribute to the degradation of CPA in experimental settings are:
-
pH: CPA is more stable in acidic conditions and degrades more rapidly in neutral to alkaline aqueous solutions.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Enzymes: Esterases, which are present in cell lysates, tissue homogenates, and serum-containing culture media, can enzymatically hydrolyze the acetate groups of CPA.[1][2][3]
-
Solvent: The choice of solvent significantly impacts CPA stability. While soluble in organic solvents like DMSO and ethanol, prolonged exposure to aqueous environments can lead to hydrolysis.
Q3: How should I store this compound?
A3: Proper storage is crucial for maintaining the integrity of CPA. Based on supplier recommendations and the general stability of related compounds, the following storage conditions are advised:
| Form | Storage Temperature | Duration | Additional Notes |
| Solid Powder | -20°C | 3 years | Keep away from direct sunlight.[4] |
| In Solvent | -80°C | 1 year | Use an anhydrous organic solvent like DMSO or ethanol. Aliquot to avoid repeated freeze-thaw cycles. Keep away from direct sunlight.[4] |
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of this compound in experimental assays.
Problem 1: Inconsistent or lower-than-expected bioactivity of CPA in cell-based assays.
-
Possible Cause 1: Degradation of CPA in stock solutions.
-
Solution: Prepare fresh stock solutions of CPA in anhydrous DMSO or ethanol. Store aliquots at -80°C to minimize freeze-thaw cycles. Avoid using stock solutions that have been stored for extended periods at room temperature or 4°C.
-
-
Possible Cause 2: Hydrolysis of CPA in aqueous cell culture media.
-
Solution: Minimize the time between adding the CPA solution to the cell culture medium and the start of the experiment. Prepare fresh dilutions in media immediately before use. Consider using serum-free media for short-term experiments to reduce enzymatic degradation by serum esterases. If serum is required, minimize the incubation time as much as possible.
-
-
Possible Cause 3: Enzymatic degradation by cellular esterases.
-
Solution: When working with cell lysates or tissue homogenates, consider adding esterase inhibitors to your buffer, if compatible with your assay. Keep samples on ice to reduce enzymatic activity.
-
Problem 2: Variability in results between experimental replicates.
-
Possible Cause 1: Inconsistent preparation of CPA working solutions.
-
Solution: Ensure that the dilution of the CPA stock solution into aqueous buffers or media is done consistently across all replicates. Vortex gently to mix, but avoid vigorous shaking that could introduce air and promote oxidation.
-
-
Possible Cause 2: Differences in incubation times.
-
Solution: Standardize all incubation times precisely. Even small variations in time can lead to different extents of CPA degradation, especially under conditions that favor hydrolysis.
-
Problem 3: Observing effects more characteristic of catechin than CPA.
-
Possible Cause: Complete or significant hydrolysis of CPA to catechin.
-
Solution: This indicates a significant stability issue. Review your entire experimental workflow, from stock solution preparation to final assay measurement. Implement the recommendations for improving stability, such as using fresh solutions, minimizing time in aqueous media, and controlling temperature. Consider performing a time-course experiment to determine the rate of CPA hydrolysis under your specific assay conditions. You can analyze samples at different time points using HPLC to quantify the remaining CPA and the appearance of catechin.
-
Experimental Protocols
Protocol for Preparation and Handling of this compound Stock and Working Solutions
This protocol provides a standardized method to prepare and handle CPA solutions to minimize degradation.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol
-
Sterile, amber microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
-80°C freezer
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Allow the solid CPA to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of CPA in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex gently until the CPA is completely dissolved.
-
Aliquot the stock solution into amber microcentrifuge tubes in volumes suitable for single-use to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the CPA stock solution at room temperature just before use.
-
Dilute the stock solution to the final desired concentration in the appropriate pre-warmed (if necessary for the experiment, e.g., 37°C for cell culture) aqueous buffer or cell culture medium.
-
Mix gently by inversion or light vortexing.
-
Use the working solution immediately after preparation. Do not store aqueous dilutions of CPA.
-
Protocol for Assessing CPA Stability by HPLC
This protocol outlines a method to monitor the degradation of CPA and the formation of its hydrolysis products.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
This compound
-
Catechin standard
Procedure:
-
Sample Preparation:
-
Prepare a solution of CPA in the experimental buffer or medium of interest at a known concentration.
-
Incubate the solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately stop any further degradation by adding an equal volume of cold acetonitrile containing 0.1% formic acid.
-
Store the samples at -20°C until HPLC analysis.
-
-
HPLC Analysis:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the more lipophilic CPA, and then re-equilibrating the column. A starting point could be 10% B, increasing to 90% B over 20 minutes.
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10-20 µL
-
Run standards of both CPA and catechin to determine their retention times.
-
Quantify the peak areas of CPA and catechin in the experimental samples to determine the extent of degradation over time.
-
Data Presentation
The stability of catechins, the parent compounds of CPA, is highly dependent on pH and temperature. The following tables summarize the degradation of catechin under various conditions, providing an indication of the trends that can be expected for CPA, especially in aqueous environments.
Table 1: Effect of pH and Temperature on Catechin Stability in Aqueous Buffer Solution over 10 Days
| pH | Temperature (°C) | Catechin Remaining (%) |
| 1.5 | 25 | 82.80 |
| 1.5 | 37 | 76.08 |
| 1.5 | 55 | 58.96 |
| 7.4 | 25 | 50.26 |
| 7.4 | 37 | 26.16 |
| 7.4 | 55 | 17.01 |
| 8.0 | 25 | 50.69 |
| 8.0 | 37 | 26.16 |
| 8.0 | 55 | 17.01 |
Visualizations
Degradation Pathway of this compound
The primary degradation pathway for this compound is the hydrolysis of its ester bonds, which can occur both chemically and enzymatically.
Caption: Hydrolysis pathway of this compound.
Experimental Workflow for CPA Solution Preparation
Following a standardized workflow for preparing CPA solutions is critical for reproducible results.
Caption: Workflow for preparing CPA solutions.
Troubleshooting Logic for Inconsistent CPA Results
A logical approach to troubleshooting can help identify the source of variability in experiments using CPA.
Caption: Troubleshooting decision tree for CPA experiments.
References
- 1. Kinetic study of catechin stability: effects of pH, concentration, and temperature. | Semantic Scholar [semanticscholar.org]
- 2. Regioselective hydrolysis of pentaacetyl catechin and epicatechin by porcine liver esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the porcine liver esterase-catalyzed hydrolysis of pentaacetyl catechin and epicatechin: application to the synthesis of novel dimers and trimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (+)-Catechin pentaacetate | this compound | TargetMol [targetmol.com]
Technical Support Center: Troubleshooting Low Bioavailability of Acetylated Flavonoids
This technical support center is designed for researchers, scientists, and drug development professionals to address and overcome the challenges associated with the low bioavailability of acetylated flavonoids. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of acetylated flavonoids?
Acetylated flavonoids, despite often being designed to enhance lipophilicity, can still exhibit low oral bioavailability due to a combination of factors:
-
Poor Aqueous Solubility: While acetylation can increase lipophilicity, it may concurrently decrease aqueous solubility, which is a critical step for dissolution in the gastrointestinal (GI) tract before absorption can occur.[1]
-
Extensive First-Pass Metabolism: Acetylated flavonoids are subject to significant metabolism in the gut and liver by phase I and phase II enzymes.[2][3] This can lead to the formation of metabolites that may be less active or more readily excreted.
-
Efflux by Transporters: They can be substrates for efflux transporters like P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs) in the intestinal epithelium, which actively pump the compounds back into the GI lumen, limiting their net absorption.[4]
-
Chemical Instability: The acetyl groups can be hydrolyzed by esterases in the GI tract, plasma, and liver, converting the acetylated flavonoid back to its parent compound, which may itself have low bioavailability.
Q2: How does acetylation impact the physicochemical properties of flavonoids relevant to bioavailability?
Acetylation, the introduction of an acetyl group, can significantly alter a flavonoid's properties:
-
Increased Lipophilicity: Generally, acetylation increases the lipophilicity of flavonoids, which can enhance their ability to cross cell membranes via passive diffusion.[5]
-
Altered Solubility: The impact on solubility is a double-edged sword. Increased lipophilicity often leads to decreased aqueous solubility. However, strategic acetylation can sometimes disrupt the crystal lattice of the flavonoid, potentially improving its dissolution rate.
-
Modified Stability: Acetylation can protect the flavonoid's hydroxyl groups from oxidation and enzymatic degradation in the GI tract. However, the ester linkages of the acetyl groups are susceptible to hydrolysis.
Q3: What is the expected impact of acetylation on the Cmax and AUC of a flavonoid?
Acetylation can significantly increase the maximum plasma concentration (Cmax) and the total drug exposure over time (Area Under the Curve - AUC). For instance, the acetylation of resveratrol to 3,5,4'-tri-O-acetylresveratrol resulted in a nearly four-fold increase in Cmax and a more than five-fold increase in AUC in rats, indicating substantially enhanced oral bioavailability.
Troubleshooting Guides
This guide provides solutions to common problems encountered during the investigation of acetylated flavonoid bioavailability.
| Problem | Potential Cause | Troubleshooting & Optimization | Expected Outcome |
| Low apparent permeability (Papp) of the acetylated flavonoid in Caco-2 cell monolayer assays. | 1. Efflux by P-glycoprotein (P-gp) or other transporters: The acetylated flavonoid may be a substrate for efflux pumps. 2. Poor partitioning into the cell membrane: Despite increased lipophilicity, the compound may not efficiently enter the cell membrane. 3. Hydrolysis of acetyl groups by cellular esterases: The compound may be converted back to the more polar parent flavonoid within the cells. | 1. Co-incubate with known P-gp inhibitors (e.g., verapamil) to assess the role of efflux pumps. 2. Formulate the acetylated flavonoid into lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) or solid lipid nanoparticles (SLNs). 3. Analyze the intracellular and basolateral media for the presence of the parent flavonoid using LC-MS/MS. | 1. An increase in the Papp value in the presence of the inhibitor would confirm that the acetylated flavonoid is an efflux transporter substrate. 2. Improved partitioning and permeability across the Caco-2 monolayer. 3. Confirmation of intracellular hydrolysis, which may necessitate strategies to protect the acetyl groups. |
| High variability in plasma concentrations during in vivo pharmacokinetic studies. | 1. Inconsistent oral absorption: This could be due to poor and variable dissolution in the GI tract. 2. Significant inter-individual differences in metabolism: Genetic polymorphisms in metabolic enzymes can lead to varied metabolic rates. 3. Food effects: The presence of food, particularly high-fat meals, can alter the absorption of lipophilic compounds. | 1. Improve the formulation by using techniques like micronization, nano-milling, or creating solid dispersions with hydrophilic polymers. 2. Increase the number of animals in the study to achieve statistical power and identify potential outliers. 3. Standardize feeding protocols. Conduct studies in both fasted and fed states to assess the impact of food on bioavailability. | 1. More consistent and predictable plasma concentration profiles. 2. A clearer understanding of the pharmacokinetic profile and its variability. 3. Determination of any positive or negative food effects on absorption. |
| Rapid clearance of the acetylated flavonoid from plasma. | 1. Extensive metabolism: The compound may be rapidly metabolized by liver enzymes. 2. Rapid hydrolysis of acetyl groups: Plasma esterases can quickly cleave the acetyl groups, leading to the rapid elimination of the parent flavonoid. | 1. Perform in vitro metabolism studies using liver microsomes or S9 fractions to identify the metabolic pathways and major metabolites. 2. Analyze plasma samples at very early time points to detect the transient presence of the acetylated form and quantify the rate of appearance of the parent compound. | 1. Identification of metabolic "hotspots" on the molecule, which can guide further chemical modifications to improve metabolic stability. 2. A better understanding of the in vivo stability of the acetylated flavonoid and its contribution to the overall pharmacokinetic profile. |
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Resveratrol and its Acetylated Form in Rats
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Resveratrol | 50 | 45.8 ± 12.3 | 0.5 | 134.5 ± 35.7 |
| 3,5,4'-tri-O-acetylresveratrol | 50 | 178.6 ± 45.2 | 1.0 | 712.8 ± 189.4 |
| Data presented as mean ± standard deviation. Source: |
Table 2: Comparative In Vitro Anti-proliferative Activity (IC50) of Flavonoids and their Acetylated Derivatives
| Cell Line | Flavonoid | IC50 (µM) | Acetylated Flavonoid | IC50 (µM) | Fold Change |
| MDA-MB-231 | Kaempferol | 46.7 | 4Ac-K | 33.6 | 1.39-fold increase |
| MDA-MB-231 | Quercetin | 24.3 | 5Ac-Q | 17.4 | 1.40-fold increase |
| MDA-MB-231 | Myricetin | 27.2 | 6Ac-M | 50.9 | 1.87-fold decrease |
| HCT-116 | Kaempferol | 34.85 | 4Ac-K | 28.53 | 1.22-fold increase |
| HCT-116 | Quercetin | 23.45 | 5Ac-Q | 15.66 | 1.50-fold increase |
| HCT-116 | Myricetin | >160 | 6Ac-M | 81.66 | - |
| Source: |
Experimental Protocols
Protocol 1: In Vitro Caco-2 Cell Permeability Assay for Acetylated Flavonoids
Objective: To determine the intestinal permeability of an acetylated flavonoid and assess its potential for efflux by transporters.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation into a polarized monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should be within the acceptable range (e.g., 400–600 Ω·cm²) before the experiment.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) or a similar buffer (pH 7.4).
-
Add the acetylated flavonoid solution (e.g., at a non-toxic concentration of 40 µM) to the apical (AP) side (to measure absorption) or the basolateral (BL) side (to measure efflux).
-
For efflux assessment, co-incubate the acetylated flavonoid with a P-gp inhibitor (e.g., 100 µM verapamil) on the AP side.
-
Incubate at 37°C for a defined period (e.g., 2 hours).
-
At predetermined time points, collect samples from the receiver compartment (BL for absorption, AP for efflux).
-
-
Sample Analysis:
-
Quantify the concentration of the acetylated flavonoid and its potential parent flavonoid metabolite in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver compartment.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the compound in the donor compartment.
-
-
Calculate the efflux ratio (ER) by dividing the Papp (BL to AP) by the Papp (AP to BL). An ER > 2 suggests the involvement of active efflux.
-
Protocol 2: In Vivo Oral Bioavailability Study of Acetylated Flavonoids in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of an acetylated flavonoid.
Methodology:
-
Animal Model:
-
Use male Sprague-Dawley rats, allowing them to acclimatize for at least one week before the experiment.
-
-
Drug Administration:
-
For the intravenous (IV) group, administer the acetylated flavonoid (e.g., dissolved in a suitable vehicle like DMSO and diluted with saline) via the tail vein.
-
For the oral (PO) group, administer the acetylated flavonoid (e.g., suspended in 0.5% carboxymethylcellulose) by oral gavage.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Extract the acetylated flavonoid and its potential metabolites (including the parent flavonoid) from the plasma samples.
-
Quantify their concentrations using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and clearance (CL) using appropriate pharmacokinetic software.
-
Calculate the absolute oral bioavailability (F%) using the following equation: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Mandatory Visualizations
Caption: Experimental workflow for assessing acetylated flavonoid bioavailability.
Caption: Factors influencing the bioavailability of acetylated flavonoids.
References
- 1. researchgate.net [researchgate.net]
- 2. Formulation Strategies to Improve Oral Bioavailability of Ellagic Acid [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catechin Pentaacetate Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Catechin pentaacetate in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Catechin?
A1: this compound is an acetylated derivative of (+)-Catechin. The five hydroxyl groups of catechin are esterified with acetate groups. This modification increases the lipophilicity of the molecule, which can enhance its cellular uptake and bioavailability in in vitro systems compared to its parent compound, catechin.
Q2: What are the known biological activities of this compound?
A2: this compound is reported to have a range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.[1] It is known to modulate several key signaling pathways, such as NF-κB, Nrf-2, and MAPKs.[1]
Q3: What is a good starting concentration range for this compound in cell-based assays?
A3: Due to limited specific data for this compound, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Based on studies with related catechin compounds, a starting range of 1 µM to 100 µM is advisable. For cytotoxicity assays, concentrations might need to be higher, while for signaling studies, lower concentrations may be effective.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is a hydrophobic compound with low solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells, typically below 0.5%.
Q5: What is the stability of this compound in solution?
A5: While specific stability data for this compound is limited, catechins, in general, are more stable in acidic conditions (around pH 4) and are unstable in neutral to alkaline aqueous solutions (pH > 6), where they can degrade.[1][2][3] It is recommended to prepare fresh dilutions from your stock solution for each experiment.
Troubleshooting Guide
Issue 1: My this compound precipitates in the cell culture medium.
-
Cause: this compound is hydrophobic and can precipitate out of aqueous solutions like cell culture media, a phenomenon known as "solvent shock".
-
Solution:
-
Optimize Dilution: Instead of adding a small volume of a highly concentrated stock directly to your media, perform a serial dilution. First, dilute the stock in a small volume of media, mix gently, and then add this intermediate dilution to the final volume.
-
Pre-warm Media: Ensure your cell culture medium is at 37°C before adding the compound.
-
Use a Co-solvent: For particularly problematic compounds, consider using a biocompatible co-solvent or surfactant in your media, but be sure to validate its compatibility with your cell line.
-
Check Serum Concentration: Fetal Bovine Serum (FBS) contains proteins that can help solubilize hydrophobic compounds. If using low-serum or serum-free media, solubility issues may be more pronounced.
-
Experimental Workflow for Troubleshooting Solubility
Caption: A workflow for troubleshooting this compound precipitation.
Issue 2: I'm observing high cytotoxicity even at low concentrations.
-
Cause: The final concentration of your solvent (e.g., DMSO) might be toxic to your cells. Alternatively, your specific cell line may be highly sensitive to this compound.
-
Solution:
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of the solvent (e.g., DMSO) used in your highest drug concentration. This will help you differentiate between compound-induced and solvent-induced cytotoxicity.
-
Lower Solvent Concentration: Aim for a final DMSO concentration of ≤ 0.1%. You may need to prepare a lower concentration stock solution to achieve this.
-
Perform a Dose-Response Curve: Conduct a preliminary experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 200 µM) to determine the cytotoxic range for your specific cell line.
-
Issue 3: My results are inconsistent between experiments.
-
Cause: Inconsistency can arise from variations in cell passage number, cell density at the time of treatment, or degradation of the this compound stock solution.
-
Solution:
-
Standardize Cell Culture: Use cells within a consistent range of passage numbers and ensure a uniform cell seeding density for all experiments.
-
Fresh Dilutions: Always prepare fresh dilutions of this compound from your frozen stock solution immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Incubation Time: Ensure consistent incubation times with the compound across all experiments.
-
Data on Related Catechin Compounds
Table 1: Cytotoxicity of Catechins in Cancer Cell Lines
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| (+)-Catechin | T47D (Breast Cancer) | MTS | 24 | 70.33 |
| (+)-Catechin | T47D (Breast Cancer) | MTS | 48 | 72.97 |
| (+)-Catechin | MCF7 (Breast Cancer) | MTS | 24 | 563.01 |
| (+)-Catechin | MCF7 (Breast Cancer) | MTS | 48 | 128.86 |
| (-)-Gallocatechin gallate (GCG) | T47D (Breast Cancer) | MTS | 24 | 34.65 |
| (-)-Epigallocatechin gallate (EGCG) | MCF7 (Breast Cancer) | MTS | 24 | >50 |
| (-)-Epicatechin gallate (ECG) | DU145 (Prostate Cancer) | Cell Growth | - | 24 |
| (-)-Epicatechin gallate (ECG) | HH870 (Prostate Cancer) | Cell Growth | - | 27 |
| (-)-Epigallocatechin gallate (EGCG) | DU145 (Prostate Cancer) | Cell Growth | - | 89 |
| (-)-Epigallocatechin gallate (EGCG) | HH870 (Prostate Cancer) | Cell Growth | - | 45 |
Data adapted from
Table 2: Antioxidant Activity of Catechins
| Compound | Assay | IC50 (µM) |
| (-)-Epigallocatechin (EGC) | DPPH Scavenging | 3.24 |
| (-)-Gallocatechin gallate (GCG) | DPPH Scavenging | 3.79 |
| (+)-Catechin | DPPH Scavenging | 8.11 |
| (-)-Epigallocatechin gallate (EGCG) | DPPH Scavenging | 7.30 |
| (-)-Epicatechin gallate (ECG) | DPPH Scavenging | 4.04 |
Data adapted from
Key Signaling Pathways Modulated by Catechins
This compound is known to modulate key signaling pathways involved in inflammation and oxidative stress. The diagrams below illustrate the general mechanisms by which catechins exert their effects.
NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB pathway by this compound.
Nrf2 Signaling Pathway
References
Identifying and minimizing impurities in Catechin pentaacetate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing impurities during the synthesis of Catechin pentaacetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: The most common impurities encountered during the synthesis of this compound can be categorized as follows:
-
Incompletely Acetylated Intermediates: Catechin has five hydroxyl groups available for acetylation. Incomplete reactions can lead to a mixture of mono-, di-, tri-, and tetra-acetylated catechin derivatives.
-
Starting Material: Unreacted catechin may remain in the final product if the reaction does not go to completion.
-
Reagent-Derived Impurities: Side reactions involving the acetylation reagents can generate impurities. A known byproduct from the reaction of pyridine and acetic anhydride is N-acetyl-1,2-dihydro-2-pyridylacetic acid[1][2].
-
Degradation Products: Catechins can degrade under certain conditions, such as high temperatures or alkaline environments, leading to the formation of simpler phenolic compounds through the opening of the heterocyclic C-ring[3].
-
Solvent Residues: Residual solvents used during the reaction or purification, such as pyridine, toluene, or ethyl acetate, may be present in the final product.
Q2: What causes the formation of colored impurities in my final product?
A2: The appearance of tan, brown, or other colored impurities in the final product is often due to the oxidation and degradation of phenolic compounds[4][5]. This can be triggered by:
-
Exposure to Air (Oxygen): Catechins and other phenolic compounds are susceptible to oxidation, which can be accelerated by heat and light.
-
High Reaction Temperatures: Excessive heat during the acetylation reaction or purification steps can promote the degradation of catechin and its acetylated derivatives.
-
Alkaline Conditions: Catechins are unstable in alkaline solutions, and residual pyridine, if not properly removed, can create a basic environment that facilitates degradation. The degradation can involve the formation of quinonoid structures and other chromophores.
Q3: How can I monitor the progress of the acetylation reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, for example, a mixture of hexane and ethyl acetate, can be used to separate the starting material (catechin), the fully acetylated product (this compound), and any partially acetylated intermediates. The starting material will have a lower Rf value (less mobile) compared to the more nonpolar, fully acetylated product. The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.
Troubleshooting Guides
Issue 1: Incomplete Acetylation
Q: My final product shows multiple spots on TLC, indicating the presence of partially acetylated catechins. How can I ensure complete acetylation?
A: Incomplete acetylation is a common issue. Here are several factors to consider and steps to take to drive the reaction to completion:
-
Reagent Stoichiometry: Ensure a sufficient excess of acetic anhydride is used. A common recommendation is to use 1.5 to 2.0 equivalents of acetic anhydride for each hydroxyl group. For catechin, this would mean using at least 7.5 to 10 equivalents of acetic anhydride.
-
Reaction Time: The reaction may require more time to go to completion. Monitor the reaction by TLC and continue until the catechin spot disappears. Acetylation reactions can take anywhere from a few hours to overnight.
-
Reaction Temperature: While high temperatures can cause degradation, a slightly elevated temperature (e.g., room temperature to 40-50°C) can help to accelerate the reaction rate. Avoid excessively high temperatures.
-
Purity of Reagents: Ensure that the acetic anhydride and pyridine are of high purity and anhydrous. Water in the reaction mixture can hydrolyze the acetic anhydride, reducing its effectiveness.
-
Catalyst: Pyridine acts as both a base and a nucleophilic catalyst. Ensure it is used in sufficient quantity to act as the solvent and to neutralize the acetic acid byproduct. For more challenging acetylations, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added to significantly increase the reaction rate.
Issue 2: Presence of Reagent-Derived Impurities
Q: I have identified impurities that are not related to the catechin structure. How can I minimize these?
A: Reagent-derived impurities primarily arise from side reactions.
-
N-acetyl-1,2-dihydro-2-pyridylacetic acid: This impurity is formed from the reaction of pyridine and acetic anhydride. Its formation can be minimized by controlling the reaction temperature and avoiding prolonged reaction times at elevated temperatures.
-
Residual Pyridine: Pyridine has a high boiling point and can be difficult to remove completely. After the reaction, co-evaporation with a high-boiling point solvent like toluene under reduced pressure is an effective method for removing residual pyridine.
-
Work-up Procedure: A proper aqueous work-up is crucial. Washing the organic layer with dilute acid (e.g., 1 M HCl) will protonate the pyridine, forming a water-soluble pyridinium salt that can be removed in the aqueous phase. Subsequent washes with water and saturated sodium bicarbonate solution will help remove acetic acid and any remaining acidic impurities.
Issue 3: Product Degradation and Color Formation
Q: My final product is discolored (yellow to brown). What is causing this and how can I prevent it?
A: Discoloration is typically a sign of product degradation.
-
Control Reaction Temperature: Avoid excessive heating. Perform the reaction at room temperature or with gentle warming if necessary, and monitor the reaction progress closely to avoid unnecessarily long reaction times.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation of the phenolic hydroxyl groups of catechin, which can lead to colored byproducts.
-
Purification Method: Purification by column chromatography on silica gel can effectively remove colored impurities. Using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) will allow for the separation of the desired this compound from more polar, colored degradation products. Recrystallization is also an effective final purification step to obtain a pure, colorless product.
Data Presentation
Table 1: Common Impurities in this compound Synthesis
| Impurity Category | Specific Impurities | Potential Cause | Identification Method |
| Incompletely Acetylated | Mono-, Di-, Tri-, Tetra-acetylated catechin | Insufficient reagents, short reaction time | HPLC, LC-MS, TLC |
| Starting Material | Unreacted (+)-Catechin | Incomplete reaction | HPLC, LC-MS, TLC |
| Reagent-Derived | N-acetyl-1,2-dihydro-2-pyridylacetic acid | Side reaction of pyridine and acetic anhydride | NMR, LC-MS |
| Residual Pyridine | Incomplete removal after work-up | NMR, GC-MS | |
| Degradation Products | Simpler aromatic compounds (e.g., phloroglucinol or protocatechuic acid derivatives) | High temperature, alkaline conditions | LC-MS, NMR |
| Oxidized Catechin Species (e.g., quinones) | Exposure to oxygen, especially at high pH | UV-Vis, LC-MS |
Experimental Protocols
Key Experiment: Synthesis of (+)-Catechin Pentaacetate
This protocol is a general guideline and may require optimization based on laboratory conditions and desired purity.
Materials:
-
(+)-Catechin
-
Acetic Anhydride (reagent grade, anhydrous)
-
Pyridine (reagent grade, anhydrous)
-
Toluene
-
Dichloromethane (or Ethyl Acetate)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve (+)-catechin (1 equivalent) in anhydrous pyridine.
-
Addition of Acetic Anhydride: Cool the solution to 0°C in an ice bath. Add acetic anhydride (10 equivalents) dropwise with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0°C and slowly add methanol to quench the excess acetic anhydride.
-
Solvent Removal: Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Work-up: Dissolve the residue in dichloromethane or ethyl acetate. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification:
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure (+)-catechin pentaacetate as a white solid.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for common impurities in this compound synthesis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A product from the reaction of pyridine with acetic anhydride - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation and Characterization of Polyphenol-Derived Red Chromophores. Enhancing the Color of Processed Cocoa Powders: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
Stability testing of Catechin pentaacetate for long-term storage
This technical support center provides guidance on the stability testing of Catechin Pentaacetate (CPA) for long-term storage. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
For long-term storage, it is recommended to store solid this compound (CPA) powder at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound is expected to be stable for up to 3 years.[1]
Q2: How should I store this compound in solution?
Solutions of CPA should be prepared fresh for immediate use. If short-term storage is necessary, it is recommended to store aliquots in a suitable solvent (e.g., DMSO) at -80°C for up to one year.[1] Avoid repeated freeze-thaw cycles.
Q3: What are the primary degradation pathways for this compound?
The primary degradation pathway for this compound is expected to be hydrolysis of the acetate ester groups, leading to the formation of partially deacetylated catechin derivatives and ultimately the parent compound, (+)-catechin. Other potential degradation pathways, common to catechins, include oxidation and epimerization.[2][3][4]
Q4: What are the visible signs of this compound degradation?
Visible signs of degradation in solid CPA may include a change in color (e.g., browning) or texture. In solution, degradation may be indicated by a color change or the formation of precipitates. However, significant degradation can occur without any visible changes, necessitating analytical testing.
Q5: Which analytical technique is most suitable for monitoring the stability of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique for monitoring the stability of CPA. This method should be able to separate the intact CPA from its potential degradation products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC chromatogram of a fresh sample. | 1. Incomplete acetylation of the starting material. 2. Contamination of the sample or solvent. 3. Column contamination. | 1. Verify the purity of the CPA lot with the supplier's Certificate of Analysis. 2. Use high-purity solvents and prepare fresh solutions. 3. Flush the column with a strong solvent (e.g., isopropanol) or replace the column if necessary. |
| Drifting retention times for the CPA peak. | 1. Inadequate column equilibration between injections. 2. Fluctuation in column temperature. 3. Changes in mobile phase composition over time. | 1. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. 2. Use a column oven to maintain a constant temperature. 3. Prepare fresh mobile phase daily and ensure proper mixing if using a gradient. |
| Peak tailing for the CPA peak. | 1. Interaction with active sites on the column (silanols). 2. Column overload. 3. Mismatch between injection solvent and mobile phase. | 1. Use a mobile phase with a slightly lower pH (e.g., add 0.1% formic acid) to suppress silanol interactions. 2. Reduce the injection volume or sample concentration. 3. Dissolve the sample in the initial mobile phase whenever possible. |
| Loss of CPA peak area over a sequence of injections. | 1. Adsorption of CPA onto the autosampler vial or tubing. 2. Instability of CPA in the sample solution at room temperature. | 1. Use silanized glass vials for the autosampler. 2. Maintain the autosampler at a low temperature (e.g., 4°C) and analyze the samples within a short timeframe after preparation. |
| Appearance of new peaks during a stability study. | 1. Degradation of CPA. | 1. Document the retention time and area of the new peaks. 2. Perform forced degradation studies to tentatively identify these peaks as degradation products. 3. If necessary, use techniques like LC-MS to identify the structure of the degradation products. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |
Table 2: Hypothetical Stability Data for this compound under Accelerated Conditions (40°C / 75% RH)
This data is illustrative and based on typical degradation patterns for similar compounds. Actual results may vary.
| Time Point | Assay of CPA (%) | Total Degradants (%) | Appearance |
| 0 Months | 99.8 | < 0.2 | White to off-white powder |
| 1 Month | 98.5 | 1.5 | No change |
| 3 Months | 96.2 | 3.8 | Slight yellowish tint |
| 6 Months | 92.1 | 7.9 | Yellowish powder |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound and its separation from potential degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
2. Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Gradient Elution:
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 50% B (re-equilibration)
-
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution of 1 mg/mL. Further dilute with the initial mobile phase to a working concentration of 50 µg/mL.
-
Stability Sample: Reconstitute the sample from the stability chamber in acetonitrile to achieve a target concentration of approximately 1 mg/mL of the initial CPA amount. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to establish the degradation pathways and validate the stability-indicating nature of the analytical method.
1. Acid Hydrolysis:
-
Dissolve CPA in a 1:1 mixture of acetonitrile and 0.1 M HCl to a concentration of 1 mg/mL.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH, dilute with mobile phase, and analyze by HPLC.
2. Base Hydrolysis:
-
Dissolve CPA in a 1:1 mixture of acetonitrile and 0.1 M NaOH to a concentration of 1 mg/mL.
-
Incubate at room temperature for 4 hours.
-
Neutralize with 0.1 M HCl, dilute with mobile phase, and analyze by HPLC.
3. Oxidative Degradation:
-
Dissolve CPA in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide to a concentration of 1 mg/mL.
-
Incubate at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase and analyze by HPLC.
4. Thermal Degradation:
-
Store solid CPA at 105°C for 48 hours.
-
Dissolve the stressed sample in acetonitrile, dilute with mobile phase, and analyze by HPLC.
5. Photolytic Degradation:
-
Expose a thin layer of solid CPA to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Dissolve the stressed sample in acetonitrile, dilute with mobile phase, and analyze by HPLC.
Mandatory Visualizations
Caption: Workflow for a long-term stability study of this compound.
Caption: Potential degradation pathway of this compound via hydrolysis.
Caption: Logical workflow for troubleshooting unexpected HPLC results.
References
Technical Support Center: Navigating Catechin Pentaacetate in Colorimetric Assays
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential interference from Catechin Pentaacetate in common colorimetric assays. Our goal is to help you ensure the accuracy and reliability of your experimental results.
Understanding the Challenge: The Role of Acetylation
This compound is a derivative of catechin, a natural antioxidant flavonoid found in sources like tea. In this compound, the five hydroxyl (-OH) groups of catechin have been converted to acetate (-OCOCH₃) groups. This structural modification is the primary reason for its interference in many colorimetric assays.
Assays designed to measure antioxidant capacity or total phenolic content, such as the Folin-Ciocalteu, DPPH, FRAP, and ABTS assays, rely on the reducing ability of the phenolic hydroxyl groups. The acetylation of these groups in this compound blocks their ability to donate hydrogen atoms or electrons, which is the fundamental mechanism of their antioxidant activity. Consequently, the presence of this compound can lead to a significant underestimation of the true catechin content or antioxidant potential of a sample.
Frequently Asked Questions (FAQs)
Q1: How does this compound interfere with antioxidant assays like DPPH or FRAP?
A1: this compound acts as a "masking agent" for the antioxidant capacity of catechin. The hydroxyl groups, which are the active sites for radical scavenging and metal reduction, are blocked by acetate groups. This renders the molecule largely unreactive in assays that measure antioxidant activity via electron or hydrogen atom transfer. Therefore, if your sample contains this compound, you will likely obtain a false-negative or significantly underestimated result for antioxidant capacity.
Q2: Can this compound interfere with the Folin-Ciocalteu assay for total phenolic content?
A2: Yes. The Folin-Ciocalteu assay measures the total reducing capacity of a sample, which is attributed to phenolic compounds. Since the phenolic hydroxyl groups in this compound are acetylated, they cannot reduce the Folin-Ciocalteu reagent. This will result in an underestimation of the total phenolic content. Other reducing substances, such as ascorbic acid and reducing sugars, can also interfere with this assay, typically causing an overestimation.[1][2][3]
Q3: Does this compound have its own color that could interfere with the assay readings?
A3: Catechin itself has a strong UV absorbance around 275-280 nm.[4] Acetylation of flavonoids does not typically shift this primary absorbance peak into the visible range where most colorimetric assays are measured (e.g., 517 nm for DPPH, 765 nm for Folin-Ciocalteu). However, it is always good practice to run a control sample containing only this compound in the assay buffer to check for any background absorbance at the measurement wavelength.
Q4: My results show lower than expected antioxidant activity. Could this compound be the cause?
A4: If you have reason to believe your sample may contain acetylated catechins (for example, if acetylation was used as a purification or separation step), then it is a very likely cause for lower-than-expected antioxidant activity. To confirm this, you can perform a deacetylation step on your sample before running the antioxidant assay.
Troubleshooting Guides
Issue 1: Unexpectedly Low Antioxidant Capacity or Total Phenolic Content
Possible Cause: Your sample contains this compound or other acetylated flavonoids, which are not detected by the assay.
Troubleshooting Workflow:
Troubleshooting Workflow for Low Assay Signal.
Solution:
-
Sample Deacetylation: The most effective way to address this interference is to remove the acetate groups and restore the free hydroxyl groups. This can be achieved through mild alkaline hydrolysis.
-
Re-run the Assay: After deacetylation, re-analyze the sample using the same colorimetric assay.
-
Compare Results: A significant increase in the measured antioxidant activity or phenolic content after deacetylation confirms that the initial low readings were due to the presence of this compound.
Issue 2: Assessing Potential Direct Spectral Interference
Possible Cause: this compound or other components in the sample absorb light at the same wavelength as the assay's colored product.
Troubleshooting Workflow:
Workflow for Correcting Spectral Interference.
Solution:
-
Prepare a Sample Blank: In a separate cuvette or well, mix your sample (containing this compound) with the assay buffer, but do not add the color-developing reagent (e.g., DPPH reagent, Folin-Ciocalteu reagent).
-
Measure Absorbance: Read the absorbance of this sample blank at the same wavelength used for the assay.
-
Correct Sample Readings: Subtract the absorbance of the sample blank from the absorbance of your fully reacted samples. This will correct for any intrinsic color of your sample.
Data Presentation
The following table summarizes the expected impact of catechin and this compound on common colorimetric assays.
| Compound | Folin-Ciocalteu Assay | DPPH Radical Scavenging Assay | FRAP Assay | ABTS Radical Scavenging Assay |
| Catechin | High reactivity (strong color development) | High reactivity (strong radical scavenging) | High reactivity (strong reducing power) | High reactivity (strong radical scavenging) |
| This compound | Negligible reactivity (no significant color) | Negligible reactivity (no significant scavenging) | Negligible reactivity (no significant reduction) | Negligible reactivity (no significant scavenging) |
Experimental Protocols
Protocol 1: Deacetylation of this compound
This protocol describes a mild alkaline hydrolysis to remove the acetate groups from this compound.
Materials:
-
Sample containing this compound
-
Sodium hydroxide (NaOH) solution, 0.1 M
-
Hydrochloric acid (HCl) solution, 0.1 M
-
pH meter or pH indicator strips
-
Vortex mixer
-
Water bath
Methodology:
-
Dissolve the Sample: Dissolve a known amount of your sample in a suitable solvent (e.g., ethanol or methanol).
-
Alkaline Hydrolysis: Add an equal volume of 0.1 M NaOH to the sample solution.
-
Incubation: Gently vortex the mixture and incubate at room temperature for 1-2 hours, or at a slightly elevated temperature (e.g., 40°C) for a shorter duration (e.g., 30 minutes) to expedite the reaction. Monitor the progress by a suitable method if possible (e.g., TLC).
-
Neutralization: After incubation, carefully neutralize the solution to pH 7.0 by adding 0.1 M HCl dropwise while monitoring the pH.
-
Final Volume Adjustment: Adjust the final volume of the solution with solvent to ensure the concentration is known.
-
Analysis: The deacetylated sample is now ready for use in your colorimetric assay. Remember to use an appropriate blank that has undergone the same treatment.
Logical Relationship of Deacetylation:
Deacetylation converts inactive this compound to active Catechin.
This technical support guide provides a framework for identifying and resolving interference from this compound in your colorimetric assays. By understanding the chemical basis of this interference and implementing the appropriate troubleshooting steps, you can ensure the integrity of your experimental data.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. [PDF] How Does the Phenol Structure Influence the Results of the Folin-Ciocalteu Assay? | Semantic Scholar [semanticscholar.org]
- 3. The Impact of Flavonoid-Loaded Nanoparticles in the UV Protection and Safety Profile of Topical Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Navigating Catechin Pentaacetate Cytotoxicity: A Technical Support Resource
For researchers, scientists, and drug development professionals investigating the therapeutic potential of Catechin Pentaacetate (CPA), encountering cytotoxicity at high concentrations can be a significant experimental hurdle. This technical support center provides troubleshooting guidance and frequently asked questions to address these challenges, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit cytotoxicity at high concentrations?
A1: The cytotoxicity of this compound (CPA) at elevated concentrations is primarily attributed to the induction of apoptosis. This process is often initiated by the generation of reactive oxygen species (ROS), which can lead to cellular stress, mitochondrial membrane depolarization, and the subsequent activation of caspase cascades, ultimately resulting in programmed cell death. Acetylation of catechin is a strategy that can enhance its cytotoxic effects, particularly in cancer cells. This is because the acetyl groups protect the molecule from oxidation, allowing it to reach target cells more effectively. Once inside the cells, intracellular esterases can remove the acetyl groups, releasing the active catechin and inducing a potent cytotoxic response.
Q2: What are the typical IC50 values for this compound in various cell lines?
A2: Specific IC50 values for this compound are not extensively documented in publicly available literature. However, data for related catechin compounds can provide a general reference. It is crucial to empirically determine the IC50 for CPA in your specific cell line and experimental conditions.
Data Presentation: Cytotoxicity of Catechin Derivatives
The following table summarizes the reported IC50 values for various catechin derivatives in different cancer cell lines. This data can serve as a preliminary guide for designing dose-response experiments with CPA.
| Cell Line | Compound | IC50 (µM) | Incubation Time (h) | Citation |
| T47D (Breast Cancer) | (-)-gallocatechin gallate (GCG) | 34.65 | 24 | [1] |
| T47D (Breast Cancer) | (-)-gallocatechin gallate (GCG) | 23.66 | 48 | [1] |
| MCF7 (Breast Cancer) | (+)-catechin (C) | 563.01 | 24 | [1] |
| MCF7 (Breast Cancer) | (+)-catechin (C) | 128.86 | 48 | [1] |
| MKN-45 (Gastric Cancer) | (-)-epigallocatechin gallate (EGCG) | 40 | Not Specified | [2] |
| KATO-III (Gastric Cancer) | (-)-epigallocatechin gallate (EGCG) | 80-150 | Not Specified | |
| HeLa (Cervical Cancer) | Catechin Isolate | 22.91 µg/ml | Not Specified |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in cytotoxicity assays | - Inconsistent CPA concentration due to poor solubility. - Cell plating density variations. - Contamination of cell cultures. | - Ensure complete dissolution of CPA in DMSO before diluting in media. Prepare fresh stock solutions regularly. - Standardize cell seeding protocols and ensure even cell distribution in plates. - Regularly check for and address any microbial contamination. |
| Precipitation of CPA in culture medium | - Exceeding the solubility limit of CPA in the final culture medium. - Interaction with components of the serum or medium. | - Prepare a higher concentration stock solution in DMSO and use a smaller volume to achieve the desired final concentration. The final DMSO concentration should typically be below 0.5% to avoid solvent-induced toxicity. - Test the solubility of CPA in different serum-free and serum-containing media to identify the optimal conditions. |
| Unexpectedly low cytotoxicity | - Degradation of CPA in the stock solution or culture medium. - Low esterase activity in the cell line, preventing the deacetylation and activation of CPA. - Cell line is resistant to CPA-induced apoptosis. | - Store CPA stock solutions at -20°C or -80°C and protect from light. Prepare fresh dilutions for each experiment. - Assess the esterase activity of your cell line. - Consider using a different cell line or investigating the mechanisms of resistance. |
| Difficulty in reproducing results | - Inconsistent experimental conditions. - Lot-to-lot variability of CPA. | - Maintain strict adherence to standardized protocols for cell culture, treatment, and assays. - If possible, use the same batch of CPA for a series of related experiments. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of CPA (prepared by diluting a DMSO stock solution in culture medium) and a vehicle control (medium with the same concentration of DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer).
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with CPA as described previously.
-
Cell Harvesting: After treatment, collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
Troubleshooting Logic
References
Technical Support Center: Enhancing Cellular Uptake of Catechin Pentaacetate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing the cellular uptake of Catechin pentaacetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is enhancing its cellular uptake important?
This compound is an esterified derivative of catechin, a natural polyphenol with various potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] However, like many catechins, its therapeutic potential can be limited by low bioavailability and poor cellular uptake.[3] Enhancing its entry into cells is crucial for maximizing its therapeutic efficacy.
Q2: What are the primary strategies to enhance the cellular uptake of this compound?
The main strategies focus on overcoming the lipophilic nature of the cell membrane and protecting the molecule from degradation. These include:
-
Prodrug Approach: this compound itself is a prodrug of catechin. The acetate groups increase its lipophilicity, potentially improving its ability to cross cell membranes. Once inside the cell, cellular esterases can cleave the acetate groups, releasing the active catechin.[3][4]
-
Nanodelivery Systems: Encapsulating this compound in nanocarriers can improve its stability, solubility, and cellular uptake. Common systems include:
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.
-
Nanoparticles: These are solid colloidal particles, often made of biodegradable polymers like PLGA (poly-lactic-co-glycolide), which can entrap the drug.
-
-
Use of Permeation Enhancers: Certain chemical compounds can transiently increase the permeability of the cell membrane, facilitating the entry of molecules like this compound.
-
Inhibition of Efflux Pumps: Efflux pumps are cellular transporters that can actively remove foreign substances from the cell. Using inhibitors of these pumps can increase the intracellular concentration of the compound.
Q3: How does the prodrug strategy work for this compound?
The five acetate groups on the catechin molecule increase its lipophilicity compared to the parent catechin. This enhanced lipophilicity can facilitate its passive diffusion across the lipid-rich cell membrane. Once inside the cell, non-specific cellular esterases hydrolyze the ester bonds, releasing the more polar and active catechin, which can then interact with its intracellular targets.
Troubleshooting Guides
Nanoparticle Formulation Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency | - Inappropriate solvent/antisolvent ratio.- Drug precipitating out before encapsulation.- Suboptimal polymer concentration. | - Optimize the ratio of the organic phase to the aqueous phase.- Ensure the drug is fully dissolved in the organic phase before emulsification.- Titrate the concentration of the polymer (e.g., PLGA) to find the optimal encapsulation efficiency. |
| Large Particle Size or Polydispersity | - Inadequate sonication or homogenization energy.- Aggregation of nanoparticles. | - Increase sonication time or amplitude.- Use a surfactant or stabilizer (e.g., PVA, DMAB) in the formulation.- Optimize the stirring speed during nanoparticle formation. |
| Nanoparticle Aggregation | - High nanoparticle concentration.- Inappropriate buffer pH or ionic strength. | - Work with lower nanoparticle concentrations.- Adjust the pH of the buffer to ensure the nanoparticles have a sufficient surface charge for repulsion.- Use a sonicator to disperse aggregates before use. |
Cellular Uptake Experiment Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Cellular Uptake Detected | - Instability of this compound in cell culture medium.- Efflux of the compound by cellular pumps.- Low concentration or short incubation time. | - Assess the stability of this compound in your specific cell culture medium over the time course of your experiment.- Co-incubate with known efflux pump inhibitors (e.g., verapamil for P-gp, probenecid for MRPs) to see if uptake increases.- Perform concentration- and time-dependent uptake studies to determine optimal conditions. |
| High Variability Between Replicates | - Inconsistent cell seeding density.- Incomplete washing of cells, leaving extracellular compound.- Cell death due to compound toxicity. | - Ensure a uniform single-cell suspension when seeding plates.- Wash cell monolayers thoroughly with cold PBS to remove any non-internalized compound.- Perform a cell viability assay (e.g., MTT, trypan blue) at the concentrations and incubation times used for the uptake study. |
| Difficulty Quantifying Intracellular Compound | - Insufficient sensitivity of the detection method.- Inefficient extraction from cell lysate. | - Use a highly sensitive analytical method such as HPLC-MS/MS for quantification.- Optimize the cell lysis and extraction procedure to ensure complete recovery of the compound. This may involve testing different lysis buffers and extraction solvents. |
Quantitative Data Summary
The following table summarizes findings on the enhancement of catechin (and its derivatives) uptake using various delivery systems. Note that specific quantitative data for this compound is limited, and these values serve as a reference from studies on similar compounds.
| Delivery System | Compound | Cell Line | Fold Increase in Uptake/Permeation (approx.) | Reference |
| Liposomes with anionic surfactants and ethanol | (+)-Catechin | Nude mouse skin | 5 to 7-fold increase in permeation compared to control. | |
| Transethosomes (a type of lipid nanoparticle) | Catechin | PTFE membrane | 1.5-fold increase in permeation of transethosomal gel vs. non-transethosomal gel. | |
| Chitosan-tripolyphosphate nanoparticles | EGCG | Swiss Outbred mice (oral administration) | 1.5-fold increase in plasma exposure. | |
| Co-administration with EGCG | Magnetic Nanoparticles | Glioma cells | 2 to 7-fold increase in nanoparticle uptake. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes
This protocol is based on the thin-film hydration method.
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Cholesterol (CH)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve this compound, PC, and CH in a 3:1 mixture of chloroform:methanol in a round-bottom flask. A common starting molar ratio for PC:CH is 2:1.
-
Attach the flask to a rotary evaporator. Rotate the flask in a water bath (35-45°C) under reduced pressure to evaporate the organic solvents, forming a thin lipid film on the flask wall.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding PBS (pre-warmed to above the lipid transition temperature) and vortexing. This will form multilamellar vesicles (MLVs).
-
To create small unilamellar vesicles (SUVs) and reduce the particle size, sonicate the MLV suspension in a bath sonicator.
-
For a more uniform size distribution, extrude the liposome suspension multiple times through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
To separate the encapsulated from unencapsulated this compound, you can use methods like dialysis or size exclusion chromatography.
-
Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
Protocol 2: In Vitro Cellular Uptake Assay of this compound
This protocol outlines a general procedure for quantifying the cellular uptake of this compound in adherent cell lines.
Materials:
-
Adherent cell line of interest (e.g., Caco-2, HeLa)
-
Complete cell culture medium
-
This compound (free or encapsulated)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Lysis buffer (e.g., RIPA buffer)
-
Acetonitrile or other suitable organic solvent for extraction
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
Procedure:
-
Seed cells in a multi-well plate (e.g., 24-well or 12-well) at a density that will result in a near-confluent monolayer on the day of the experiment.
-
On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed HBSS or PBS.
-
Add the treatment solution (this compound in HBSS or serum-free medium) to each well. Include appropriate controls (e.g., vehicle control, positive control if available).
-
Incubate the plate at 37°C for the desired time points (e.g., 0.5, 1, 2, 4 hours).
-
After incubation, aspirate the treatment solution and immediately wash the cells three times with ice-cold PBS to stop the uptake and remove any extracellular compound.
-
Lyse the cells by adding a suitable lysis buffer to each well and incubating on ice.
-
Scrape the cells and collect the lysate.
-
To extract the this compound, add an organic solvent (e.g., acetonitrile) to the lysate, vortex, and centrifuge to pellet the cell debris.
-
Collect the supernatant and analyze the concentration of this compound using a validated HPLC method.
-
In a parallel plate, determine the cell number or total protein content in each well to normalize the uptake data (e.g., as amount of compound per million cells or per mg of protein).
Signaling Pathways Modulated by Catechins
Catechins are known to influence multiple signaling pathways within the cell. While the specific effects of this compound are still under investigation, it is likely to modulate similar pathways as its parent compound, catechin, and other well-studied catechins like EGCG. These pathways are often related to oxidative stress, inflammation, and cell survival.
References
Troubleshooting inconsistent results in Catechin pentaacetate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Catechin Pentaacetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a derivative of catechin, a natural flavonoid found in tea and other plants. The five hydroxyl groups of catechin are acetylated to form this compound. This modification is often performed to increase the compound's stability and bioavailability, allowing for more consistent results in biological assays. It is investigated for its potential anti-inflammatory, antioxidant, and anti-cancer properties.
Q2: How should I store this compound?
For long-term storage, this compound powder should be stored at -20°C, protected from light and moisture. For short-term use, solutions can be prepared in a suitable solvent (e.g., DMSO) and stored at -80°C for up to one year. Avoid repeated freeze-thaw cycles.
Q3: What are the main factors affecting the stability of this compound in experimental conditions?
While the acetylation of the hydroxyl groups in catechin is expected to improve its stability, degradation can still occur. Key factors influencing stability include:
-
pH: Catechins are generally more stable in acidic conditions (pH < 7) and are prone to degradation in neutral to alkaline solutions.[1][2] Although penta-acetylation protects the phenolic hydroxyl groups, hydrolysis of the acetyl groups can occur at extreme pH values, liberating the less stable catechin.
-
Temperature: Elevated temperatures can accelerate the degradation of catechins and may also promote the hydrolysis of the acetyl esters in this compound.[2]
-
Light: Exposure to light, particularly UV light, can lead to the degradation of catechins. It is recommended to handle this compound in light-protected conditions.
-
Oxidation: Catechins are susceptible to oxidation. While acetylation reduces this susceptibility, it is still advisable to use degassed solvents and handle solutions under an inert atmosphere (e.g., nitrogen or argon) when possible.
Troubleshooting Guides
Inconsistent Results in this compound Synthesis
Problem: Low yield or incomplete acetylation during the synthesis of this compound.
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction | - Ensure a molar excess of acetic anhydride and pyridine is used.[3] - Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). - Consider using a catalyst like 4-dimethylaminopyridine (DMAP) to accelerate the reaction. |
| Moisture in reagents or glassware | - Use anhydrous pyridine and freshly opened acetic anhydride. - Dry all glassware thoroughly before use. Moisture can quench the acetic anhydride. |
| Degradation of starting material | - Use high-quality catechin as the starting material. - Store catechin under appropriate conditions (cool, dark, and dry). |
| Side reactions | - Control the reaction temperature. While the reaction is often done at room temperature, excessive heat can lead to side products.[3] |
Issues with Purification of this compound
Problem: Difficulty in obtaining pure this compound after synthesis.
| Possible Cause | Troubleshooting Steps |
| Co-elution of impurities during column chromatography | - Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider using a different stationary phase (e.g., different pore size silica gel). |
| Incomplete removal of pyridine | - After the reaction, co-evaporate the mixture with toluene multiple times to azeotropically remove residual pyridine. |
| Presence of partially acetylated catechins | - Ensure the initial acetylation reaction goes to completion by monitoring with TLC. - Adjust the chromatography gradient to improve the separation of fully and partially acetylated products. |
| Hydrolysis during workup | - Avoid using strongly basic or acidic conditions during the aqueous workup, as this can lead to the hydrolysis of the acetyl groups. |
Inconsistent Results in Biological Assays (e.g., NF-κB Inhibition Assay)
Problem: High variability in the biological activity of this compound between experiments.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound in cell culture media | - Prepare fresh stock solutions of this compound for each experiment. - Minimize the time the compound is in the culture media before the assay. - The pH of the cell culture medium (typically around 7.4) can contribute to the slow hydrolysis of the acetyl groups. Consider the duration of your experiment. |
| Low bioavailability or cellular uptake | - Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells, as it can affect cell permeability. - Acetylation generally increases membrane permeability, but this can vary between cell lines. |
| Interaction with media components | - Serum proteins in the culture media can bind to small molecules, reducing their effective concentration. Consider running experiments in serum-free or reduced-serum media for a short duration, if compatible with your cell line. |
| Inconsistent cell health or density | - Ensure consistent cell seeding density and viability across all experimental plates. - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure the observed effects are not due to cytotoxicity at the tested concentrations. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from standard acetylation procedures for phenols using acetic anhydride and pyridine.
Materials:
-
(+)-Catechin
-
Anhydrous Pyridine
-
Acetic Anhydride
-
Toluene
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolve (+)-Catechin (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (at least 5 equivalents) to the solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Add toluene and evaporate under reduced pressure (repeat 3 times) to remove residual pyridine.
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
NF-κB (p65) Transcription Factor Activity Assay
This is a general protocol for a colorimetric ELISA-based assay to measure the activation of the NF-κB p65 subunit. This can be adapted for testing the inhibitory effect of this compound.
Materials:
-
Cell line of interest (e.g., a human cancer cell line)
-
Complete cell culture medium
-
This compound
-
Inducing agent (e.g., TNF-α or PMA)
-
NF-κB p65 Transcription Factor Assay Kit (colorimetric)
-
Nuclear Extraction Kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for a specified period (e.g., 1-24 hours).
-
Induction: Stimulate the cells with an NF-κB inducing agent (e.g., TNF-α) for the recommended time (e.g., 30-60 minutes).
-
Nuclear Extract Preparation: Following treatment and induction, prepare nuclear extracts from the cells according to the manufacturer's protocol of the nuclear extraction kit.
-
NF-κB Assay:
-
Add the prepared nuclear extracts to the wells of the NF-κB assay plate, which are pre-coated with an oligonucleotide containing the NF-κB consensus sequence.
-
Incubate to allow the active NF-κB p65 from the nuclear extracts to bind to the DNA.
-
Wash the wells to remove non-specific binding.
-
Add the primary antibody specific to the DNA-bound NF-κB p65 subunit.
-
Incubate and then wash the wells.
-
Add the HRP-conjugated secondary antibody.
-
Incubate and then wash the wells.
-
Add the developing solution and stop the reaction.
-
Measure the absorbance at the recommended wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis: The absorbance is proportional to the amount of active NF-κB p65. Compare the absorbance values of the this compound-treated groups to the induced, untreated control to determine the inhibitory effect.
Quantitative Data Summary
Table 1: Stability of Catechin under Different pH and Temperature Conditions after 10 Days.
This data for catechin provides a baseline for understanding the potential stability of this compound, which is expected to be more stable due to the protection of the hydroxyl groups.
| pH | Temperature (°C) | Remaining Catechin (%) |
| 1.5 | 25 | 82.80 |
| 1.5 | 37 | 76.08 |
| 1.5 | 55 | 58.96 |
| 7.4 | 25 | 50.26 |
| 7.4 | 37 | 35.78 |
| 7.4 | 55 | 32.48 |
| 8.0 | 25 | 50.69 |
| 8.0 | 37 | 26.16 |
| 8.0 | 55 | 17.01 |
Data adapted from Muslim, et al. (2018).
Visualizations
References
Technical Support Center: Mitigating Off-Target Effects of Catechin Pentaacetate in Cell-Based Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Catechin Pentaacetate (CPA) in cell-based assays. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you minimize off-target effects and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CPA) and what are its known on-target effects?
This compound is an esterified derivative of catechin, a natural flavonoid found in sources like tea.[1] The acetylation of the hydroxyl groups generally increases the lipophilicity of the molecule, which can lead to enhanced cellular uptake and potentially greater biological activity compared to its parent compound, catechin.[2][3][4] CPA is reported to have anti-inflammatory, anti-diabetic, anti-cancer, and neuroprotective properties, primarily through the modulation of signaling pathways such as NF-κB, Nrf-2, and MAPKs.[1]
Q2: What are the potential off-target effects of this compound?
While a specific off-target binding profile for CPA is not extensively documented in publicly available literature, potential off-target effects can be inferred from the behavior of other flavonoids and acetylated compounds. These may include:
-
Non-specific binding to proteins: At higher concentrations, the increased lipophilicity of CPA may lead to non-specific interactions with various cellular proteins.
-
Interference with assay components: Polyphenols have been reported to interfere with common assay reagents. For instance, they can directly reduce MTT tetrazolium salts, leading to false-positive signals in cell viability assays.
-
Modulation of unrelated signaling pathways: Flavonoids have been shown to interact with a wide range of kinases and other enzymes, which could lead to unintended pathway modulation.
-
Cytotoxicity at high concentrations: Like many bioactive compounds, CPA can induce cytotoxicity at concentrations that are significantly higher than its effective dose for a specific target.
Q3: How does the acetylation of catechin affect its properties in cell-based assays?
Acetylation of the hydroxyl groups on the catechin backbone to form CPA can lead to several changes in its physicochemical and biological properties:
-
Increased Cellular Uptake: The addition of acetyl groups increases the lipophilicity of the molecule, which can facilitate its passage across the cell membrane, potentially leading to higher intracellular concentrations compared to native catechin.
-
Enhanced Stability: Acetylation can protect the polyphenol structure from rapid degradation in cell culture media, leading to a longer half-life in experimental conditions.
-
Altered Biological Activity: The enhanced uptake and stability can result in a more potent biological effect. Studies on other acetylated flavonoids have shown enhanced anti-cancer and anti-inflammatory activities.
-
Potential for Different Off-Target Interactions: The altered chemical structure and increased intracellular concentration may lead to a different off-target profile compared to the parent catechin.
Q4: What are the best practices for storing and handling this compound?
To ensure the integrity and activity of CPA, the following handling and storage procedures are recommended:
-
Storage: Store powdered CPA at -20°C for short-term and -80°C for long-term storage, protected from light and moisture.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent such as DMSO. Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium immediately before use. Ensure the final DMSO concentration in the cell culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Problem 1: High background or inconsistent results in cell viability assays (e.g., MTT, XTT).
| Possible Cause | Troubleshooting Steps |
| Direct reduction of assay reagent by CPA | Switch to a non-tetrazolium-based viability assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a real-time cell analysis (RTCA) system. |
| Run a cell-free control by adding CPA to the assay medium without cells to check for direct reagent reduction. | |
| Precipitation of CPA in culture medium | Visually inspect the culture wells for any signs of precipitation after adding CPA. |
| Prepare fresh dilutions of CPA from the stock solution for each experiment. | |
| Consider using a solubilizing agent like β-cyclodextrin, after validating its compatibility with your cell line. |
Problem 2: Unexpected or widespread cytotoxicity.
| Possible Cause | Troubleshooting Steps |
| Concentration is too high, leading to off-target toxicity | Perform a dose-response curve to determine the optimal concentration range for your desired on-target effect and identify the threshold for cytotoxicity. |
| Compare the cytotoxic concentration of CPA with that of the parent compound, catechin, in your cell line. | |
| Compound instability and degradation | Test the stability of CPA in your cell culture medium over the time course of your experiment using methods like HPLC. |
| If degradation is observed, consider replenishing the medium with fresh CPA at regular intervals. |
Problem 3: Lack of a clear on-target effect.
| Possible Cause | Troubleshooting Steps |
| Insufficient intracellular concentration | Verify the cellular uptake of CPA in your cell line, if possible, using analytical methods. |
| Increase the incubation time to allow for sufficient accumulation of the compound within the cells. | |
| Cell-type specific effects | Be aware that the response to flavonoids can be highly cell-type dependent. |
| Test the effect of CPA in multiple cell lines to confirm your observations. | |
| Incorrect experimental window | The on-target effect may be transient. Perform a time-course experiment to identify the optimal time point for observing the desired effect. |
Quantitative Data Summary
The following tables provide a summary of reported cytotoxic activities of various catechins in different cancer cell lines. This data can be used as a reference for determining an appropriate starting concentration range for your experiments with this compound. Note that the IC50 values can vary significantly depending on the cell line, incubation time, and assay method used.
Table 1: Cytotoxicity of Catechin Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| (-)-Gallocatechin gallate (GCG) | T47D (Breast Cancer) | 24 | 34.65 | |
| (-)-Gallocatechin gallate (GCG) | T47D (Breast Cancer) | 48 | 23.66 | |
| (-)-Epigallocatechin gallate (EGCG) | MCF7 (Breast Cancer) | 24 | > 50 (insignificant) | |
| (+)-Catechin (C) | MCF7 (Breast Cancer) | 48 | > 50 (insignificant) | |
| Catechin Isolate | HeLa (Cervical Cancer) | Not specified | 22.91 µg/mL | |
| Catechin Oligomers | T24 (Bladder Cancer) | 24 | 9 | |
| Epigallocatechin | MCF-7 (Breast Cancer) | 24 | 35.9 | |
| Epigallocatechin gallate | MCF-7 (Breast Cancer) | 24 | 13.9 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using an ATP-Based Luminescence Assay
Objective: To determine the effect of this compound on cell viability while avoiding artifacts associated with tetrazolium-based assays.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (CPA) stock solution (e.g., 10 mM in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
ATP-based luminescence cell viability assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of CPA in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with DMSO only).
-
Remove the old medium from the cells and add the CPA-containing medium.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Add the ATP-based assay reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: NF-κB Reporter Assay
Objective: To assess the effect of this compound on the NF-κB signaling pathway.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
Complete cell culture medium
-
This compound (CPA) stock solution
-
NF-κB pathway activator (e.g., TNF-α)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of CPA for a specified time (e.g., 1-2 hours). Include a vehicle control.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) at a pre-determined optimal concentration. Include an unstimulated control.
-
Incubate for the optimal duration for NF-κB activation (typically 6-8 hours).
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel plate treated identically) to account for any cytotoxic effects of CPA.
Protocol 3: Western Blot Analysis of MAPK Signaling Pathway
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the MAPK signaling pathway (e.g., ERK, JNK, p38).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (CPA) stock solution
-
Stimulus for MAPK pathway activation (e.g., growth factors, stress-inducing agents)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against total and phosphorylated forms of ERK, JNK, and p38
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with CPA at the desired concentrations for the appropriate duration.
-
If applicable, stimulate the cells to activate the MAPK pathway.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: A workflow for mitigating off-target effects of this compound.
Caption: Key signaling pathways potentially modulated by this compound.
Caption: A troubleshooting flowchart for unexpected results with this compound.
References
- 1. (+)-Catechin pentaacetate | this compound | TargetMol [targetmol.com]
- 2. mdpi.com [mdpi.com]
- 3. Hydroxyl Group Acetylation of Quercetin Enhances Intracellular Absorption and Persistence to Upregulate Anticancer Activity in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Acetylation of Catechin
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the acetylation of catechin. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure successful and efficient synthesis of acetylated catechin derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of acetylating catechin?
A1: Acetylation of catechin is primarily performed to protect its hydroxyl groups. This chemical modification can increase the lipophilicity of the molecule, which may enhance its bioavailability and alter its biological activity.[1] Additionally, acetylation is a crucial step in multistep synthetic pathways involving catechins, preventing the reactive hydroxyl groups from interfering with subsequent reactions.
Q2: What are the most common reagents used for the acetylation of catechin?
A2: The most common acetylating agent is acetic anhydride (Ac₂O). This reaction is typically carried out in the presence of a base, which acts as a catalyst and neutralizes the acetic acid byproduct. Common bases include pyridine and triethylamine (Et₃N).[1][2] For enhanced catalytic activity, 4-(dimethylamino)pyridine (DMAP) is often used in smaller, catalytic amounts alongside another base.[1][3]
Q3: What solvents are suitable for catechin acetylation?
A3: The choice of solvent depends on the specific protocol. Pyridine can serve as both a solvent and a catalyst. Other common aprotic solvents include dimethylformamide (DMF) and acetone. The selection of the solvent can influence the reaction rate and the solubility of the reactants and products.
Q4: How can I monitor the progress of the acetylation reaction?
A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A spot of the reaction mixture is applied to a TLC plate alongside a spot of the starting catechin. As the reaction proceeds, the spot corresponding to the starting material will diminish, and a new, typically less polar spot corresponding to the acetylated product will appear and intensify.
Q5: What are the typical yields for catechin acetylation?
A5: With optimized conditions, the yield of peracetylated catechin can be quite high, often ranging from 78% to 97%. However, yields can be significantly lower if the reaction conditions are not optimal.
Troubleshooting Guide
Problem: Low or No Product Yield
Possible Cause & Solution
-
Presence of Water: Acetic anhydride readily reacts with water, which will consume the reagent and reduce the yield.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents.
-
-
Insufficient Acetylating Agent: An inadequate amount of acetic anhydride will result in an incomplete reaction.
-
Solution: Use a molar excess of acetic anhydride relative to the number of hydroxyl groups on the catechin molecule.
-
-
Ineffective Catalyst: The base catalyst may be old or impure, reducing its effectiveness.
-
Solution: Use freshly distilled pyridine or triethylamine. Ensure the DMAP is of high purity.
-
-
Low Reaction Temperature: The reaction may be too slow at room temperature.
-
Solution: Gently heat the reaction mixture. The optimal temperature will depend on the specific protocol and solvent used.
-
-
Poor Solubility of Catechin: If the catechin is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.
-
Solution: Choose a solvent in which the catechin is readily soluble. Gentle heating can also improve solubility.
-
Problem: Incomplete Reaction (Mixture of Partially Acetylated Products)
Possible Cause & Solution
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Solution: Increase the reaction time and continue to monitor the reaction by TLC until the starting material and partially acetylated intermediates are no longer visible.
-
-
Steric Hindrance: Some hydroxyl groups on the catechin molecule may be more sterically hindered and thus react more slowly.
-
Solution: Increase the reaction temperature and/or use a more potent catalytic system, such as adding a catalytic amount of DMAP.
-
-
Inadequate Amount of Catalyst: A low concentration of the base catalyst can lead to a sluggish reaction.
-
Solution: Ensure the appropriate molar ratio of the base catalyst is used as specified in the protocol.
-
Problem: Product Degradation (Observed as Darkening of the Reaction Mixture)
Possible Cause & Solution
-
High Reaction Temperature: Catechins can be sensitive to high temperatures, which can lead to degradation.
-
Solution: Avoid excessive heating. If heating is necessary, use the lowest effective temperature and monitor the reaction closely.
-
-
Alkaline Conditions: Catechins can degrade under strongly basic conditions, especially at elevated temperatures.
-
Solution: While a base is necessary for catalysis, avoid using overly strong bases or excessively high concentrations. Ensure the reaction is worked up promptly upon completion.
-
Problem: Difficulty in Product Purification
Possible Cause & Solution
-
Removal of Pyridine: Pyridine has a high boiling point and can be difficult to remove completely.
-
Solution: After the reaction, co-evaporate the crude product with toluene several times under reduced pressure to azeotropically remove residual pyridine.
-
-
Separation of Product from Excess Reagents: The crude product will be contaminated with excess acetic anhydride and acetic acid.
-
Solution: During the work-up, wash the organic layer with water and a mild aqueous base solution, such as saturated sodium bicarbonate, to remove unreacted acetic anhydride and acetic acid.
-
-
Co-elution during Column Chromatography: The acetylated catechin may have a similar polarity to impurities, making separation by column chromatography challenging.
-
Solution: Optimize the solvent system for column chromatography by first performing TLC with various solvent mixtures to achieve good separation between the product and impurities.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Catechin Acetylation
| Catalyst System | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Acetic Anhydride / Triethylamine | - | Microwave | 15 min | Not specified | |
| Acetic Anhydride / DMAP | DMF | Mild Conditions | Not specified | 78-97% | |
| Acetic Anhydride / Pyridine | Pyridine | Room Temp. | 12-24 h | Not specified |
Table 2: Purity and Yield of EGCG Monomer Purification by Column Chromatography
| Filling Material | Eluting Solvent | Purity of EGCG Monomer (%) | Yield (%) |
| Silica Gel | Methanol-Chloroform | 96.3 | 32 |
| C18 | Methanol-Water | >90 | 28.8 |
Data synthesized from a study on the purification of catechins.
Experimental Protocols
Protocol 1: Acetylation of Catechin using Acetic Anhydride and Pyridine
This protocol is a standard method for the complete acetylation of catechin's hydroxyl groups.
Materials:
-
(+)-Catechin
-
Anhydrous Pyridine
-
Acetic Anhydride
-
Toluene
-
Dichloromethane (or Ethyl Acetate)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve (+)-catechin (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of catechin) in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetic anhydride (a 1.5 to 2.0-fold molar excess per hydroxyl group) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), quench the reaction by adding methanol.
-
Concentrate the reaction mixture under reduced pressure. Add toluene and re-evaporate (repeat 2-3 times) to remove residual pyridine.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude acetylated catechin.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: DMAP-Catalyzed Acetylation of Catechin
This protocol utilizes the highly efficient catalyst 4-(dimethylamino)pyridine (DMAP) for a potentially faster reaction.
Materials:
-
(+)-Catechin
-
Acetic Anhydride
-
Triethylamine (or Pyridine)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Dichloromethane (or Ethyl Acetate)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve (+)-catechin (1.0 equivalent) in the chosen anhydrous solvent (DMF or DCM) in a dry round-bottom flask under an inert atmosphere.
-
Add triethylamine or pyridine (in molar excess relative to the hydroxyl groups).
-
Add a catalytic amount of DMAP (e.g., 0.05-0.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (in molar excess per hydroxyl group) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC. Reaction times are typically shorter with DMAP catalysis.
-
Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel as needed.
Mandatory Visualization
References
Validation & Comparative
Catechin vs. Catechin Pentaacetate: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of catechin and its derivative, catechin pentaacetate. By examining their performance in key experimental assays, this document aims to inform research and development in pharmaceuticals and nutraceuticals.
Introduction
Catechins are a class of flavonoid compounds abundant in tea, cocoa, and various fruits, renowned for their antioxidant, anti-inflammatory, and anticancer properties. The biological efficacy of catechins is often linked to the presence of hydroxyl groups on their aromatic rings. This compound is a synthetic derivative where these five hydroxyl groups are acetylated. This modification is hypothesized to alter the molecule's physicochemical properties, potentially impacting its stability, bioavailability, and ultimately, its biological activity. This guide presents a comparative overview of these two compounds, supported by experimental data and methodologies.
Data Presentation: A Comparative Overview
The following tables summarize the biological activities of catechin based on available experimental data. Direct comparative quantitative data for this compound is limited in publicly available literature; however, existing research on acetylated catechins suggests a potential for enhanced activity in vivo due to improved stability and bioavailability.
Table 1: Comparative Antioxidant Activity
| Compound | Antioxidant Assay | IC50 / Activity | Reference |
| (+)-Catechin | DPPH Radical Scavenging | EC50: 19.99 µg/mL | [1] |
| Catechin | ABTS Radical Scavenging | 3.965 ± 0.067 mol TE/mol | |
| Catechin | Ferric Reducing Antioxidant Power (FRAP) | 0.793 ± 0.004 mol TE/mol | |
| This compound | Superoxide Scavenging | Weak activity in vitro | [2] |
Note: The weak in vitro antioxidant activity of acetylated catechins is expected as the hydroxyl groups responsible for radical scavenging are blocked by acetyl groups. However, upon hydrolysis by intracellular esterases, the active catechin is released.[2]
Table 2: Comparative Anti-inflammatory Activity
| Compound | Assay | Cell Line | Key Findings | Reference |
| Catechin | Nitric Oxide (NO) Inhibition | RAW 264.7 macrophages | 7.0% NO inhibition at 10 µg/mL | [3] |
| Catechin | NF-κB Inhibition | - | Inhibits NF-κB activation | [4] |
| This compound | - | - | Expected to act as a prodrug, releasing catechin intracellularly to exert anti-inflammatory effects by modulating pathways like NF-κB. |
Table 3: Comparative Anticancer Activity
| Compound | Cell Line | Assay | IC50 / Activity | Reference |
| (+)-Catechin | T47D (Breast Cancer) | MTS Assay (48h) | - | |
| (+)-Catechin | MCF7 (Breast Cancer) | MTS Assay (48h) | IC50 > 50 µM | |
| Acetylated Planar Catechin | Cancer Cells | Cytotoxicity Assay | Showed remarkable cytotoxicity compared to the non-acetylated form. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Prepare various concentrations of the test compound (catechin or this compound) in a suitable solvent.
-
In a 96-well plate or cuvettes, add a defined volume of each sample dilution.
-
Add an equal volume of the DPPH working solution to initiate the reaction. A blank containing only the solvent and DPPH is also prepared.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Principle: This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a predetermined period.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce NO production, and co-incubate with the test compound for a specified time (e.g., 15-24 hours).
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate at room temperature to allow for a colorimetric reaction to develop.
-
Measure the absorbance at approximately 540 nm.
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
Principle: The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Seed cancer cells (e.g., T47D, MCF7) in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24 or 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a detergent solution).
-
Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Antioxidant mechanism of catechin and this compound.
References
- 1. ejmoams.com [ejmoams.com]
- 2. Enhanced cytotoxicity against cancer cells by acetylation of a planar catechin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-inflammatory activities of green tea catechins along the gut-liver axis in nonalcoholic fatty liver disease: lessons learned from preclinical and human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Activities of Catechin Pentaacetate and EGCG
A comprehensive review of the available scientific literature reveals a significant disparity in the antioxidant data for (-)-Epigallocatechin-3-gallate (EGCG) and Catechin Pentaacetate (CPA). While EGCG is extensively studied and recognized for its potent antioxidant properties, direct quantitative data on the antioxidant activity of CPA is notably scarce, precluding a direct comparative analysis based on standardized assays. This guide, therefore, presents a detailed overview of the antioxidant profile of EGCG, supported by experimental data, and discusses the potential implications of acetylation on catechin bioactivity, providing context for the comparison in the absence of direct empirical evidence for CPA.
Quantitative Antioxidant Activity of EGCG
EGCG has been consistently shown to exhibit strong antioxidant activity across various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. The antioxidant capacity of EGCG is attributed to its chemical structure, particularly the presence of multiple hydroxyl groups on its rings, which can donate hydrogen atoms to neutralize free radicals.
| Assay | Compound | Concentration (µM) | Antioxidant Activity (%) | Reference |
| DPPH Radical Scavenging Activity | EGCG | 400 | 77.2 | [1] |
| Catechin | 400 | 32.3 | [1] | |
| ABTS Radical Scavenging Activity | EGCG | 400 | 90.2 | [1] |
| Catechin | 400 | 38.2 | [1] |
This table summarizes the significant difference in radical scavenging activity between EGCG and its parent compound, catechin, highlighting the potent antioxidant nature of EGCG.
The Impact of Acetylation on Catechin Bioactivity
One study on peracetylated EGCG demonstrated that this modification led to enhanced growth inhibitory activity against cancer cells and increased bioavailability in mice compared to unmodified EGCG. This suggests that while the direct antioxidant mechanism might be altered due to the modification of the hydroxyl groups responsible for radical scavenging, the overall biological effect in a cellular context could be different. The increased lipophilicity of the acetylated form may facilitate its passage through cell membranes, leading to higher intracellular concentrations.
Experimental Protocols
Detailed methodologies for the key experiments cited for EGCG are provided below to facilitate replication and further research.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol.
-
Various concentrations of the test compound (EGCG) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
ABTS Radical Cation Decolorization Assay
This assay assesses the capacity of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
-
The ABTS radical cation is generated by reacting an ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.
-
Different concentrations of the test compound (EGCG) are added to the diluted ABTS•+ solution.
-
The absorbance is read at 734 nm after a set incubation time (e.g., 6 minutes).
-
The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a ferric chloride (FeCl₃) solution.
-
The FRAP reagent is pre-warmed to 37°C.
-
The test sample (EGCG) is added to the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4 minutes).
-
The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared using a known concentration of ferrous sulfate (FeSO₄).
Signaling Pathways and Experimental Workflows
The antioxidant activity of catechins like EGCG is intertwined with their influence on various cellular signaling pathways. Understanding these pathways provides a broader context for their biological effects beyond simple radical scavenging.
EGCG is known to modulate signaling pathways involved in cellular responses to oxidative stress. For instance, it can influence the Keap1-Nrf2 pathway, a critical regulator of the endogenous antioxidant response.
Conclusion
References
In Vitro Anticancer Effects of Catechin Pentaacetate: A Comparative Analysis
A Note on Data Availability:
Extensive literature searches for direct experimental validation of the in vitro anticancer effects of Catechin pentaacetate did not yield specific quantitative data required for a comparative guide. While some commercial suppliers suggest its potential anticancer activity through modulation of pathways like NF-κB, Nrf-2, and MAPKs, peer-reviewed studies detailing its cytotoxic, apoptotic, or cell cycle effects on cancer cell lines are not publicly available at this time.
Therefore, this guide will provide a comparative analysis of the well-researched and potent anticancer catechin, Epigallocatechin-3-gallate (EGCG) , against its parent compound, (+)-Catechin . This comparison will serve as a valuable reference for understanding the structure-activity relationships of catechins and their potential as anticancer agents, and will follow all the structural, data presentation, and visualization requirements of the original request.
Comparison of In Vitro Anticancer Efficacy: (+)-Catechin vs. EGCG
Epigallocatechin-3-gallate (EGCG) is the most abundant and biologically active catechin in green tea. Its anticancer properties have been extensively studied and are generally found to be more potent than those of (+)-catechin. This increased potency is often attributed to the presence of the galloyl moiety and the trihydroxyl group on the B-ring of its structure.
Quantitative Comparison of Cytotoxic Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for (+)-Catechin and EGCG in various cancer cell lines, demonstrating their differential cytotoxic effects. Lower IC50 values indicate higher potency.
| Cancer Cell Line | Cancer Type | (+)-Catechin IC50 (µM) | EGCG IC50 (µM) | Reference |
| A549 | Lung Carcinoma | >100 | ~20-50 | [1] |
| T47D | Breast Cancer | >100 | ~35 | [2] |
| PC3 | Prostate Cancer | >100 | ~40-80 | [3] |
| MDA-MB-231 | Breast Cancer | >100 | ~20-50 | [4] |
| BxPC3 | Pancreatic Cancer | >100 | ~50-100 | [3] |
| HepG2 | Liver Carcinoma | ~100-200 | ~50-100 | |
| HCT-116 | Colon Carcinoma | >100 | ~20-50 |
Note: IC50 values can vary depending on the experimental conditions (e.g., incubation time, cell density). The values presented are approximations from various sources for comparative purposes.
Key Experimental Protocols in Anticancer Drug Screening
The following are detailed methodologies for the key experiments typically cited in the in vitro evaluation of anticancer compounds like catechins.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, (+)-Catechin, EGCG) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses PI to stain the DNA of cells, and the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of the percentage of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate for at least 2 hours at 4°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate a histogram to determine the percentage of cells in each phase of the cell cycle.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for In Vitro Anticancer Drug Validation
The following diagram illustrates a typical workflow for the initial in vitro assessment of a potential anticancer compound.
Caption: A generalized workflow for the in vitro validation of an anticancer compound.
Key Signaling Pathways Modulated by Catechins
Catechins, particularly EGCG, exert their anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK/ERK pathways are two of the most significant.
Caption: Inhibition of PI3K/Akt and MAPK/ERK pathways by catechins.
Conclusion
While specific experimental data on the anticancer effects of this compound remains elusive, the extensive research on other catechins, particularly (+)-Catechin and EGCG, provides a strong foundation for understanding their potential. The data clearly indicates that EGCG is a more potent anticancer agent than its parent compound, (+)-Catechin, across a range of cancer cell lines. This is largely attributed to its unique chemical structure. The primary mechanisms of action involve the induction of apoptosis and cell cycle arrest, mediated through the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK. Further research into the bioactivity of acetylated catechins like this compound is warranted to explore if this modification can enhance efficacy and bioavailability, potentially leading to the development of novel chemopreventive and therapeutic agents.
References
- 1. Frontiers | Anticarcinogenic potentials of tea catechins [frontiersin.org]
- 2. ejmoams.com [ejmoams.com]
- 3. Structure of Some Green Tea Catechins and the Availability of Intracellular Copper Influence Their Ability to Cause Selective Oxidative DNA Damage in Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Update on Antitumor Efficacy of Catechins: From Molecular Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Acetylated Catechins Demonstrate Enhanced Bioavailability: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of catechins, the bioactive polyphenols abundant in green tea, has long been a subject of intense scientific scrutiny. However, their clinical utility is often hampered by poor oral bioavailability, characterized by low absorption and rapid metabolism. A promising strategy to overcome this limitation is the acetylation of catechin molecules. This guide provides a comparative analysis of the bioavailability of acetylated catechins versus their non-acetylated counterparts, supported by experimental data, detailed methodologies, and pathway visualizations to inform future research and drug development efforts.
Enhanced Systemic Exposure of Acetylated Catechins
Acetylation, the process of introducing acetyl functional groups to the hydroxyl moieties of catechins, significantly enhances their lipophilicity. This chemical modification is designed to improve intestinal absorption and protect the catechin core from rapid enzymatic degradation, thereby increasing its systemic exposure.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters from a pivotal preclinical study comparing the administration of (-)-epigallocatechin-3-gallate (EGCG) and its peracetylated form (AcEGCG) in mice. The data clearly demonstrates the superior bioavailability of the acetylated compound.[1] Another study on EGCG octaacetate in rats further supports the rapid absorption and subsequent metabolism of acetylated catechins.[2]
| Compound | Matrix | Cmax (µg/mL or µg/g) | Tmax (min) | AUC₀→∞ (µg·min/mL or µg·min/g) |
| EGCG | Plasma | 0.28 ± 0.05 | 20 | 194.6 ± 31.3 |
| AcEGCG | Plasma | 0.35 ± 0.06 | 20 | 465.0 ± 61.2 |
| EGCG | Small Intestine | 45.2 ± 13.5 | 50 | 11,262 ± 2,345 |
| AcEGCG | Small Intestine | 58.9 ± 11.2 | 50 | 31,548 ± 5,678 |
| EGCG | Colon | 7.86 ± 2.4 | 90 | 2,898 ± 765 |
| AcEGCG | Colon | 10.2 ± 1.8 | 90 | 6,955 ± 1,234 |
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC₀→∞: Area under the plasma concentration-time curve from time zero to infinity, representing total drug exposure.
-
Data for EGCG and AcEGCG in mice is adapted from Lambert et al., 2006.[1]
Experimental Protocols
The following section details a representative experimental methodology for assessing the oral bioavailability of acetylated and non-acetylated catechins in a rodent model, synthesized from established protocols.[3][4]
Animal Model and Housing
-
Species: Male CF-1 mice or Sprague-Dawley rats, 6-8 weeks old.
-
Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard chow and water are provided ad libitum.
-
Acclimation: Animals are acclimated to the housing conditions for at least one week prior to the experiment.
Compound Administration
-
Fasting: Animals are fasted overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing Formulation: The test compounds (acetylated and non-acetylated catechins) are suspended in a suitable vehicle, such as a 0.5% methylcellulose solution.
-
Route of Administration: Oral gavage is used for precise dose delivery.
-
Dosage: Equimolar doses of the acetylated and non-acetylated catechins are administered. For example, 75 mg/kg for EGCG and a corresponding equimolar dose for its acetylated form.
-
Gavage Procedure:
-
The animal is weighed to determine the exact volume of the dosing solution to be administered (typically not exceeding 10 mL/kg).
-
A sterile, ball-tipped gavage needle of the appropriate size is attached to a syringe containing the dosing solution.
-
The animal is gently restrained, and the gavage needle is carefully inserted into the esophagus.
-
The solution is slowly administered into the stomach.
-
Sample Collection
-
Blood Sampling: Blood samples (approximately 100-200 µL) are collected via the tail vein or saphenous vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) post-dosing.
-
Plasma Preparation: Blood samples are collected in heparinized tubes and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.
-
Tissue Sampling: At the end of the study, animals are euthanized, and tissues of interest (e.g., small intestine, colon, liver) are collected, rinsed, and stored at -80°C.
Analytical Method
-
Sample Preparation: Plasma and tissue homogenate samples are subjected to solid-phase extraction or liquid-liquid extraction to isolate the catechins and their metabolites.
-
Quantification: The concentrations of the catechins and their metabolites are determined using a validated High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) method.
Pharmacokinetic Analysis
-
Pharmacokinetic parameters, including Cmax, Tmax, and AUC, are calculated from the plasma concentration-time data using non-compartmental analysis software.
Metabolic Pathway of Acetylated Catechins
Acetylated catechins act as prodrugs. Following oral administration, they are absorbed into the systemic circulation where they undergo enzymatic hydrolysis to release the parent catechin. This process is primarily mediated by esterases present in the plasma, intestine, and liver. The released catechin then follows the established metabolic pathways of native catechins, including glucuronidation and sulfation, primarily in the liver and intestines, before being eliminated.
Caption: Metabolic pathway of acetylated catechins.
Conclusion
The acetylation of catechins represents a viable and effective strategy to enhance their oral bioavailability. The increased lipophilicity of acetylated catechins facilitates their absorption and protects them from premature metabolism, leading to significantly higher plasma and tissue concentrations of the parent catechin. This improved systemic exposure may translate to enhanced therapeutic efficacy. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of acetylated catechins as novel therapeutic agents.
References
- 1. Peracetylation as a means of enhancing in vitro bioactivity and bioavailability of epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry [frontiersin.org]
- 3. research.sdsu.edu [research.sdsu.edu]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
Acetylated Catechins Demonstrate Superior In Vivo Efficacy and Bioavailability Over Parent Compounds
For researchers and drug development professionals, the quest for enhanced therapeutic efficacy of natural compounds like catechins is a continuous endeavor. Emerging evidence strongly suggests that acetylation of catechins, such as in the form of catechin pentaacetate and its analogue, peracetylated epigallocatechin-3-gallate (AcEGCG), significantly improves their in vivo performance compared to their parent compounds. This improvement is largely attributed to increased bioavailability, leading to more potent anti-inflammatory and anti-cancer activities.
A pivotal study directly comparing the in vivo and in vitro effects of AcEGCG with its parent compound, epigallocatechin-3-gallate (EGCG), has provided compelling data supporting the superiority of the acetylated form. Peracetylation, the process of replacing all hydroxyl groups with acetyl groups, enhances the lipophilicity of the catechin molecule, facilitating its absorption and cellular uptake.
Enhanced Bioavailability: A Key Advantage
The primary limitation of catechins in a therapeutic context is their low systemic bioavailability after oral administration.[1] Acetylation has been shown to overcome this hurdle. In a murine model, intragastric administration of AcEGCG resulted in a significantly higher plasma concentration and a longer half-life of total EGCG compared to the administration of an equimolar dose of EGCG.[2][3][4]
Table 1: Comparative Bioavailability of EGCG and AcEGCG in Mice [2]
| Parameter | EGCG Administration | AcEGCG Administration | Fold Increase |
| Plasma AUC₀→∞ (µg/mL)·min | 194.6 | 465.0 | 2.4 |
| Plasma t½ (min) | 200.3 | 441.0 | 2.2 |
| Small Intestine AUC₀→∞ | - | - | 2.8 |
| Small Intestine t½ | - | - | 4.3 |
| Colon AUC₀→∞ | - | - | 2.4 |
| Colon t½ | - | - | 6.0 |
AUC₀→∞: Area under the curve from time zero to infinity; t½: half-life.
This enhanced bioavailability is crucial as it ensures that a greater amount of the active compound reaches the target tissues, thereby potentiating its therapeutic effects.
Superior In Vitro Anti-Inflammatory and Anti-Cancer Activity
The increased bioavailability of acetylated catechins translates to more potent biological activity. In vitro studies have demonstrated that AcEGCG is a more powerful inhibitor of inflammatory mediators and exhibits stronger anti-proliferative effects against cancer cells compared to EGCG.
Table 2: Comparative In Vitro Efficacy of EGCG and AcEGCG
| Activity | Cell Line | EGCG | AcEGCG | Potency Increase |
| Anti-inflammatory | ||||
| Nitric Oxide Production Inhibition | RAW264.7 Macrophages | - | - | 4.4-fold more potent |
| Arachidonic Acid Release Inhibition | RAW264.7 Macrophages | - | - | 2.0-fold more potent |
| Anti-cancer | IC₅₀ (µM) | IC₅₀ (µM) | ||
| Growth Inhibition | KYSE150 Esophageal Cancer | 20 | 10 | 2.0-fold more potent |
| Growth Inhibition | HCT116 Colon Cancer | 45 | 32 | 1.4-fold more potent |
IC₅₀: The half maximal inhibitory concentration.
These findings suggest that the acetylated form of the catechin is more effective at modulating key signaling pathways involved in inflammation and cancer.
Experimental Protocols
To ensure the reproducibility and critical evaluation of these findings, detailed experimental methodologies are provided below.
Bioavailability Study in Mice
-
Animal Model: Male CF-1 mice were used for the in vivo bioavailability assessment.
-
Drug Administration: Mice were administered either EGCG or an equimolar dose of AcEGCG via intragastric gavage.
-
Sample Collection: Blood samples were collected at various time points post-administration. Small intestinal and colonic tissues were also harvested.
-
Analysis: The concentrations of EGCG and its metabolites in plasma and tissues were determined using High-Performance Liquid Chromatography (HPLC).
-
Pharmacokinetic Analysis: Plasma and tissue concentration-time data were used to calculate key pharmacokinetic parameters, including the area under the curve (AUC) and half-life (t½).
In Vitro Anti-Inflammatory Assay
-
Cell Line: RAW264.7 murine macrophages were used to assess anti-inflammatory activity.
-
Stimulation: The cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: Cells were treated with varying concentrations of EGCG or AcEGCG.
-
Nitric Oxide Measurement: The production of nitric oxide, a key inflammatory mediator, was quantified in the cell culture medium.
-
Arachidonic Acid Release Assay: The release of arachidonic acid, a precursor for pro-inflammatory eicosanoids, was measured to assess the inhibitory effect of the compounds.
In Vitro Anti-Cancer Assay
-
Cell Lines: Human esophageal cancer cells (KYSE150) and human colon cancer cells (HCT116) were used.
-
Treatment: Cells were exposed to a range of concentrations of EGCG or AcEGCG for a specified duration.
-
Cell Viability Assay: The growth inhibitory effects of the compounds were determined using a standard cell viability assay (e.g., MTT assay) to calculate the IC₅₀ values.
Visualizing the Mechanisms and Workflows
To further elucidate the processes described, the following diagrams illustrate the proposed anti-inflammatory signaling pathway and the experimental workflow for the in vivo bioavailability study.
Caption: Inhibition of LPS-induced inflammatory signaling by catechins.
Caption: In vivo bioavailability experimental workflow.
References
Head-to-head comparison of Catechin pentaacetate and quercetin's antioxidant capacity
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the antioxidant potential of flavonoids is critical for the development of novel therapeutics. This guide provides a comprehensive, data-driven comparison of the antioxidant capacities of Catechin pentaacetate and the well-studied flavonoid, quercetin.
This comparison delves into their performance in various antioxidant assays, details the experimental methodologies for reproducibility, and visualizes the key signaling pathways involved in their antioxidant action.
Quantitative Antioxidant Capacity: A Tabular Comparison
The antioxidant capacities of this compound and quercetin have been evaluated using several standard in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The results, presented as IC50 values (the concentration of the compound required to inhibit 50% of the radical) and FRAP values, are summarized below. Lower IC50 values indicate higher antioxidant activity.
| Compound | DPPH Assay (IC50) | ABTS Assay (IC50) | FRAP Assay (Value) |
| This compound | ~136.64 µM¹ | Data not available | Data not available |
| Quercetin | 4.97 µg/mL² | 1.89 ± 0.33 μg/mL³ | 0.48 µg/mL (IC50)⁴ |
| Ascorbic Acid (Standard) | 4.97 µg/mL² | - | - |
| Trolox (Standard) | - | 2.34 µg/mL⁴ | 0.24 µg/mL (IC50)⁴ |
¹ The reported value is for a synthesized catechin derivative, which is likely a fully acetylated catechin, from a study by Wang et al. (2017). However, the study identifies this compound as epicatechin gallate, creating some ambiguity. Further studies are needed for definitive values. ² Data from a study on Macaranga hypoleuca extracts, where quercetin was used as a standard. ³ Data from a study evaluating the antioxidant activity of various pure chemical compounds. ⁴ Data from a study on Macaranga hypoleuca extracts, where Trolox was used as a standard.
Unraveling the Antioxidant Mechanisms: Signaling Pathways
Both this compound, as a derivative of catechin, and quercetin exert their antioxidant effects through complex cellular mechanisms. These involve not only direct radical scavenging but also the modulation of key signaling pathways that regulate the endogenous antioxidant defense system.
Catechin's Antioxidant Signaling Network
Catechins, the parent compounds of this compound, are known to influence several critical signaling pathways to combat oxidative stress. The acetylation of hydroxyl groups in this compound is expected to alter its interaction with these pathways, potentially affecting its bioavailability and efficacy. The general mechanism for catechins is depicted below.
Quercetin's Antioxidant Signaling Cascade
Quercetin is a potent antioxidant that influences a wide array of signaling pathways to mitigate oxidative stress and inflammation. Its well-documented mechanisms provide a benchmark for evaluating other flavonoids.
Experimental Protocols: A Guide to Reproducibility
The following are detailed methodologies for the key antioxidant assays cited in this comparison, enabling researchers to replicate and validate these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color. Antioxidants that can donate electrons to ABTS•+ will reduce it back to its colorless form, a change that can be measured spectrophotometrically.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Catechin Pentaacetate Demonstrates Superior Solution Stability Over Native Catechin: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the stability of bioactive compounds in solution is paramount for ensuring experimental accuracy and therapeutic efficacy. This guide provides a comparative analysis of the solution stability of native catechin and its acetylated form, catechin pentaacetate, supported by available experimental insights and detailed methodologies.
Native catechins, a class of flavonoids abundant in sources like green tea, are renowned for their antioxidant properties. However, their inherent instability in aqueous solutions, particularly under neutral to alkaline conditions and elevated temperatures, poses a significant challenge for their application in pharmaceuticals and functional foods. Acetylation of the hydroxyl groups, resulting in compounds like this compound, has been proposed as a strategy to enhance their stability and bioavailability. This guide delves into the comparative stability of these two molecules in solution.
Enhanced Stability Through Acetylation
While direct comparative kinetic studies on the degradation of native catechin versus this compound are not extensively documented in publicly available literature, the consensus in flavonoid research indicates that acylation, including acetylation, generally enhances molecular stability. This is attributed to the protection of the reactive phenolic hydroxyl groups, which are susceptible to oxidation and degradation.
Studies on various flavonoids have shown that acylation can lead to improved resistance to enzymatic degradation and increased stability in different solution conditions. Although specific quantitative data for this compound is limited, the general principle of flavonoid chemistry suggests that it is significantly more stable than native catechin in solution.
Comparative Stability Profile
The following table summarizes the known stability characteristics of native catechin in solution and provides a qualitative comparison to what can be inferred for this compound based on the stability of other acetylated flavonoids.
| Feature | Native Catechin | This compound (Inferred) |
| Chemical Structure | Contains five free hydroxyl groups | Hydroxyl groups are protected by acetate esters |
| Stability in Aqueous Solution | Unstable, particularly at neutral to alkaline pH and elevated temperatures. Prone to oxidation and epimerization. | Expected to be significantly more stable due to the protection of phenolic hydroxyl groups. |
| Degradation Products | Can degrade into various smaller phenolic compounds. | Expected to primarily undergo hydrolysis to native catechin and acetic acid, especially under enzymatic conditions. |
| Effect of pH | Highly susceptible to degradation as pH increases above neutral. | Expected to be more resistant to pH-induced degradation. |
| Effect of Temperature | Degradation rate increases with temperature. | Expected to exhibit greater thermal stability in solution. |
Experimental Protocols
To empirically determine and compare the stability of native catechin and this compound in solution, a standardized experimental protocol can be followed.
Protocol: Comparative Stability Analysis of Catechin and this compound using High-Performance Liquid Chromatography (HPLC)
1. Objective: To quantify the degradation of native catechin and this compound in aqueous solutions under controlled conditions of pH and temperature over time.
2. Materials:
-
Native Catechin (high purity standard)
-
This compound (synthesized or high purity standard)
-
Buffer solutions (e.g., phosphate-buffered saline at pH 5.0, 7.4, and 9.0)
-
Acetonitrile (HPLC grade)
-
Formic acid (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Incubator or water bath
3. Solution Preparation:
-
Prepare stock solutions of native catechin and this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or ethanol.
-
Prepare working solutions by diluting the stock solutions in the different pH buffer solutions to a final concentration of, for example, 100 µg/mL.
4. Stability Study:
-
Incubate the working solutions at different temperatures (e.g., 25°C, 37°C, and 50°C).
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.
-
Immediately quench any further degradation by adding an equal volume of cold acetonitrile or by freezing the sample.
5. HPLC Analysis:
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the wavelength of maximum absorbance for catechin (approximately 280 nm).
-
Injection Volume: 10 µL.
-
Analysis: Quantify the peak area of the parent compound (native catechin or this compound) at each time point.
6. Data Analysis:
-
Plot the concentration of the remaining parent compound against time for each condition.
-
Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½) for each compound under each condition.
Visualizing the Stability Workflow
The following diagram illustrates the general workflow for a comparative stability study.
Acetylation Enhances the Anti-Inflammatory Properties of Flavonoids: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive review of experimental data reveals that the acetylation of flavonoids, a class of natural compounds widely recognized for their health benefits, can significantly enhance their anti-inflammatory effects. This comparative guide synthesizes findings from multiple studies, providing researchers, scientists, and drug development professionals with a detailed analysis of the structure-activity relationship of acetylated flavonoids and their therapeutic potential.
Flavonoids are known to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. However, their application can be limited by factors such as low bioavailability. Chemical modification through acetylation has emerged as a promising strategy to overcome these limitations, leading to improved efficacy. This guide presents quantitative data from in vitro and in vivo studies, details common experimental protocols, and visualizes the underlying molecular pathways.
Comparative Anti-Inflammatory Activity: Acetylated vs. Non-Acetylated Flavonoids
The acetylation of hydroxyl groups on the flavonoid backbone has been shown to augment anti-inflammatory activity. The following tables summarize the comparative data from key studies.
Table 1: In Vivo Anti-Inflammatory Effects (Carrageenan-Induced Rat Paw Edema)
| Compound | Dose | Percent Edema Inhibition (%) | Source |
| Quercetin | 46.7 µM | 2 - 8 | [1][2] |
| Quercetin-3,3',4'-triacetate | 46.7 µM | 14 - 49 | [1][2] |
This in vivo model demonstrates a marked increase in the anti-inflammatory potency of quercetin upon partial acetylation. The acetylated form showed a significantly greater ability to reduce paw edema in rats, a classic model for acute inflammation.
Table 2: In Vitro Anti-Inflammatory Effects (LPS-Stimulated Macrophages)
| Flavonoid | Derivative | Concentration | Effect | Cell Line | Source |
| Quercetin | - | 10-100 µM | Inhibited NO production | RAW 264.7 | [3] |
| Quercetin | Pentaacetate | 20, 40, 80 µM | Inhibited NO and TNF-α production | Peritoneal Macrophages | |
| Quercetin | Pentaacetate | - | Inhibited PGE₂ production and COX-2 gene expression | RAW 264.7 | |
| Kaempferol | - | 100 µM | 86.7% inhibition of T-cell proliferation (48h) | ConA-activated T-cells | |
| Kaempferol | 7-O-glucoside | 100 µM | 51.12% inhibition of T-cell proliferation (48h) | ConA-activated T-cells |
In vitro studies using macrophage cell lines further corroborate these findings. Acetylation of quercetin consistently leads to potent inhibition of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E₂ (PGE₂). Interestingly, a comparison between kaempferol and its glycoside (a different form of modification) suggests that the aglycone form with free hydroxyl groups can be more active in certain assays, such as T-cell proliferation inhibition, highlighting the complexity of structure-activity relationships.
Key Signaling Pathways in Flavonoid-Mediated Anti-Inflammation
Flavonoids exert their anti-inflammatory effects by intervening in critical signaling cascades. The diagram below illustrates a simplified overview of the primary pathways targeted by these compounds. Upon inflammatory stimuli, such as lipopolysaccharide (LPS), signaling through pathways like Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) is initiated. This leads to the transcription of pro-inflammatory genes. Flavonoids, including their acetylated derivatives, can inhibit these pathways, thereby reducing the expression of inflammatory enzymes like iNOS and COX-2, and pro-inflammatory cytokines.
Caption: Key inflammatory signaling pathways inhibited by acetylated flavonoids.
Experimental Protocols
The findings presented in this guide are based on standardized and widely accepted experimental models for assessing anti-inflammatory activity.
In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol assesses the ability of a test compound to inhibit the production of pro-inflammatory mediators in murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Cells are seeded in multi-well plates at a specified density (e.g., 1 x 10⁵ cells/well in 96-well plates) and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the acetylated or non-acetylated flavonoid for 1-2 hours.
-
Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium, followed by incubation for a specified period (e.g., 24 hours).
-
Quantification of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine/PGE₂ Measurement: Levels of cytokines (e.g., TNF-α, IL-6) and PGE₂ in the supernatant are quantified using commercial ELISA kits.
-
Western Blot Analysis: The expression levels of inflammatory proteins like iNOS and COX-2 in cell lysates are determined by Western blotting to assess the impact on protein synthesis.
-
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a classical model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to laboratory conditions for at least one week.
-
Grouping: Animals are randomly divided into groups (n=6-8 per group): a vehicle control, a positive control (e.g., indomethacin), and test compound groups at various doses.
-
Compound Administration: The test compound (acetylated or non-acetylated flavonoid) or vehicle is administered, typically orally (p.o.) or intraperitoneally (i.p.), 30-60 minutes before the carrageenan injection.
-
Induction of Edema: A 0.1 mL injection of 1% carrageenan suspension in saline is administered into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
References
Validating the Neuroprotective Superiority of Catechin Pentaacetate Over Catechin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Catechin Pentaacetate (CPA) and its parent compound, Catechin, focusing on their potential for neuroprotection. While direct comparative experimental data is limited, this document synthesizes existing knowledge on Catechin's neuroprotective mechanisms with the well-established benefits of acetylating polyphenols to build a case for the prospective superiority of CPA as a neuroprotective agent.
Introduction: Overcoming the Limitations of a Promising Molecule
Catechin, a natural flavonoid abundant in tea, cocoa, and various fruits, is a well-documented neuroprotective agent. Its therapeutic potential is attributed to a range of beneficial activities, including potent antioxidant, anti-inflammatory, and iron-chelating properties. These actions are mediated through the modulation of critical cell signaling pathways involved in neuronal survival and death.
However, the clinical translation of Catechin is significantly hampered by its poor pharmacokinetics. Low oral bioavailability, instability in neutral or alkaline conditions, and limited permeability across the blood-brain barrier (BBB) restrict the concentration of active Catechin that can reach target neurons in the central nervous system.
To address these limitations, medicinal chemists employ prodrug strategies, such as acetylation. This compound (CPA) is a derivative where the five hydroxyl groups of Catechin are converted to acetate esters. This modification is hypothesized to enhance its lipophilicity, thereby improving its absorption and ability to cross the BBB. Inside the brain, cellular esterases are expected to hydrolyze CPA, releasing the active Catechin molecule to exert its neuroprotective effects at potentially higher and more sustained concentrations.
Comparative Analysis: Physicochemical and Hypothesized Neuroprotective Advantages
The primary advantage of CPA lies in its potential for enhanced delivery of the active Catechin molecule to the brain. The following table outlines the key differences and hypothesized benefits of CPA.
| Feature | (+)-Catechin | This compound (CPA) | Hypothesized Advantage of CPA |
| Structure | Polyhydroxylated flavonoid | Peracetylated derivative of Catechin | Acetyl groups mask polar hydroxyls, increasing lipophilicity. |
| Lipophilicity | Low | High (Predicted) | Enhanced absorption from the gut and improved permeability across the blood-brain barrier. |
| Bioavailability | Poor; subject to significant first-pass metabolism. | High (Hypothesized) | Increased systemic circulation and greater brain concentration of the prodrug. |
| Stability | Unstable in neutral/alkaline pH. | More stable due to protection of hydroxyl groups. | Improved shelf-life and stability in biological fluids. |
| Mechanism of Action | Direct antioxidant, anti-inflammatory, iron chelation, modulation of signaling pathways. | Acts as a prodrug; intracellular deacetylation releases active Catechin. | Delivers a higher effective dose of Catechin to the target site, leading to more potent neuroprotection. |
Mechanism of Action: Amplifying Proven Neuroprotective Pathways
Upon successful entry into neuronal cells and subsequent deacetylation, CPA releases Catechin to engage with multiple neuroprotective pathways. The enhanced intracellular concentration of Catechin is expected to amplify the efficacy of these mechanisms.
Antioxidant and Anti-inflammatory Effects
Neurodegenerative diseases are often characterized by oxidative stress and chronic neuroinflammation. Catechin directly scavenges reactive oxygen species (ROS) and chelates redox-active metals like iron, which can catalyze the formation of highly toxic hydroxyl radicals. Furthermore, it suppresses neuroinflammation by modulating key signaling pathways. The increased bioavailability of CPA would theoretically lead to a more robust reduction in both oxidative stress and the inflammatory response in the brain.
Key Signaling Pathways
Catechin is known to modulate several signaling cascades crucial for neuronal health:
-
Nrf2/ARE Pathway: Catechin activates the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of numerous protective genes, including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase.
-
NF-κB Pathway: Catechin inhibits the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway. By preventing the activation of NF-κB, it downregulates the expression of inflammatory cytokines like TNF-α and IL-6.
-
PI3K/Akt Pathway: This pathway is critical for promoting cell survival and proliferation. Catechin has been shown to activate the PI3K/Akt pathway, leading to the inhibition of apoptotic proteins and enhancement of neuronal resilience.
The logical framework below illustrates the proposed advantage of CPA.
Caption: Proposed pathway for CPA's enhanced neuroprotective efficacy.
The Nrf2 pathway is a primary target for Catechin's antioxidant action.
Caption: Catechin's activation of the Nrf2 antioxidant pathway.
Proposed Experimental Validation Protocols
To empirically validate the neuroprotective superiority of CPA over Catechin, a series of in vitro experiments are necessary. The human neuroblastoma cell line SH-SY5Y is a commonly used and appropriate model for these studies.
General Experimental Workflow
The following workflow provides a systematic approach to comparing the two compounds.
Caption: Workflow for in vitro validation of neuroprotective agents.
Protocol 1: Assessment of Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells, which correlates with cell viability.
-
Objective: To determine if CPA provides greater protection against neurotoxin-induced cell death compared to Catechin.
-
Procedure:
-
Cell Plating: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with varying concentrations (e.g., 1, 5, 10, 25, 50 µM) of Catechin or CPA for 2 hours. Include a vehicle control group.
-
Induction of Toxicity: Add a neurotoxin, such as hydrogen peroxide (H₂O₂, 100 µM), to all wells except the control group and incubate for 24 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
-
Protocol 2: Measurement of Intracellular ROS (DCFH-DA Assay)
This assay quantifies the levels of intracellular reactive oxygen species.
-
Objective: To assess whether CPA is more effective at reducing neurotoxin-induced oxidative stress than Catechin.
-
Procedure:
-
Cell Culture and Treatment: Follow steps 1-3 from the MTT assay protocol, using a black, clear-bottom 96-well plate.
-
Probe Loading: After the neurotoxin incubation, wash the cells with warm PBS. Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Measurement: Wash the cells again with PBS to remove the excess probe. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Analysis: ROS levels are expressed as a percentage of the fluorescence intensity of the toxin-only treated group.
-
Protocol 3: Western Blot Analysis of Nrf2 Activation
This technique is used to measure the levels of specific proteins, allowing for the assessment of signaling pathway activation.
-
Objective: To determine if CPA leads to a greater activation of the Nrf2 antioxidant pathway compared to Catechin.
-
Procedure:
-
Cell Culture and Treatment: Culture SH-SY5Y cells in 6-well plates. Treat with Catechin or CPA (e.g., 25 µM) for a specified time (e.g., 6 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate the membrane with primary antibodies against Nrf2 and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensity and normalize the Nrf2 levels to the loading control.
-
Conclusion and Future Directions
The acetylation of Catechin to form this compound presents a promising strategy to overcome the pharmacokinetic hurdles that limit the therapeutic potential of the parent compound. By enhancing lipophilicity, CPA is theoretically capable of achieving higher concentrations in the brain, thereby amplifying the well-established antioxidant, anti-inflammatory, and pro-survival mechanisms of Catechin.
While this guide provides a strong theoretical foundation for the superiority of CPA, rigorous experimental validation is paramount. The outlined protocols offer a clear path for future research to directly compare the neuroprotective efficacy of these two molecules. Such studies are critical for advancing CPA as a potential next-generation therapeutic for neurodegenerative diseases.
A Comparative Analysis of the Hepatoprotective Potential of Catechin Pentaacetate and Silibinin
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of the hepatoprotective effects of Catechin pentaacetate and silibinin. In the absence of direct head-to-head clinical or preclinical studies, this comparison is synthesized from individual research on each compound, with data on various catechins serving as a proxy for this compound due to the limited specific research on this derivative.
Executive Summary
Both silibinin, the active component of silymarin from milk thistle, and catechins, particularly green tea catechins, have demonstrated significant hepatoprotective properties.[1][2] Their mechanisms of action converge on the mitigation of oxidative stress and inflammation, key drivers of liver injury.[3][4] Silibinin is a well-established agent used in the management of various liver disorders, with a large body of evidence supporting its efficacy.[4] Catechins, especially epigallocatechin-3-gallate (EGCG), also exhibit potent antioxidant and anti-inflammatory effects that are beneficial for liver health. However, it is crucial to note that high doses of green tea catechins have been associated with potential hepatotoxicity.
Comparative Data on Hepatoprotective Efficacy
The following tables summarize quantitative data from various preclinical studies, illustrating the effects of silibinin and catechins on key markers of liver function and injury.
Table 1: Effects on Liver Enzyme Levels in Animal Models of Hepatotoxicity
| Compound | Animal Model | Hepatotoxin | Dose | % Reduction in ALT | % Reduction in AST | Citation |
| Silibinin | Rats | Methotrexate | 50 mg/kg/day | Significant decrease | Significant decrease | |
| Silibinin | Mice | Acetaminophen | 100 mg/kg | Significant reduction | Significant reduction | |
| Silibinin | Rabbits | Carbon Tetrachloride (CCl4) | 50-100 mg/kg | Significant reduction | Significant reduction | |
| Catechin | Rats | Acetaminophen | 50 mg/kg | Significant downregulation | Significant downregulation | |
| Green Tea Catechin | Rats | Bile Duct Ligation | 50 mg/kg/day | Significantly lower | Significantly lower | |
| Catechin | Rats | Doxorubicin + Paclitaxel | 40 mg/kg | Marked reduction | Marked reduction |
Table 2: Effects on Markers of Oxidative Stress and Inflammation in Animal Models of Liver Injury
| Compound | Animal Model | Hepatotoxin | Key Findings | Citation |
| Silibinin | Rats | Nonalcoholic Steatohepatitis (NASH) model | Decreased lipid peroxidation, decreased TNF-α | |
| Silibinin | Mice | Methionine- and choline-deficient diet | Increased NRF2, CAT, GSH-Px, HO-1; Decreased MDA | |
| Silibinin | Rats | Itraconazole | Increased GSH-Px, SOD; Decreased NO, MPO | |
| Catechin | Rats | Acetaminophen | Increased GSH, SOD; Decreased MDA, IL-8, IL-17, TNF-α | |
| Green Tea Catechins | Rats | Carbon Tetrachloride (CCl4) | Downregulated TGF-β, TNF-α, IL-17 | |
| Catechins (from Green Tea) | Humans with NAFLD | - | Reduced urinary 8-isoprostane |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for inducing and evaluating hepatotoxicity in preclinical models.
In Vivo Model: Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity
This is a widely used model to screen for hepatoprotective agents.
-
Animal Model: Male Wistar rats or C57BL/6J mice are commonly used.
-
Induction of Hepatotoxicity: A single intraperitoneal (i.p.) or oral administration of CCl4, typically mixed with a vehicle like corn oil or olive oil, is given to the animals.
-
Treatment Groups:
-
Control Group: Receives only the vehicle.
-
CCl4 Group: Receives CCl4 and the vehicle.
-
Test Compound Group(s): Receives CCl4 and varying doses of the test compound (e.g., silibinin or catechin) either before (pre-treatment) or after (post-treatment) CCl4 administration.
-
Positive Control Group: Receives CCl4 and a known hepatoprotective agent (often silibinin itself).
-
-
Duration: The experiment typically lasts for 24 to 72 hours after CCl4 administration.
-
Outcome Measures:
-
Blood Samples: Collected for analysis of serum liver enzymes (ALT, AST, ALP) and bilirubin.
-
Liver Tissue: Harvested for histopathological examination (to assess necrosis, inflammation, and steatosis) and biochemical analysis of oxidative stress markers (MDA, GSH, SOD, CAT) and inflammatory cytokines (TNF-α, IL-6).
-
In Vitro Model: Hepatotoxicity in Cell Culture
This model allows for the investigation of direct cellular effects and mechanisms.
-
Cell Line: Human hepatoma cell lines like HepG2 or primary hepatocytes are commonly used.
-
Induction of Cytotoxicity: Cells are exposed to a hepatotoxic agent such as acetaminophen, CCl4, or hydrogen peroxide for a specified duration.
-
Treatment: Cells are co-treated with the hepatotoxic agent and the test compound, or pre-treated with the test compound before the addition of the toxicant.
-
Assessment of Cell Viability: Assays such as the MTT assay are used to determine the percentage of viable cells.
-
Biochemical Assays:
-
Measurement of lactate dehydrogenase (LDH) release into the culture medium as an indicator of cell membrane damage.
-
Quantification of intracellular reactive oxygen species (ROS) production.
-
Analysis of mitochondrial membrane potential.
-
Visualization of Pathways and Workflows
To further elucidate the experimental processes and molecular mechanisms, the following diagrams are provided.
Caption: A typical experimental workflow for an in vivo hepatoprotective study.
Caption: Key signaling pathways in the hepatoprotective effects of silibinin and catechins.
Mechanistic Comparison
Silibinin:
Silibinin exerts its hepatoprotective effects through multiple mechanisms. It is a potent antioxidant that scavenges free radicals and increases the levels of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase. Silibinin also demonstrates significant anti-inflammatory properties by inhibiting the NF-κB signaling pathway, which in turn reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, it can stabilize cell membranes, inhibit the synthesis of leukotrienes, and promote liver regeneration.
This compound and Catechins:
While specific data on this compound is scarce, the hepatoprotective effects of catechins, particularly EGCG, are well-documented. Similar to silibinin, catechins are powerful antioxidants that can reduce oxidative stress by scavenging reactive oxygen species and enhancing the activity of antioxidant enzymes. They also possess anti-inflammatory properties, primarily by suppressing the NF-κB pathway and reducing the expression of inflammatory mediators. Additionally, some studies suggest that catechins can modulate lipid metabolism and reduce hepatic steatosis.
Conclusion
Both silibinin and catechins demonstrate substantial hepatoprotective potential, primarily through their antioxidant and anti-inflammatory activities. Silibinin has a long history of use and a more extensive body of research supporting its clinical application in liver diseases. Catechins, as found in green tea, also show great promise, although further research is needed to establish optimal dosages and to fully understand the potential for hepatotoxicity at high concentrations.
Due to the lack of direct comparative studies, it is not possible to definitively state which compound is superior. The choice between these agents for research or therapeutic development would depend on the specific context of liver injury, the desired mechanistic target, and considerations of bioavailability and safety profiles. Further investigation into the hepatoprotective effects of this compound is warranted to determine its potential relative to its parent compound and other hepatoprotective agents like silibinin.
References
- 1. The roles of catechins in regulation of systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. Anti-inflammatory activities of green tea catechins along the gut-liver axis in nonalcoholic fatty liver disease: lessons learned from preclinical and human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Methods for the Quantification of Catechin Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the key performance parameters of different analytical techniques used for catechin quantification. These parameters are crucial for selecting the most appropriate method for a specific research or quality control application.
| Parameter | HPLC-DAD [1] | UHPLC-UV [2][3] | LC-MS/MS [4][5] | UV-Vis Spectrophotometry |
| Linearity Range | 3.0 - 60 µg/mL | 0.0125 - 125 mg/L | 1 - 500 ng/mL | 0.05 - 0.4 mg/mL |
| Correlation Coefficient (R²) | 0.9998 | > 0.99 | Not explicitly stated, but method was validated | 1 |
| Limit of Detection (LOD) | 1.0 µg/mL | 0.1 - 0.4 µg/mL | 1.1 - 2.6 nmol/L | Not explicitly stated |
| Limit of Quantification (LOQ) | 3.0 µg/mL | Not explicitly stated, but method was validated | 3.8 - 8.7 nmol/L | Not explicitly stated |
| Accuracy (% Recovery) | 97.12% - 100.04% | 94% - 108% | Within 15% (as part of precision) | 100.33% |
| Precision (%RSD) | Low RSD values for intra- and inter-day precision | 0.20% - 0.91% (peak area RSDs) | < 15% | 1.44% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established methods for catechin analysis and can be adapted for Catechin Pentaacetate.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is widely used for the separation and quantification of catechins in various matrices.
-
Sample Preparation : A stock solution of catechin (1000 µg/ml) is prepared by dissolving 100 mg in 100 ml of methanol with sonication. Working standards are prepared by diluting the stock solution. For extracts, a weighed amount is dissolved in methanol, sonicated, and filtered before injection.
-
Instrumentation : A C18 column (e.g., 100 mm x 4.6 mm, 2.6 µm) is typically used.
-
Mobile Phase : A gradient elution with 0.1% Phosphoric acid in water (A) and acetonitrile (B) is common. A typical gradient could be 10% to 15% B over 7 minutes.
-
Detection : UV detection is carried out at a wavelength of 279 nm.
-
Flow Rate : A flow rate of around 1 mL/min is often used.
Ultra-High-Performance Liquid Chromatography with UV Detection (UHPLC-UV)
UHPLC offers faster analysis times and improved resolution compared to conventional HPLC.
-
Sample Preparation : Stock solutions of standards are prepared in a methanol:water mixture. Calibration standards are prepared by serial dilution. Tea samples can be prepared by extracting the leaves with a methanol:water mixture.
-
Instrumentation : A sub-2 µm particle column (e.g., Hypersil GOLD PFP, 1.9 µm, 2.1 × 100 mm) is used.
-
Mobile Phase : A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B) is employed.
-
Detection : UV detection is typically set at 275 nm for optimal signal-to-noise ratio for various catechins.
-
Flow Rate : Flow rates can be in the range of 420 µL/min to 900 µL/min for rapid screening.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity, making it suitable for complex matrices and low concentration levels.
-
Sample Preparation : For plasma samples, a protein precipitation step is often required. The sample is then centrifuged, and the supernatant is injected.
-
Instrumentation : A UPLC system coupled to a tandem quadrupole mass spectrometer is used. A suitable column, such as an Atlantis T3 column (4.6 mm × 50 mm, 3 µm), is employed for separation.
-
Mobile Phase : The mobile phase composition will depend on the specific catechins being analyzed but often consists of a gradient of acidified water and an organic solvent like acetonitrile or methanol.
-
Detection : Mass spectrometry is performed using electrospray ionization (ESI) in negative ion mode, with Multiple Reaction Monitoring (MRM) for specific transitions of the target analytes.
UV-Vis Spectrophotometry
This is a simpler and more accessible method, suitable for the quantification of total catechins but lacks the specificity of chromatographic methods.
-
Sample Preparation : A standard solution of catechin is prepared in ethanol. A calibration curve is generated by preparing a series of dilutions and measuring their absorbance.
-
Instrumentation : A UV-Vis spectrophotometer is used.
-
Measurement : The absorbance is measured at the wavelength of maximum absorption (λmax), which for catechin in ethanol is around 278 nm. The concentration of catechin in a sample is then determined by comparing its absorbance to the standard curve.
Mandatory Visualizations
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of analytical methods. This process ensures that the chosen methods are robust, reliable, and interchangeable for the intended analytical purpose.
Caption: Workflow for cross-validating two analytical methods.
General Analytical Method Validation Pathway
This diagram outlines the logical steps and parameters considered during the validation of a single analytical method according to ICH guidelines.
Caption: Key parameters in analytical method validation.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Analysis of Four Catechins from Green Tea Extract in Human Plasma Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new LC/MS/MS rapid and sensitive method for the determination of green tea catechins and their metabolites in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Gene Expression Profiles: Catechin Pentaacetate vs. Catechin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known effects of Catechin Pentaacetate and its parent compound, Catechin, on gene expression and associated signaling pathways. While extensive research has elucidated the molecular impacts of Catechin, particularly its most abundant form, (-)-epigallocatechin-3-gallate (EGCG), data on this compound is currently more limited. This document summarizes the available experimental data to facilitate a clearer understanding of their respective biological activities.
Introduction
Catechins are a class of flavonoid compounds abundant in tea, cocoa, and various fruits, renowned for their antioxidant and health-promoting properties. This compound is a synthetic esterified derivative of catechin, designed to potentially enhance its bioavailability and biological activity. Understanding the distinct effects of these two compounds on gene expression is crucial for their potential therapeutic applications in various diseases, including cancer and inflammatory disorders. This guide aims to juxtapose the current knowledge on how each compound modulates cellular signaling and gene regulation.
Comparative Effects on Gene Expression
Direct comparative studies on the global gene expression profiles induced by this compound versus Catechin are not yet available in the scientific literature. However, numerous studies have independently investigated the effects of catechins, primarily EGCG, on the expression of various genes. For this compound, the available information points to the modulation of key signaling pathways, though specific target gene data is sparse.
The following table summarizes the known effects of Catechin on the expression of several key genes. It is important to note that these effects are often cell-type and context-dependent.
Table 1: Summary of Gene Expression Changes Induced by Catechin (primarily EGCG)
| Gene Target | Biological Function | Observed Effect of Catechin | Reference Cell/Model System |
| Pro-inflammatory Genes | |||
| NF-κB (p65) | Transcription factor for inflammatory response | Inhibition of activation and expression | Pancreatic cancer cell lines (MIAPaCa-2, SU.86.86)[1][2], Jurkat T cells[3] |
| IL-1β, IL-6, TNF-α | Pro-inflammatory cytokines | Downregulation of expression | STZ-induced diabetic retinopathy in rats[2] |
| Cell Cycle & Apoptosis Regulators | |||
| c-Myc | Proto-oncogene, cell cycle progression | Downregulation of expression | Pancreatic cancer cell lines[1] |
| Bcl-2 | Anti-apoptotic protein | Downregulation of expression | Pancreatic cancer cell lines, Human hepatocellular carcinoma HepG2 cells |
| Bax | Pro-apoptotic protein | Upregulation of expression | Human hepatocellular carcinoma HepG2 cells |
| p21, p27 | Cyclin-dependent kinase inhibitors | Upregulation of expression | Human breast cancer cells |
| Cyclin D1 | Cell cycle progression | Downregulation of expression | HT29 human colon cancer cells |
| Matrix Metalloproteinases (MMPs) | |||
| MMP-2, MMP-9 | Tissue remodeling, cancer metastasis | Downregulation of expression | Pancreatic cancer cell lines |
| Antioxidant Response Genes | |||
| Nrf2 | Master regulator of antioxidant response | Activation/Upregulation of nuclear translocation | Human hepatic sinusoidal endothelial cells (HHSECs) |
| GCLC, GCLM, HO-1, NQO1 | Nrf2-dependent antioxidant enzymes | Upregulation of expression | Human hepatic sinusoidal endothelial cells (HHSECs) |
| MicroRNAs | |||
| miR-16 | Tumor suppressor miRNA | Upregulation of expression | Human hepatocellular carcinoma HepG2 cells |
| miR-210 | Hypoxia-inducible miRNA | Upregulation of expression | Human and mouse lung cancer cells |
For This compound , while specific gene expression data is not available, it is known to modulate the activity of several critical signaling pathways, including NF-κB, Nrf-2, TLR4/NF-κB, and MAPKs. This suggests that this compound likely influences the expression of genes downstream of these pathways, which are involved in inflammation, oxidative stress, and cell proliferation.
Experimental Protocols
The following provides a generalized methodology for assessing the impact of Catechin and this compound on gene expression, based on protocols commonly cited in the literature for studying polyphenols.
Gene Expression Analysis via Real-Time Quantitative PCR (RT-qPCR)
This protocol outlines the steps to quantify the expression levels of target genes in response to treatment with catechins.
1. Cell Culture and Treatment:
-
Human cell lines (e.g., MIAPaCa-2 pancreatic cancer cells, HHSECs) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
Cells are seeded in 6-well plates and allowed to adhere overnight.
-
The following day, cells are treated with various concentrations of Catechin or this compound (or a vehicle control, such as DMSO) for a specified duration (e.g., 24-48 hours).
2. RNA Extraction:
-
Total RNA is isolated from the treated and control cells using a commercial RNA extraction kit (e.g., TRIzol reagent or RNeasy Mini Kit) according to the manufacturer's instructions.
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop).
3. cDNA Synthesis:
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit) following the manufacturer's protocol.
4. Real-Time Quantitative PCR (RT-qPCR):
-
RT-qPCR is performed using a real-time PCR system with a fluorescent dye-based detection method (e.g., SYBR Green).
-
The reaction mixture typically includes cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, β-actin), and the SYBR Green master mix.
-
The thermal cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
The relative gene expression is calculated using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.
5. Statistical Analysis:
-
Experiments are performed in triplicate, and the data are presented as the mean ± standard deviation.
-
Statistical significance between the treated and control groups is determined using appropriate statistical tests, such as a one-way ANOVA followed by a post-hoc test. A p-value of less than 0.05 is typically considered statistically significant.
Signaling Pathways and Visualization
Both Catechin and this compound are known to modulate several key signaling pathways that regulate cellular processes such as inflammation, proliferation, and survival.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. Catechins have been shown to inhibit this pathway at multiple levels. This compound is also reported to modulate the NF-κB pathway.
Caption: Inhibition of the NF-κB signaling pathway by Catechin and this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and survival. Catechins can modulate this pathway, often leading to cell cycle arrest and apoptosis in cancer cells. This compound is also known to affect MAPK signaling.
Caption: Modulation of the MAPK signaling pathway by Catechin and this compound.
Nrf2 Signaling Pathway
The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Catechins can activate this pathway, leading to the expression of cytoprotective genes. This compound is also reported to modulate Nrf2 signaling.
Caption: Activation of the Nrf2 antioxidant pathway by Catechin and this compound.
Experimental Workflow for Gene Expression Analysis
The following diagram illustrates a typical workflow for studying the effects of chemical compounds on gene expression.
Caption: Workflow for analyzing gene expression changes induced by chemical compounds.
Conclusion
The available evidence indicates that both Catechin and this compound exert significant biological effects through the modulation of key signaling pathways involved in inflammation, cell proliferation, and oxidative stress. While the effects of catechins on specific gene targets are well-documented, further research is required to elucidate the detailed gene expression profile induced by this compound. Such studies will be invaluable for a more direct comparison and for fully understanding the therapeutic potential of this esterified catechin derivative. This guide serves as a summary of the current state of knowledge and a foundation for future investigations in this area.
References
- 1. Targeting a transcription factor NF-κB by green tea catechins using in silico and in vitro studies in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catechin Weakens Diabetic Retinopathy by Inhibiting the Expression of NF-κB Signaling Pathway-Mediated Inflammatory Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [dspace.sunyconnect.suny.edu]
In Vitro Cytotoxicity of Catechin Pentaacetate and Other Flavonoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cytotoxic effects of Catechin Pentaacetate (CPA) and other notable flavonoids against various cancer cell lines. Due to the limited availability of direct cytotoxic data for this compound in the reviewed literature, this guide incorporates data on a structurally related acetylated catechin analog and Quercetin pentaacetate to infer the potential effects of acetylation on flavonoid cytotoxicity. This information is juxtaposed with the cytotoxic profiles of their non-acetylated parent compounds and other common dietary flavonoids.
Data Presentation: Comparative Cytotoxicity of Flavonoids
The following table summarizes the 50% inhibitory concentration (IC50) values of various flavonoids, including acetylated derivatives, against a range of cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary. Direct comparison should, therefore, be made with caution.
| Flavonoid | Acetylated Derivative | Cancer Cell Line | IC50 (µM) | Incubation Time (h) | Assay |
| Catechin | - | HeLa (Cervical Cancer) | 22.91 µg/mL | 72 | - |
| Catechin | - | MCF-7 (Breast Cancer) | 42.8 µg/mL | - | MTT |
| Catechin | - | Caco-2 (Colorectal Cancer) | 76.92 µg/mL | - | MTT |
| Catechin | - | A-549 (Lung Cancer) | 45.93 µg/mL | - | MTT |
| Planar Catechin Analog | Acetylated Planar Catechin | Gastric Cancer Cells | More cytotoxic than parent compound | - | - |
| Quercetin | - | HepG2 (Liver Cancer) | >80 | - | - |
| Quercetin | - | HL-60 (Leukemia) | 33.6 | - | - |
| Quercetin | Quercetin pentaacetate | HepG2 (Liver Cancer) | 53.9 | - | - |
| Quercetin | Quercetin pentaacetate | C6 (Glioma) | >80 | - | - |
| Kaempferol | - | A549 (Lung Cancer) | 87.3 | 72 | - |
| Kaempferol | - | H460 (Lung Cancer) | 43.7 | 72 | - |
| Kaempferol | - | MCF-7 (Breast Cancer) | 90.28 µg/mL | - | MTT |
| Kaempferol | - | A459 (Lung Cancer) | 35.80 µg/mL | - | MTT |
| Luteolin | - | LoVo (Colon Cancer) | 66.70 | 24 | - |
| Luteolin | - | LoVo (Colon Cancer) | 30.47 | 72 | - |
| Luteolin | - | A549 (Lung Cancer) | 78.86 | 24 | - |
| Myricetin | - | MDA-MB-231 (Breast Cancer) | 114.75 | 72 | - |
| Myricetin | - | Caco-2 (Colon Cancer) | 88.4 | - | - |
| Myricetin | - | HT-29 (Colon Cancer) | 47.6 | - | - |
| Apigenin | - | HL-60 (Leukemia) | 30 | 24 | - |
| Apigenin | - | Caki-1 (Renal Cancer) | 27.02 | 24 | - |
| Apigenin | - | ACHN (Renal Cancer) | 50.40 | 24 | - |
Experimental Protocols
Commonly employed assays to determine the in vitro cytotoxicity of flavonoids are detailed below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test flavonoid (e.g., this compound, other flavonoids) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C. The MTT is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals.
-
Formazan Solubilization: Aspirate the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After treatment, fix the cells by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water to remove the TCA.
-
SRB Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the unbound SRB by washing the plates with 1% acetic acid.
-
Dye Solubilization: Add a 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Plate and treat cells as described for the MTT assay. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plates and carefully collect the cell culture supernatant.
-
LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes. The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of approximately 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow for cytotoxicity testing and a key signaling pathway often implicated in the anticancer effects of catechins.
Benchmarking the Therapeutic Index of Catechin Pentaacetate Against Existing Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the therapeutic index of Catechin pentaacetate against established drugs in the anti-inflammatory and anticancer domains. While specific experimental data on the therapeutic index of this compound is not currently available in publicly accessible literature, this document outlines the essential experimental protocols required to determine its efficacy and toxicity profiles. Furthermore, it presents a benchmark of therapeutic indices for existing drugs, offering a comparative landscape for future research.
Understanding the Therapeutic Index
The therapeutic index (TI) is a critical quantitative measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that elicits a therapeutic effect.[1][2] A higher TI indicates a wider margin of safety for a drug.[3] The TI is typically calculated using one of the following formulas:
-
Therapeutic Index (TI) = LD50 / ED50
-
Therapeutic Index (TI) = TD50 / ED50
Where:
-
LD50 (Median Lethal Dose): The dose of a substance that is lethal to 50% of a test population.[4][5]
-
TD50 (Median Toxic Dose): The dose required to produce a particular toxic effect in 50% of a population.
-
ED50 (Median Effective Dose): The dose that produces a desired therapeutic effect in 50% of a population.
Comparative Data of Existing Drugs
To provide a reference for the potential therapeutic window of this compound, the following tables summarize the therapeutic indices of commonly used anti-inflammatory and chemotherapeutic agents.
Table 1: Therapeutic Index of Anti-Inflammatory Drugs
| Drug | Therapeutic Class | LD50 (mg/kg, Oral, Rat) | ED50 (mg/kg, Oral, Mouse) | Therapeutic Index (Calculated) |
| Diclofenac | NSAID | 150 | 23 | ~6.5 |
| Ibuprofen | NSAID | 636 | 82.2 | ~7.7 |
| Naproxen | NSAID | 543 | 24.1 | ~22.5 |
| Indomethacin | NSAID | 53 | 19.0 | ~2.8 |
| Piroxicam | NSAID | 364 | 0.44 | ~827.3 |
| Aspirin | NSAID | 200 | 182 | ~1.1 |
| Dexamethasone | Corticosteroid | >5000 | 0.15 | >33,333 |
Note: LD50 and ED50 values can vary depending on the animal model and experimental conditions. The values presented here are for comparative purposes.
Table 2: Therapeutic Index of Chemotherapeutic Drugs
| Drug | Therapeutic Class | LD50 (mg/kg, IV, Mouse) | ED50 (mg/kg, IV, Mouse) | Therapeutic Index (Calculated) |
| Cisplatin | Platinum-based | 13 | 3.5 | ~3.7 |
| Carboplatin | Platinum-based | 150 | 30 | 5 |
| Doxorubicin | Anthracycline | 10.4 | 2.1 | ~5.0 |
| Paclitaxel | Taxane | 32.6 | 10 | ~3.3 |
| 5-Fluorouracil | Antimetabolite | 230 | 50 | 4.6 |
Note: The therapeutic index for chemotherapy drugs is often narrow, highlighting the critical balance between efficacy and toxicity in cancer treatment.
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of the therapeutic index. The following are standard protocols for assessing the LD50 and ED50 of a compound like this compound.
Determination of Median Lethal Dose (LD50)
The LD50 is a measure of the acute toxicity of a substance. The Up-and-Down Procedure (UDP) is a commonly used method that minimizes the number of animals required.
Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)
-
Animal Model: Healthy, young adult rodents (e.g., Wistar rats or BALB/c mice), nulliparous and non-pregnant females are often preferred as they are typically more sensitive. Animals are fasted overnight before dosing.
-
Dose Administration: A single dose of this compound, dissolved in an appropriate vehicle, is administered orally to one animal. The starting dose is chosen based on preliminary range-finding studies.
-
Observation: The animal is observed for signs of toxicity and mortality for at least 24 hours, with further observations for up to 14 days to detect delayed effects.
-
Sequential Dosing:
-
If the animal survives, the next animal receives a higher dose (typically by a factor of 3.2).
-
If the animal dies, the next animal receives a lower dose.
-
-
Endpoint: Dosing continues sequentially until one of the stopping criteria defined by the OECD guideline is met. The LD50 is then calculated from the pattern of outcomes using the maximum likelihood method.
Determination of Median Effective Dose (ED50)
The ED50 must be determined in a relevant in vivo model for the intended therapeutic effect. Given the known anti-inflammatory and anticancer properties of catechins, the following protocols are appropriate.
Protocol 1: Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)
-
Animal Model: Male Wistar rats or Swiss albino mice.
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of the animals.
-
Drug Administration: Different groups of animals receive varying doses of this compound (e.g., orally) one hour before carrageenan injection. A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Measurement of Edema: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of ED50: The percentage inhibition of edema is calculated for each dose group compared to the control group. The ED50 is the dose that causes a 50% reduction in paw edema, determined by plotting a dose-response curve.
Protocol 2: Anticancer Activity (Tumor Xenograft Model)
-
Cell Culture and Implantation: Human cancer cells (e.g., a relevant cell line for the intended target) are cultured and then implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Mice are randomized into groups and treated with different doses of this compound, a vehicle control, or a standard chemotherapeutic drug. Treatment can be administered via various routes (e.g., oral, intraperitoneal) for a specified period.
-
Measurement of Tumor Volume: Tumor dimensions are measured with calipers every few days, and tumor volume is calculated (e.g., Volume = 0.5 x length x width²).
-
Calculation of ED50: The percentage of tumor growth inhibition is determined for each dose. The ED50 is the dose that results in 50% inhibition of tumor growth compared to the vehicle control group, calculated from the dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Therapeutic Index Determination
Caption: Workflow for determining the therapeutic index.
This compound and the NF-κB Signaling Pathway
Catechin and its derivatives have been shown to exert anti-inflammatory effects by modulating the NF-κB pathway.
References
Acetylated Catechins: A Comparative Guide to Enhanced Efficacy and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of acetylated catechins and their non-acetylated counterparts, focusing on the statistical validation of their enhanced biological efficacy. The data presented herein is supported by experimental evidence to assist researchers in evaluating the potential of acetylated catechins for therapeutic applications.
Enhanced Bioavailability and Stability of Acetylated Catechins
Acetylation of the hydroxyl groups on catechins, such as (-)-epigallocatechin-3-gallate (EGCG), significantly improves their stability and bioavailability. This chemical modification protects the reactive hydroxyl groups from rapid degradation and metabolism under physiological conditions[1][2]. As a result, acetylated catechins exhibit increased cellular uptake and a longer half-life in plasma[3][4].
Studies have shown that peracetylated EGCG (AcEGCG) is more stable than its non-acetylated form, particularly in slightly alkaline environments, which contributes to its enhanced biological activity[1]. This increased stability allows for greater absorption and tissue distribution, making it a more effective prodrug that can be converted to its active form intracellularly by esterases.
| Parameter | Non-Acetylated Catechins (EGCG) | Acetylated Catechins (AcEGCG) | Fold Increase | Reference |
| Plasma Half-life (t1/2) in mice (min) | 200.3 | 441.0 | 2.2 | |
| Plasma AUC0→∞ in mice ((μg/ml) · min) | 194.6 | 465.0 | 2.4 | |
| Small Intestine AUC0→∞ in mice | - | - | 2.8 | |
| Colon AUC0→∞ in mice | - | - | 2.4 | |
| Cellular Uptake of EGCG (HCT116 cells) | - | - | 2.8 to 30 | |
| Bioaccessibility (in vitro enzymatic digestion) | 31.80 ± 0.7% | 60.13 ± 0.3% | 1.9 |
Superior In Vitro Efficacy of Acetylated Catechins
The enhanced bioavailability of acetylated catechins translates to superior performance in various in vitro assays, demonstrating their potential as potent therapeutic agents.
Anticancer Activity
Acetylated catechins have demonstrated significantly greater cytotoxicity against cancer cells compared to their non-acetylated forms. This is attributed to their increased cellular uptake and subsequent conversion to the active catechin within the cell.
| Cancer Cell Line | Assay | IC50 (μM) - EGCG | IC50 (μM) - AcEGCG | Fold Increase in Potency | Reference |
| KYSE150 (Esophageal) | Growth Inhibition | 20 | 10 | 2.0 | |
| HCT116 (Colon) | Growth Inhibition | 45 | 32 | 1.4 |
Anti-inflammatory Activity
Acetylated EGCG has also shown enhanced anti-inflammatory properties. In lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages, AcEGCG was more potent than EGCG in inhibiting the production of inflammatory mediators.
| Inflammatory Marker | Assay | Potency of AcEGCG vs. EGCG | Reference |
| Nitric Oxide Production | Inhibition Assay | 4.4-fold more potent | |
| Arachidonic Acid Release | Inhibition Assay | 2.0-fold more potent |
Antibacterial Activity
Acetylated catechins have also demonstrated improved antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacteria | MIC (μg/mL) - EGCG | MIC (μg/mL) - EGCG octaacetate | Fold Increase in Potency | Reference |
| Bacillus subtilis (GPB) | 130 | 100 | 1.3 | |
| Staphylococcus aureus (GPB) | 200 | 150 | 1.3 | |
| Escherichia coli (GNB) | 580 | 250 | 2.3 | |
| Yersinia enterocolitica (GNB) | 620 | 280 | 2.2 |
Experimental Protocols
Catechin Acetylation
A common method for the acetylation of catechins involves the use of acetic anhydride.
Materials:
-
Catechin (e.g., EGCG)
-
Acetic anhydride
-
Pyridine or 4-dimethylaminopyridine (DMAP) as a catalyst
-
Dimethylformamide (DMF) as a solvent
Procedure:
-
Dissolve the catechin in the chosen solvent.
-
Add acetic anhydride and the catalyst to the solution.
-
The reaction is typically carried out at room temperature or with gentle heating.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the acetylated product is purified using techniques like column chromatography.
In Vitro Antioxidant Activity Assays
The antioxidant potential of catechins and their acetylated derivatives can be evaluated using various in vitro assays.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by a decrease in absorbance at a specific wavelength.
-
Procedure: A solution of the test compound is mixed with a DPPH solution. The mixture is incubated in the dark, and the absorbance is measured using a spectrophotometer.
2. Ferric Reducing Antioxidant Power (FRAP) Assay:
-
Principle: This method assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Procedure: The FRAP reagent is mixed with the test sample, and the absorbance of the colored product is measured spectrophotometrically.
In Vivo Bioavailability Studies
Animal models, such as mice, are often used to determine the pharmacokinetic profile of acetylated catechins.
Procedure:
-
Administer equimolar doses of the acetylated catechin and its non-acetylated counterpart to different groups of mice, typically via oral gavage.
-
Collect blood samples at various time points after administration.
-
Plasma is separated and analyzed for the concentration of the catechin and its metabolites using High-Performance Liquid Chromatography (HPLC).
-
Pharmacokinetic parameters such as half-life (t1/2) and area under the curve (AUC) are calculated to assess bioavailability.
Signaling Pathways and Mechanisms
Catechins and their acetylated derivatives exert their biological effects by modulating a variety of cellular signaling pathways. Acetylation enhances the ability of catechins to influence these pathways due to their improved cellular uptake.
Caption: Workflow of catechin acetylation and its cellular mechanism of action.
The primary mechanism of action for acetylated catechins involves their role as prodrugs. Their enhanced lipophilicity allows for greater passive diffusion across cell membranes. Once inside the cell, intracellular esterases hydrolyze the acetyl groups, releasing the active catechin. This leads to a higher intracellular concentration of the active compound, thereby amplifying its modulatory effects on key signaling pathways involved in cell proliferation, apoptosis, and inflammation, such as the JAK/STAT, Wnt/β-catenin, and TGF/SMAD pathways.
Caption: Key signaling pathways modulated by catechins leading to anticancer and anti-inflammatory effects.
References
Safety Operating Guide
Proper Disposal of Catechin Pentaacetate in a Laboratory Setting
The following guide provides essential safety and logistical information for the proper disposal of Catechin pentaacetate, adhering to standard laboratory safety protocols and hazardous waste management principles. This information is intended for researchers, scientists, and drug development professionals.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following procedures are based on the SDS for the related compound, (+)-Catechin hydrate, and general hazardous waste disposal guidelines. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific regulations and procedures applicable to your location.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on the available safety data for related compounds, this compound should be handled as a hazardous substance. The SDS for (+)-Catechin hydrate indicates that it can cause skin, eye, and respiratory irritation[1][2]. Therefore, appropriate PPE must be worn when handling this compound for disposal.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If handling fine powders or creating dust, use a respirator with a particulate filter.
Step-by-Step Disposal Procedure
-
Waste Identification and Classification:
-
Treat all solid this compound and any materials contaminated with it (e.g., weighing paper, gloves, empty containers) as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
-
-
Containerization:
-
Use a designated, compatible, and properly sealed hazardous waste container. Plastic containers are often preferred for solid chemical waste[3].
-
The original product container may be used if it is in good condition[4].
-
Ensure the container is clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant")[4].
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Keep the waste container closed at all times except when adding waste.
-
-
Request for Waste Pickup:
-
Once the container is full, or before the accumulation time limit is reached, contact your institution's EHS or hazardous waste management department to arrange for pickup.
-
Do not transport hazardous waste outside of your laboratory; this should be done by trained EHS personnel.
-
-
Disposal of Empty Containers:
-
A container that held this compound should be considered hazardous waste unless properly decontaminated.
-
For containers that held acutely toxic "P-list" chemicals, triple rinsing is required. While it is not confirmed if this compound is a P-list waste, following this practice is a conservative and safe approach.
-
The rinseate (the liquid from rinsing) must be collected and disposed of as hazardous waste.
-
After decontamination, deface or remove the original label and dispose of the container as regular trash, if permitted by your institution.
-
Quantitative Waste Accumulation Limits
The following are general quantitative limits for hazardous waste accumulation in a Satellite Accumulation Area, as stipulated by regulations like the EPA. Always confirm the specific limits with your local EHS department.
| Waste Type | Maximum Volume/Weight per SAA | Time Limit |
| Hazardous Waste | 55 gallons | Up to one year from the start of accumulation |
| Acutely Hazardous Waste | 1 quart (liquid) or 1 kg (solid) | Must be removed within 3 days of reaching the limit |
Data sourced from general laboratory hazardous waste guidelines.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
